2-(1H-Pyrazol-3-YL)-1,3-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-pyrazol-5-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c1-2-8-9-5(1)6-7-3-4-10-6/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOGLHNKDHOSGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391823 | |
| Record name | 2-(1H-PYRAZOL-3-YL)-1,3-THIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166196-73-2 | |
| Record name | 2-(1H-PYRAZOL-3-YL)-1,3-THIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-pyrazol-3-yl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Properties of Pyrazole-Thiazole Hybrid Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of pyrazole-thiazole hybrid compounds, a class of heterocyclic molecules that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document details experimental protocols for their synthesis, presents key physicochemical data in a structured format, and visually elucidates the primary signaling pathways through which these compounds exert their biological effects. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the pyrazole-thiazole scaffold.
Introduction
The hybridization of distinct pharmacophores into a single molecular entity is a well-established strategy in drug discovery aimed at developing compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Pyrazole and thiazole are two privileged five-membered heterocyclic rings that are integral components of numerous clinically approved drugs and biologically active compounds.[1] Pyrazole derivatives are known for a wide array of pharmacological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1] Similarly, the thiazole ring is a core structure in many therapeutic agents with applications as antimicrobial, antiviral, and anticancer drugs.[2]
The combination of these two heterocyclic systems into pyrazole-thiazole hybrids has yielded a new class of compounds with promising therapeutic potential. These hybrids have demonstrated significant activity as anticancer and antimicrobial agents, often acting on specific molecular targets.[2][3] Understanding the physicochemical properties of these compounds is paramount for optimizing their drug-like characteristics, including solubility, permeability, and metabolic stability, which are critical determinants of their in vivo efficacy.
This guide summarizes key physicochemical data, provides detailed synthetic methodologies, and illustrates the molecular mechanisms of action for this important class of compounds.
Physicochemical Properties
The physicochemical properties of pyrazole-thiazole hybrids are crucial for their behavior in biological systems. Properties such as lipophilicity (logP), solubility, and melting point influence their absorption, distribution, metabolism, and excretion (ADME) profile. A curated summary of these properties for a representative set of pyrazole-thiazole derivatives is presented below.
Data Presentation
The following tables summarize the melting points and calculated lipophilicity and water solubility for a series of pyrazole-thiazole and related derivatives.
Table 1: Melting Points of Representative Pyrazole-Thiazole Derivatives
| Compound ID | Substituents | Melting Point (°C) | Reference |
| 1 | R1= -H, R2= -C₆H₅ | 128-130 | [4] |
| 2 | R1= -CH₃, R2= -C₆H₅ | 125-126 | [4] |
| 3 | R1= -H, R2= 4-Br-C₆H₄ | 191-193 | [4] |
| 4 | R1= -H, R2= 4-Cl-C₆H₄ | 122-123 | [4] |
| 5 | 3,6-dimethylpyrazolo[5,1-b]thiazole-2,7-dicarbohydrazide | 210-211 | [1] |
Table 2: Calculated Physicochemical Properties of Pyrazolyl-Thiazolidinone/Thiazole Derivatives [5]
| Compound ID | Lipophilicity (ClogP) | Water Solubility (logS) (mol/L) |
| 16a | 4.65 | -5.72 |
| 16b | 4.65 | -5.72 |
| 18c | 6.74 | -8.11 |
| 18d | 6.74 | -8.11 |
| 18f | 6.74 | -8.11 |
| Dasatinib | 3.32 | -4.43 |
Note: Data for Table 2 is derived from pyrazolyl-thiazolidinone/thiazole derivatives, which are structurally related to the core pyrazole-thiazole hybrids discussed.
Experimental Protocols
The synthesis of pyrazole-thiazole hybrids typically involves multi-step reaction sequences. A general and widely applicable method is the Hantzsch thiazole synthesis, which involves the condensation of a thiourea or thioamide derivative with an α-haloketone. The following protocol provides a detailed methodology for the synthesis of a representative 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivative.
Synthesis of 2-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)hydrazine-1-carbothioamide[6]
-
Synthesis of the Hydrazone Intermediate: Acetyl thiophene (1 equivalent) is condensed with phenyl hydrazine (1 equivalent) in the presence of concentrated sulfuric acid to yield the corresponding hydrazone.
-
Formation of Pyrazole-4-carbaldehyde: The hydrazone intermediate is then cyclized using phosphoryl chloride (POCl₃) in dimethylformamide (DMF) to form 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde. The product is purified by recrystallization from ethanol.
-
Synthesis of Thiosemicarbazone: The pyrazole-4-carbaldehyde (1 equivalent) is reacted with thiosemicarbazide (1 equivalent) in ethanol with a catalytic amount of acetic acid. The mixture is refluxed for one hour. Upon cooling, the solid thiosemicarbazone product is filtered, washed with ethanol, and recrystallized.
Synthesis of Pyrazolyl-Thiazole Derivatives[6]
-
The thiosemicarbazone intermediate from the previous step (1 equivalent) is dissolved in ethanol.
-
A substituted phenacyl bromide (1 equivalent) is added to the solution.
-
The reaction mixture is refluxed for three hours.
-
After cooling to room temperature, the solid product is filtered, washed with ethanol, and recrystallized to yield the pure pyrazolyl-thiazole derivative.
Characterization
The synthesized compounds are typically characterized by various spectroscopic methods:
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[6]
-
Melting Point Analysis: To determine the purity of the compound.
Signaling Pathways and Mechanisms of Action
Pyrazole-thiazole hybrids have been shown to exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The following diagrams, generated using the DOT language, illustrate the primary pathways targeted by these compounds in cancer and microbial infections.
Anticancer Activity: Targeting VEGFR-2 and PI3K/Akt Signaling
Many pyrazole-thiazole derivatives exhibit anticancer properties by inhibiting receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the downstream Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Inhibition of these pathways disrupts tumor angiogenesis and induces apoptosis in cancer cells.
Caption: VEGFR-2 and PI3K/Akt Signaling Pathway Inhibition.
Antimicrobial Activity: Targeting DNA Gyrase and Topoisomerase IV
The antimicrobial action of certain pyrazole-thiazole hybrids involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair in bacteria. Their inhibition leads to the accumulation of DNA double-strand breaks and ultimately bacterial cell death.
Caption: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV.
Experimental Workflow
The general workflow for the synthesis and evaluation of pyrazole-thiazole hybrid compounds is depicted below. This process integrates chemical synthesis, purification, structural characterization, and biological screening to identify lead compounds for further development.
Caption: General Experimental Workflow.
Conclusion
Pyrazole-thiazole hybrid compounds represent a versatile and promising scaffold in the field of medicinal chemistry. Their synthesis is readily achievable through established synthetic routes, and their diverse biological activities, particularly as anticancer and antimicrobial agents, make them attractive candidates for further investigation. This technical guide has provided a consolidated resource on the physicochemical properties, synthesis, and mechanisms of action of these compounds. The presented data and experimental protocols are intended to facilitate the rational design and development of new, more effective pyrazole-thiazole-based therapeutics. Further research focusing on the optimization of their physicochemical properties and in-depth exploration of their interactions with biological targets will be crucial for translating the potential of these compounds into clinical applications.
References
- 1. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 5. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(1H-Pyrazol-3-yl)-1,3-thiazole and its Derivatives
CAS Number: 166196-73-2 IUPAC Name: 2-(1H-Pyrazol-3-yl)-1,3-thiazole
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound featuring interconnected pyrazole and thiazole rings. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to the diverse and potent biological activities exhibited by its derivatives. This document details the synthesis, characterization, and known biological applications of this class of compounds, presenting data in a structured format for researchers, scientists, and drug development professionals.
Physicochemical Properties and Characterization
While specific experimental data for the parent compound, this compound, is not extensively available in public literature, data for closely related derivatives provide insight into the expected physicochemical properties. Characterization of these compounds typically relies on a combination of spectroscopic and spectrometric techniques.
Table 1: Physicochemical Data for Representative Pyrazolyl-Thiazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Analytical Method |
| 2-(5-methyl-1H-pyrazol-3-yl)-1,3-thiazole | C₇H₇N₃S | 165.22 | 126-128 | Not Specified[1] |
| 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one | C₁₂H₁₁N₃OS | 245.30 | 141 | Not Specified[2] |
| 2-(5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)thiazole | C₂₂H₁₄Cl₃N₃S₂ | 490.86 | 189-191 | Dioxane[3] |
| 2-(5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)thiazole | C₂₃H₁₇Cl₂N₃OS₂ | 486.44 | 168-170 | EtOH[3] |
Table 2: Spectroscopic Data for a Representative Pyrazolyl-Thiazole Derivative
Compound: 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one[2]
| Data Type | Spectral Data |
| IR (KBr, cm⁻¹) | 3068 (aromatic C-H), 2930 (methyl C-H), 1620 (C=O), 1598 (C=N) |
| ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | 3.80 (s, 3H, CH₃), 4.01 (s, 3H, CH₃), 7.34 (t, J = 7.2 Hz, 1H, benzothiazole H), 7.46 (t, J = 7.2 Hz, 1H, benzothiazole H), 7.89 (d, J = 7.6 Hz, 1H, benzothiazole H), 8.03 (d, J = 8.0 Hz, 1H, benzothiazole H), 8.35 (s, 1H, pyrazolone H) |
| Elemental Analysis (Calculated) | C 58.76, H 4.52, N 17.13, S 13.07 |
| Elemental Analysis (Found) | C 58.66, H 4.40, N 17.08, S 13.14 |
Synthesis of Pyrazolyl-Thiazole Derivatives
The synthesis of pyrazolyl-thiazole derivatives is typically achieved through multi-step reaction sequences. A common strategy involves the initial formation of a pyrazole precursor which is then used to construct the thiazole ring.
General Synthetic Workflow
The following diagram illustrates a representative synthetic pathway for producing pyrazolyl-thiazole derivatives, starting from a substituted acetophenone.
Caption: General synthetic scheme for 2,4,5-trisubstituted pyrazolyl-thiazole derivatives.
Detailed Experimental Protocol: Synthesis of 2-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)hydrazine-1-carbothioamide and subsequent cyclization
This protocol is adapted from a study on pyrazolyl–thiazole derivatives of thiophene.[4]
Part 1: Synthesis of Pyrazole-4-carbaldehyde
-
Acetyl thiophene is condensed with phenyl hydrazine in the presence of concentrated H₂SO₄ to yield a hydrazone intermediate.
-
The hydrazone is then cyclized using phosphoryl chloride (POCl₃) in dimethylformamide (DMF) to form the desired pyrazole-4-carbaldehyde.
-
The product is purified by recrystallization from ethanol.
Part 2: Synthesis of Thiosemicarbazone Intermediate
-
The pyrazole-4-carbaldehyde (0.01 mol) is reacted with thiosemicarbazide (0.01 mol) in ethanol (10 mL) with acetic acid (0.5 mL) as a catalyst.
-
The mixture is refluxed for 1 hour.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solid product is filtered, washed with ethanol, and recrystallized.
Part 3: Synthesis of the Final Pyrazolyl-Thiazole Derivative
-
The thiosemicarbazone intermediate (0.01 mol) is reacted with a substituted phenacyl bromide (0.01 mol) in ethanol (10 mL).
-
The reaction mixture is refluxed for 3 hours.
-
After cooling to room temperature, the solid product is filtered, washed with ethanol, and recrystallized to obtain the pure pyrazolyl-thiazole derivative.
Biological Activities and Potential Applications
The fusion of pyrazole and thiazole rings into a single molecular entity has been a successful strategy in the development of novel therapeutic agents. These hybrid molecules have demonstrated a wide spectrum of pharmacological activities.
Antimicrobial Activity
Numerous studies have reported the potent antimicrobial properties of pyrazolyl-thiazole derivatives against a range of bacterial and fungal pathogens.[4][5] The mechanism of action is often attributed to the disruption of essential cellular processes in the microorganisms.
Table 3: Antimicrobial Activity of Representative Pyrazolyl-Thiazole Derivatives
| Compound | Test Organism | Activity Metric (e.g., MIC in µg/mL) | Reference |
| 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazole (3e) | E. coli | 62.5 | [5] |
| 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazole (3i) | E. coli | 62.5 | [5] |
| 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazole (3a) | P. aeruginosa | 50 | [5] |
| 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazole (3h) | P. aeruginosa | 62.5 | [5] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disk-Diffusion Method)
This is a standard method for assessing the antimicrobial activity of chemical compounds.
Caption: Workflow for the agar disk-diffusion antimicrobial susceptibility test.
Other Potential Therapeutic Applications
Beyond their antimicrobial effects, pyrazolyl-thiazole derivatives have been investigated for a variety of other therapeutic uses:
-
Anticancer Activity: Certain derivatives have shown cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Activity: The pyrazole moiety is a well-known pharmacophore in several anti-inflammatory drugs, and this activity is often retained in pyrazolyl-thiazole hybrids.
-
Antiviral Activity: Some compounds in this class have been screened for their ability to inhibit viral replication.
-
Antioxidant Properties: The ability of these compounds to scavenge free radicals has been demonstrated in various assays.[4]
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound and its derivatives are not fully elucidated and are likely dependent on the specific substitutions on the core structure. However, based on the known activities of pyrazole and thiazole-containing drugs, some potential mechanisms can be hypothesized. For instance, in the context of inflammation, these compounds might inhibit enzymes like cyclooxygenase (COX), similar to other pyrazole-based anti-inflammatory agents.
Caption: A hypothetical anti-inflammatory mechanism involving COX enzyme inhibition.
Conclusion
The this compound scaffold represents a promising framework for the design and synthesis of novel bioactive molecules. The versatility in synthetic derivatization allows for the fine-tuning of their pharmacological profiles, leading to compounds with potent antimicrobial, anti-inflammatory, and other therapeutic properties. Further research into the specific mechanisms of action and structure-activity relationships of this class of compounds is warranted to fully exploit their therapeutic potential.
References
- 1. 2-(5-METHYL-1H-PYRAZOL-3-YL)-1,3-THIAZOLE CAS#: 1187559-72-3 [m.chemicalbook.com]
- 2. Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents | MDPI [mdpi.com]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of 2-(1H-Pyrazol-3-YL)-1,3-thiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The hybridization of pyrazole and thiazole rings into a single molecular scaffold has given rise to a class of compounds, 2-(1H-pyrazol-3-yl)-1,3-thiazole derivatives, with a broad and potent spectrum of biological activities. This technical guide provides a comprehensive overview of the current state of research into these promising molecules, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate further research and development in this area.
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways that are critical for cancer cell proliferation and survival.
In Vitro Cytotoxicity
A number of studies have evaluated the in vitro anticancer activity of these compounds against various cancer cell lines, including breast (MCF-7), liver (HepG-2), colon (HCT-116), and lung (A549).[1][2][3] The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and the data from several studies are summarized below.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolyl-pyrazoline derivative I | MCF-7 | 0.07 | [4] |
| Compound 16a | MCF-7 | 0.73 | [5] |
| Compound 16b | MCF-7 | 6.25 | [5] |
| Compound 18c | MCF-7 | 1.84 | [5] |
| Compound 18d | MCF-7 | 3.55 | [5] |
| Compound 18f | MCF-7 | 1.28 | [5] |
| Dasatinib (Reference) | MCF-7 | 7.99 | [5] |
| Doxorubicin (Reference) | MCF-7 | 3.1 | [5] |
| Compound 16a | A549 | 1.64 | [5] |
| Compound 16b | A549 | 14.3 | [5] |
| Compound 18c | A549 | 8.71 | [5] |
| Compound 18d | A549 | 11.2 | [5] |
| Compound 18f | A549 | 4.36 | [5] |
| Dasatinib (Reference) | A549 | 11.8 | [5] |
| Doxorubicin (Reference) | A549 | 2.42 | [5] |
| Pyrazole-thiazole derivative 6g | A549 | 1.537 ± 0.097 | [6] |
| Pyrazole-thiazole derivative 6d | A549 | 5.176 ± 0.164 | [6] |
| Pyrazole-thiazole derivative 6j | A549 | 8.493 ± 0.667 | [6] |
| Thienopyrimidine analog 136b | A549 | 1.962 | [7] |
| Thienopyrimidine analog 136b | HCT-116 | 3.597 | [7] |
| Thienopyrimidine analog 136b | MCF-7 | 1.764 | [7] |
| Thienopyrimidine analog 136b | HT-29 | 4.496 | [7] |
Kinase Inhibition
A significant mechanism behind the anticancer effects of these derivatives is their ability to inhibit protein kinases, which are crucial regulators of cell signaling. Deregulation of kinases is a hallmark of many cancers. Specific pyrazolyl-thiazole compounds have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BRAFV600E, as well as Aurora-A kinase.[4][8]
| Compound/Derivative | Target Kinase | IC50 (µM) | Reference |
| Thiazolyl-pyrazoline derivative I | EGFR | 0.06 | [4] |
| Thieno[3,2-d]thiazole derivative 3c | BRAFV600E | 0.088 | [4] |
| Sorafenib (Reference) | BRAFV600E | 0.040 | [4] |
| Pyrazolinyl-thiazolinone derivative 1 | BRAFV600E | 2.026 | [4] |
The inhibition of these kinases disrupts signaling pathways responsible for cell growth, proliferation, and angiogenesis.
Caption: Inhibition of Cancer-Related Signaling Pathways.
Antimicrobial Activity
The this compound scaffold is also a promising framework for the development of new antimicrobial agents to combat drug-resistant pathogens.
Antibacterial and Antifungal Activity
These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 3e | E. coli | 62.5 | [9] |
| Compound 3i | E. coli | 62.5 | [9] |
| Ampicillin (Reference) | E. coli | 100 | [9] |
| Compound 3a | P. aeruginosa | 50 | [9] |
| Compound 3h | P. aeruginosa | 62.5 | [9] |
| Ampicillin (Reference) | P. aeruginosa | 100 | [9] |
| Compound 3i | S. pyogenes | 62.5 | [9] |
| Ampicillin (Reference) | S. pyogenes | 100 | [9] |
| Pyrazolyl-thiazole derivatives | S. aureus | 12.5 - 250 | [9] |
| Pyrazolyl-thiazole derivatives | P. mirabilis | 12.5 - 250 | [9] |
| Compound 56 | S. aureus, E. coli, P. aeruginosa, A. baumannii | 8 - 16 | [10] |
| Compound 55 | S. aureus, E. coli, P. aeruginosa, A. baumannii | 16 - 32 | [10] |
| Ciprofloxacin (Reference) | S. aureus, E. coli, P. aeruginosa, A. baumannii | 0.5 - 4 | [10] |
| Compound 56 | C. albicans | 32 | [10] |
| Compound 55 | C. albicans | 32 | [10] |
| Fluconazole (Reference) | C. albicans | 16 | [10] |
| Compound 8 | ΔTolC E. coli | 0.037 | [11] |
| Erythromycin (Reference) | ΔTolC E. coli | 2.5 | [11] |
| Levofloxacin (Reference) | ΔTolC E. coli | 0.016 | [11] |
| Compound 7 | ΔTolC E. coli | 0.8 | [11] |
Enzyme Inhibition
Beyond cancer-related kinases, these derivatives have shown inhibitory activity against other classes of enzymes, suggesting their potential in treating a wider range of diseases, including diabetic complications and inflammation.
Aldose Reductase and α-Glycosidase Inhibition
Aldose reductase is the rate-limiting enzyme in the polyol pathway, which is implicated in diabetic complications. α-Glycosidase is involved in the breakdown of carbohydrates.[12] Inhibition of these enzymes is a therapeutic strategy for managing diabetes.[12]
| Compound/Derivative | Target Enzyme | Ki (µM) | Reference |
| Compound 3d | Aldose Reductase | 7.09 ± 0.19 | [12] |
| Compound 3e | Aldose Reductase | 21.89 ± 1.87 | [12] |
| Pyrazolyl-thiazole derivatives (3a-i ) | α-Glycosidase | 0.43 ± 0.06 to 2.30 ± 0.48 | [12] |
| Acarbose (Reference) | α-Glycosidase | 12.60 ± 0.78 | [12] |
Cyclooxygenase (COX) Inhibition
Certain this compound derivatives have been investigated for their anti-inflammatory potential through the inhibition of cyclooxygenase (COX) enzymes.
| Compound/Derivative | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 2b | COX-1 | 0.239 | 1.251 | [13] |
| Compound 2b | COX-2 | 0.191 | [13] | |
| Compound 2a | COX-2 | 0.958 | 2.766 | [13] |
| Celecoxib (Reference) | COX-2 | 0.002 | 23.8 | [13] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and advancement of research. Below are outlines of common assays used to evaluate the biological activities of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow for the MTT Cytotoxicity Assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for Broth Microdilution MIC Assay.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The derivatives exhibit a wide range of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects. The data and methodologies presented in this guide underscore the significant potential of these compounds and provide a solid foundation for future research aimed at optimizing their efficacy and selectivity for various therapeutic targets. Further investigation into the structure-activity relationships, mechanisms of action, and pharmacokinetic profiles of these derivatives is warranted to translate their preclinical promise into clinical applications.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Pyrazol-1-yl-thiazole derivatives as novel highly potent antibacterials | Semantic Scholar [semanticscholar.org]
- 12. Determination of the inhibition profiles of pyrazolyl-thiazole derivatives against aldose reductase and α-glycosidase and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 2-(1H-Pyrazol-3-YL)-1,3-thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The fusion of pyrazole and thiazole rings into a single molecular entity has garnered significant interest in medicinal chemistry. Both heterocycles are recognized as "privileged structures," appearing in a multitude of biologically active compounds. Pyrazole derivatives are known for their analgesic, anti-inflammatory, and antimicrobial properties, while thiazoles are integral to various pharmaceuticals, including anticancer and antiviral agents. The combination of these two pharmacophores in 2-(1H-Pyrazol-3-YL)-1,3-thiazole presents a promising scaffold for the development of novel therapeutic agents. This guide details a proposed synthetic route and expected analytical data to facilitate further research and exploration of this core structure.
Proposed Synthesis
A viable synthetic route to this compound can be adapted from established methods for analogous compounds. A common and effective approach involves the Hantzsch thiazole synthesis, starting from a suitable pyrazole-containing precursor.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1H-pyrazole-3-carbothioamide
-
To a solution of 1H-pyrazole-3-carbonitrile (1.0 eq) in a mixture of pyridine and triethylamine (10:1 v/v), hydrogen sulfide gas is bubbled for 4-6 hours at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried under vacuum to yield 1H-pyrazole-3-carbothioamide.
Step 2: Synthesis of this compound
-
A mixture of 1H-pyrazole-3-carbothioamide (1.0 eq) and 2-bromoacetaldehyde (1.1 eq) in absolute ethanol is refluxed for 3-4 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is neutralized with a saturated solution of sodium bicarbonate.
-
The crude product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The final product is purified by column chromatography on silica gel to afford this compound.
Caption: Synthetic pathway for this compound.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the individual heterocyclic systems and data from closely related, substituted analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~13.5 | br s | - | 1H | Pyrazole N-H |
| ~8.0 | d | ~2.5 | 1H | Pyrazole H-5 |
| ~7.8 | d | ~3.5 | 1H | Thiazole H-5 |
| ~7.6 | d | ~3.5 | 1H | Thiazole H-4 |
| ~6.7 | d | ~2.5 | 1H | Pyrazole H-4 |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | Thiazole C-2 |
| ~148 | Pyrazole C-3 |
| ~144 | Thiazole C-4 |
| ~132 | Pyrazole C-5 |
| ~120 | Thiazole C-5 |
| ~106 | Pyrazole C-4 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3150-3000 | Medium | C-H stretching (aromatic) |
| ~3100 | Broad | N-H stretching (pyrazole) |
| ~1610, 1580, 1470 | Medium | C=C and C=N stretching |
| ~1250 | Medium | C-N stretching |
| ~850-750 | Strong | C-H out-of-plane bending |
| ~700 | Medium | C-S stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 151 | High | [M]⁺ (Molecular Ion) |
| 124 | Medium | [M - HCN]⁺ |
| 97 | Medium | [M - HCN - HCN]⁺ or [C₄H₃N₂S]⁺ |
| 85 | High | [C₃H₃NS]⁺ (Thiazole ring fragment) |
| 67 | Medium | [C₄H₅N]⁺ or [C₃H₃N₂]⁺ (Pyrazole ring fragment) |
Note: The predicted data above should be confirmed by experimental analysis.
Logical Relationships in Spectroscopic Analysis
The structural elucidation of this compound relies on the combined interpretation of various spectroscopic techniques.
Caption: Interrelation of spectroscopic data for structural elucidation.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic protocol offers a reliable method for obtaining this core scaffold, and the predicted spectroscopic data serves as a benchmark for its analytical characterization. It is anticipated that this information will be a valuable resource for researchers in medicinal chemistry and drug development, enabling further investigation into the therapeutic potential of this and related pyrazole-thiazole derivatives. Experimental verification of the data presented herein is a critical next step for any research program utilizing this compound.
Literature review on the therapeutic potential of pyrazolyl-thiazoles
An In-depth Review of the Therapeutic Potential of Pyrazolyl-Thiazole Hybrids
A Technical Guide for Drug Discovery Professionals
The strategic amalgamation of distinct pharmacophores into a single molecular entity, known as molecular hybridization, has emerged as a powerful paradigm in modern drug discovery. This approach aims to create novel compounds with enhanced efficacy, improved selectivity, and the potential to modulate multiple biological targets simultaneously.[1] Within this context, the fusion of pyrazole and thiazole rings has garnered significant attention, yielding a versatile class of compounds known as pyrazolyl-thiazoles with a broad spectrum of pharmacological activities.[1][2]
Both pyrazole and thiazole are five-membered heterocyclic rings that are integral components of numerous clinically approved drugs.[3][4] The pyrazole nucleus is found in anti-inflammatory drugs like celecoxib, analgesics, and anticancer agents.[3][5] Similarly, the thiazole ring is a key structural motif in drugs such as the anticancer agent dasatinib, the antiviral ritonavir, and the antibiotic sulfathiazole.[4] The combination of these two privileged scaffolds has led to the development of hybrid molecules with promising therapeutic potential across several domains, including oncology, infectious diseases, and inflammatory conditions.[1][6]
This technical guide provides a comprehensive literature review of the therapeutic applications of pyrazolyl-thiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. It summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to serve as a resource for researchers, scientists, and drug development professionals.
Anticancer Potential
Pyrazolyl-thiazole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key protein kinases involved in tumor growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR), HER2, and Aurora kinases.[7][8][9]
Mechanism of Action: Kinase Inhibition
Many pyrazolyl-thiazole compounds function as ATP-competitive inhibitors of receptor tyrosine kinases like EGFR and HER2.[7][8] Overexpression or mutation of these kinases is a hallmark of many cancers, leading to uncontrolled cell division and survival. The pyrazolyl-thiazole scaffold can effectively occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade that drives tumor progression. Several derivatives have shown potent inhibitory activity against EGFR and HER2, with IC₅₀ values in the nanomolar range, comparable to or even exceeding the potency of established drugs like erlotinib and lapatinib.[7][8]
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of pyrazolyl-thiazole derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric representing the compound's potency.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Citations |
| 1,3,4-Oxadiazole Derivative | HepG-2 (Liver) | 6.9 | Doxorubicin | - | [4] |
| 1,3,4-Oxadiazole Derivative | HCT-116 (Colon) | 13.6 | Doxorubicin | - | [4] |
| Azide Derivative | HepG-2 (Liver) | 12.6 | Doxorubicin | - | [4] |
| Thiazolyl-Pyrazoline | MCF-7 (Breast) | 3.37 - 5.64 | Lapatinib | 5.88 | [8] |
| Pyrazolyl-Thiazole | MCF-7 (Breast) | 0.07 - 0.09 | Erlotinib | 0.02 | [7] |
| Pyrazolyl-Thiazolidinone | MCF-7 (Breast) | 0.73 - 6.25 | Dasatinib | 7.99 | [7] |
| Pyrazolyl-Thiazolidinone | A549 (Lung) | 1.64 - 14.3 | Dasatinib | 11.8 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess the in vitro cytotoxic effects of compounds on cancer cell lines.[4]
-
Cell Seeding: Human cancer cells (e.g., HepG-2, HCT-116, MCF-7) are seeded into 96-well plates at a specific density (e.g., 1x10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrazolyl-thiazole compounds and a reference drug (e.g., Doxorubicin) for a specified period, typically 48-72 hours.
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well. The plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Potential
The rise of drug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.[4] Pyrazolyl-thiazole hybrids have shown considerable promise as antibacterial and antifungal agents, exhibiting activity against a range of clinically relevant strains.[3][10]
Spectrum of Activity
These compounds have been evaluated against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[3][4][10] The mechanism often involves the disruption of essential cellular processes in the microbes.
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Citations |
| Pyrazolyl-Thiazole Deriv. | S. aureus | 4.1 - 5.1 | C. albicans | 3.9 - 62.5 | [11] |
| Pyrazolyl-Thiazole Deriv. | E. coli | 10.0 - >25 | - | - | [11] |
| Pyrazolyl-Thiazole Deriv. | E. coli | 62.5 | - | - | [12] |
| Pyrazolyl-Thiazole Deriv. | P. aeruginosa | 50 - 62.5 | - | - | [12] |
| 2-Pyrazolin-1-yl-Thiazole | S. aureus | 8 - 16 | C. albicans | 32 | [11] |
| 2-Pyrazolin-1-yl-Thiazole | E. coli | 8 - 16 | - | - | [11] |
Experimental Protocol: Kirby-Bauer Disk Diffusion Method
This method is a widely used preliminary test to assess the antimicrobial activity of synthesized compounds.[3]
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is prepared, sterilized, and poured into sterile Petri dishes.
-
Inoculation: A standardized suspension of the test microorganism is uniformly swabbed over the entire surface of the agar plate to create a lawn of growth.
-
Disk Application: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where microbial growth is prevented) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity. Standard antibiotic disks and a solvent control are used for comparison.
Anti-inflammatory Potential
Inflammation is a complex biological response implicated in numerous diseases. Pyrazolyl-thiazole derivatives have shown significant anti-inflammatory properties, often acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[13][14] These enzymes are central to the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively.
Mechanism of Action: COX/LOX Inhibition
The anti-inflammatory drug celecoxib is a selective COX-2 inhibitor with a pyrazole core.[13] By incorporating both pyrazole and thiazole moieties, researchers have developed hybrid molecules that can dually inhibit COX-2 and 5-LOX.[14] Selective inhibition of COX-2 over COX-1 is desirable as it reduces the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[7] Dual inhibition of both COX and LOX pathways can offer a broader anti-inflammatory effect.
Quantitative Data: Enzyme Inhibition and In Vivo Activity
The anti-inflammatory potential is assessed by in vitro enzyme inhibition assays and in vivo models like the carrageenan-induced paw edema test in rats.
| Compound Class | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) | 5-LOX IC₅₀ (µM) | Paw Edema Inhibition (%) | Citations |
| Pyrazolyl-Thiazolidinone | 0.03 - 0.06 | 282.7 - 472.9 | 4.36 - 4.86 | - | [14] |
| Thiazolo-Pyrazole | - | 264 (vs. Celecoxib SI=294) | - | - | [14] |
| Thiazolo-Pyrazole | - | - | - | 97.3 (vs. Indomethacin=84.6) | [14] |
| Pyrazolyl-Thiazole | - | 42.13 (vs. Celecoxib SI=24.09) | - | - | [7] |
Selectivity Index (SI) is the ratio of COX-1 IC₅₀ / COX-2 IC₅₀. A higher SI indicates greater selectivity for COX-2.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[13]
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions for at least one week. They are fasted overnight before the experiment but allowed access to water.
-
Compound Administration: The animals are divided into groups. The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose). The standard group receives a reference drug (e.g., Indomethacin, 10 mg/kg). The test groups receive the pyrazolyl-thiazole compounds at various doses, typically administered orally or intraperitoneally.
-
Baseline Measurement: One hour after compound administration, the initial volume of the rat's right hind paw is measured using a plethysmometer.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured again at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [ (V_c - V_t) / V_c ] * 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
Conclusion and Future Outlook
The molecular hybridization of pyrazole and thiazole scaffolds has proven to be a highly fruitful strategy in medicinal chemistry. The resulting pyrazolyl-thiazole derivatives constitute a versatile class of compounds with a wide array of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The ability to fine-tune the structure allows for the optimization of activity against specific biological targets, as demonstrated by the development of selective kinase inhibitors and dual COX/LOX inhibitors.[14][15]
Future research should focus on elucidating detailed structure-activity relationships (SAR) to guide the rational design of next-generation compounds with enhanced potency and improved pharmacokinetic profiles.[2][16] Further exploration of their mechanisms of action, particularly in complex signaling networks, will be crucial. With continued investigation, pyrazolyl-thiazole hybrids hold significant promise as lead structures for the development of novel therapeutics to address pressing medical needs in oncology, infectious disease, and the treatment of inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Insight into the therapeutic potential of pyrazole-thiazole hybrids: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 16. anjs.edu.iq [anjs.edu.iq]
Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Pyrazole-Thiazole Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The fusion of pyrazole and thiazole rings into single molecular entities has given rise to a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. This technical guide delves into the core mechanisms of action of these hybrid molecules, providing a comprehensive overview of their molecular targets, modulation of signaling pathways, and the experimental methodologies used to elucidate their biological functions. The inherent structural synergy between the pyrazole and thiazole moieties often leads to compounds with enhanced therapeutic potential, making them promising candidates in drug discovery and development.[1][2]
Diverse Pharmacological Landscape
Pyrazole-thiazole containing compounds have demonstrated significant efficacy in a multitude of therapeutic areas, including:
-
Anticancer Activity: These compounds have been shown to inhibit the proliferation of various cancer cell lines through the inhibition of key enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclooxygenase-2 (COX-2).[3][4][5]
-
Antimicrobial Activity: The hybrid scaffold exhibits potent antibacterial and antifungal properties, with mechanisms of action that can include the disruption of the bacterial cell wall and inhibition of essential enzymes like Dihydrofolate Reductase (DHFR) and topoisomerases.[6][7][8]
-
Anti-inflammatory Activity: Several pyrazole-thiazole derivatives have shown significant anti-inflammatory effects, primarily through the inhibition of COX enzymes, which are key mediators of inflammation.[9][10]
-
Antioxidant Activity: Certain compounds within this class have demonstrated the ability to scavenge free radicals, suggesting potential applications in conditions associated with oxidative stress.[11]
-
Enzyme Inhibition: Beyond the targets mentioned above, these compounds have been found to inhibit other crucial enzymes like 15-Lipoxygenase (15-LOX), Phosphoinositide 3-kinase (PI3K), and Succinate Dehydrogenase (SDH).[12][13][14]
Quantitative Analysis of Biological Activity
The biological efficacy of pyrazole-thiazole containing compounds is quantified through various in vitro assays. The following tables summarize key quantitative data from the literature, providing a comparative overview of their potency against different biological targets.
Table 1: Anticancer Activity (IC₅₀ Values in µM)
| Compound/Derivative | Cell Line | EGFR | VEGFR-2 | Other Target | Reference |
| Pyrazole-thiazole-oxadiazole hybrid (17i) | A549, HT-29 | 0.158 | 0.128 | [4] | |
| Pyrazole-thiazole-oxadiazole hybrid (17m) | A549, HT-29 | 0.012 | 0.309 | [4] | |
| Naphthalene-containing pyrazole-thiazole (7d) | HeLa | 0.12 | [5] | ||
| Thiazolyl-pyrazoline derivative | MCF-7 | 0.06 | [15] | ||
| Purine-pyrazole hybrid (7b) | A549, Caco-2, PC3, MCF-7, HepG-2 | 15-LOX (IC₅₀ = 1.76-6.12 µM for series) | [12] | ||
| Thiazolyl pyrazole carbaldehyde hybrid | HeLa, MCF-7, A549 | Antiproliferative (IC₅₀ = 9.05, 7.12, 6.34 µM respectively) | [16] |
Table 2: Antimicrobial Activity (MIC Values in µg/mL)
| Compound/Derivative | Organism | MIC | Reference |
| Pyrazolyl-thiazole derivatives | S. aureus, P. mirabilis | 12.5 - 250 | [17] |
| Pyrazole-thiazole hybrids with hydrazone | Gram-positive bacteria | 1.9 - 3.9 | [7] |
| Tethered thiazolo-pyrazole derivatives | MRSA | 4 | [7] |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives | S. pneumoniae, S. epidermidis, E. coli | 0.03 - 7.81 | [8] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of pyrazole-thiazole compounds are often rooted in their ability to modulate critical cellular signaling pathways.
EGFR/VEGFR-2 Inhibition in Cancer
A significant number of pyrazole-thiazole hybrids have been designed as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are pivotal in cancer cell proliferation, survival, and angiogenesis.[3][4]
Figure 1: Inhibition of EGFR and VEGFR-2 signaling pathways by pyrazole-thiazole compounds.
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is another critical target for anticancer therapy, and some pyrazole-thiazole derivatives have been shown to inhibit components of this pathway, leading to reduced cancer cell growth and survival.[13]
Figure 2: Pyrazole-thiazole compounds targeting the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
The elucidation of the mechanism of action of pyrazole-thiazole compounds relies on a variety of standardized experimental protocols.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole-thiazole compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[3]
Enzyme Inhibition Assays
The inhibitory activity of pyrazole-thiazole compounds against specific enzymes is determined using various in vitro enzyme inhibition assays.
General Workflow:
-
Enzyme and Substrate Preparation: The purified enzyme and its specific substrate are prepared in an appropriate buffer.
-
Compound Incubation: The enzyme is pre-incubated with different concentrations of the pyrazole-thiazole compound.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Monitoring: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: The initial reaction rates are calculated, and the IC₅₀ values are determined by plotting the percentage of enzyme inhibition against the compound concentration.[4][14]
Figure 3: General experimental workflow for the development of pyrazole-thiazole compounds.
Conclusion
The hybridization of pyrazole and thiazole moieties has proven to be a highly successful strategy in the design of novel therapeutic agents with diverse mechanisms of action. These compounds effectively target a range of enzymes and signaling pathways implicated in various diseases, most notably cancer and microbial infections. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working with this promising class of molecules. Further exploration of the structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for the development of next-generation therapeutics based on the pyrazole-thiazole scaffold.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Innovative Pyrazole-Thiazole-Oxadiazole Hybrid Compounds for Targeted EGFR/VEGFR2 Inhibition in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of compounds which contain pyrazole, thiazole and naphthalene ring as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 12. Synthesis and biological evaluation of purine-pyrazole hybrids incorporating thiazole, thiazolidinone or rhodanine moiety as 15-LOX inhibitors endowed with anticancer and antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. srrjournals.com [srrjournals.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Crystal Structure Analysis of 2-[1-(5-Methylthiazol-2-yl)-1H-pyrazol-3-yl]pyridine: A Technical Overview
Please Note: An initial search for the crystal structure of 2-(1H-Pyrazol-3-yl)-1,3-thiazole did not yield publicly available crystallographic data. This guide therefore focuses on a closely related analogue, 2-[1-(5-Methylthiazol-2-yl)-1H-pyrazol-3-yl]pyridine , for which detailed structural information has been published. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive analysis of its crystal structure and the experimental protocols for its synthesis and characterization.
Introduction
Heterocyclic compounds containing pyrazole and thiazole moieties are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. The spatial arrangement of atoms within these molecules, determined through crystal structure analysis, is crucial for understanding their chemical properties and biological interactions. This technical guide provides an in-depth look at the crystal structure of 2-[1-(5-Methylthiazol-2-yl)-1H-pyrazol-3-yl]pyridine, a compound that embodies the conjunction of these important heterocyclic systems. The analysis of its three-dimensional structure offers valuable insights for structure-based drug design and the development of novel therapeutic agents.
Synthesis and Crystallization
The synthesis of 2-[1-(5-Methylthiazol-2-yl)-1H-pyrazol-3-yl]pyridine is achieved through a regioselective reaction between an allenyl isothiocyanate and 2-(1H-pyrazol-3-yl)-pyridine.[1][2] The regioselectivity of this reaction is sterically driven.[1][2]
Experimental Protocol: Synthesis
The synthesis involves the reaction of 2-(1H-pyrazol-3-yl)-pyridine with a reactive allenyl isothiocyanate intermediate.[1][2] This intermediate can be generated via flash vacuum pyrolysis of propargyl thiocyanates.[1][2] The nucleophilic nitrogen of the pyrazole ring of 2-(1H-pyrazol-3-yl)-pyridine attacks the central carbon of the allenyl isothiocyanate, leading to the formation of the thiazole ring. The reaction yields the title compound with high regioselectivity.
Experimental Protocol: Crystallization
Single crystals of 2-[1-(5-Methylthiazol-2-yl)-1H-pyrazol-3-yl]pyridine suitable for X-ray diffraction analysis were obtained by the slow diffusion of hexane into a dichloromethane solution of the compound at 25°C.[1][2] This technique facilitates the gradual decrease in solubility of the compound, promoting the formation of well-ordered, colorless crystals.[1][2]
Crystal Structure Analysis
The crystal structure of 2-[1-(5-Methylthiazol-2-yl)-1H-pyrazol-3-yl]pyridine was determined by single-crystal X-ray diffraction. The analysis revealed that the compound crystallizes in the monoclinic space group P21/c.[1][2]
Crystallographic Data
The key crystallographic data and structure refinement parameters are summarized in the table below.
| Parameter | Value[1][2] |
| Chemical Formula | C12H10N4S |
| Formula Weight | 242.30 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 5.6627(10) |
| b (Å) | 27.640(5) |
| c (Å) | 7.5634(14) |
| β (°) | 99.976(3) |
| Volume (ų) | 1165.2(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.381 |
| Absorption Coefficient (mm⁻¹) | 0.267 |
| F(000) | 504 |
Molecular Geometry
The molecule consists of three heterocyclic rings: a pyridine, a pyrazole, and a thiazole ring. A significant feature of the molecular structure is its planarity.[1][2] The dihedral angles between the planes of the rings are very small: 2.2(1)° between the pyridine and pyrazole rings, 1.0(1)° between the pyrazole and thiazole rings, and 3.2(1)° between the pyridine and thiazole rings.[1][2]
The bond lengths and angles within the molecule are within the expected ranges for this type of heterocyclic system.[1][2] In the crystal lattice, the planar molecules are arranged in layers with an interlayer distance of 3.612 Å.[1][2] Notably, no π-π stacking interactions were observed.[1][2]
Experimental Workflow: Crystal Structure Determination
The determination of the crystal structure follows a standardized workflow from crystal selection to data analysis and structure refinement.
Experimental Protocol: X-ray Diffraction
A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated. These images are then processed to determine the unit cell parameters and the intensities of the diffraction spots. The structure is solved using direct methods and refined by full-matrix least-squares on F².
Biological Significance and Future Directions
While the biological activity of 2-[1-(5-Methylthiazol-2-yl)-1H-pyrazol-3-yl]pyridine has not been explicitly reported in the reviewed literature, the constituent pyrazole and thiazole scaffolds are well-established pharmacophores. Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Similarly, the thiazole ring is a core component of many biologically active compounds, such as the vitamin thiamine and various antimicrobial agents.
The planar structure of 2-[1-(5-Methylthiazol-2-yl)-1H-pyrazol-3-yl]pyridine suggests that it could potentially intercalate with DNA or interact with the flat binding sites of enzymes or receptors. The detailed structural information presented here provides a solid foundation for future studies, including in silico modeling and in vitro biological screening, to explore the therapeutic potential of this and related compounds. Further research could focus on synthesizing derivatives with varied substituents to probe structure-activity relationships and optimize for specific biological targets.
References
The Convergence of Heterocyclic Chemistry: A Technical Guide to the Discovery and Synthesis of Pyrazole-Thiazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole and thiazole ring systems are cornerstones of heterocyclic chemistry, each independently recognized for their vast pharmacological potential. Pyrazole derivatives are well-established as anti-inflammatory, analgesic, and anticancer agents, while thiazoles are integral to a range of antimicrobials and anticancer drugs.[1][2] The strategic fusion or linkage of these two privileged scaffolds into a single molecular entity has given rise to a burgeoning class of compounds with enhanced and often novel biological activities. This technical guide provides an in-depth exploration of the discovery and historical development of pyrazole-thiazole synthesis, offering detailed experimental protocols for key methodologies and a comparative analysis of quantitative data.
Historical Foundations: The Genesis of Pyrazole and Thiazole Synthesis
The journey to modern pyrazole-thiazole synthesis begins with the foundational discoveries of the individual heterocyclic systems in the late 19th century. These seminal contributions laid the groundwork for the subsequent development of more complex hybrid molecules.
The Knorr Pyrazole Synthesis (1883)
The first synthesis of a substituted pyrazole was reported by Ludwig Knorr in 1883.[3] This acid-catalyzed cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative remains a fundamental and widely utilized method for constructing the pyrazole ring.[4][5][6] The versatility of this reaction allows for the introduction of various substituents, a key feature that has been exploited in the development of diverse compound libraries.[7]
The Hantzsch Thiazole Synthesis (1887)
Shortly after Knorr's discovery, Arthur Hantzsch described the synthesis of thiazoles in 1887.[8] The classic Hantzsch synthesis involves the condensation of an α-halocarbonyl compound with a thioamide.[9][10][11] This robust and high-yielding reaction provides a straightforward route to a wide array of substituted thiazoles and remains a cornerstone of thiazole chemistry.[12]
Evolution of Pyrazole-Thiazole Synthetic Strategies
The synthesis of pyrazole-thiazole scaffolds has evolved from sequential, multi-step procedures to more efficient one-pot and multicomponent reactions. These strategies can be broadly categorized into two main approaches: the sequential synthesis, where one heterocyclic ring is constructed followed by the other, and the convergent or multicomponent approach, where the final scaffold is assembled in a single step from multiple starting materials.
Sequential Synthesis: A Stepwise Approach
The most traditional and still widely practiced method for constructing pyrazole-thiazole hybrids involves the sequential formation of the two heterocyclic rings. This approach offers a high degree of control over the substitution pattern of the final molecule. A common strategy involves the initial synthesis of a pyrazole derivative bearing a suitable functional group that can then be elaborated to form the thiazole ring, or vice versa.
A representative workflow for a sequential synthesis often begins with the formation of a pyrazole intermediate, for example, a pyrazole-4-carbaldehyde, which is then reacted with a thiosemicarbazide to form a thiosemicarbazone. Subsequent cyclization with a phenacyl bromide derivative yields the final pyrazolyl-thiazole product.[13]
Caption: Sequential synthesis of a pyrazolyl-thiazole derivative.
Multicomponent Reactions: A Convergent and Efficient Strategy
In recent years, multicomponent reactions (MCRs) have gained prominence for the synthesis of complex heterocyclic systems due to their high atom economy, operational simplicity, and the ability to generate molecular diversity in a single step. Several MCRs have been developed for the synthesis of pyrazole-thiazole derivatives.
One such approach involves the one-pot reaction of a pyrazole-4-carbaldehyde, a thiosemicarbazide, and an α-haloketone. This method allows for the rapid assembly of 2,4-disubstituted thiazolyl pyrazole derivatives in good yields.
Caption: One-pot multicomponent synthesis of a pyrazolyl-thiazole.
Quantitative Data on Pyrazole-Thiazole Synthesis
The efficiency of pyrazole-thiazole synthesis can vary significantly depending on the chosen methodology and the nature of the substrates. The following table summarizes quantitative data for selected synthetic protocols, providing a basis for comparison.
| Synthetic Method | Starting Materials | Product Type | Reaction Conditions | Yield (%) | Reference |
| Sequential Synthesis | Acetyl thiophene, Phenyl hydrazine, Thiosemicarbazide, Substituted phenacyl bromides | Pyrazolyl-thiazole derivatives | Multi-step, Reflux in ethanol | 65-85 | [13] |
| One-Pot Multicomponent Reaction | Pyrazole 4-carbaldehydes, Thiosemicarbazides, α-Haloketones | 2,4-disubstituted thiazolyl pyrazoles | Ethanol, Reflux | 70-88 | |
| Microwave-Assisted Synthesis | Thiosemicarbazide, Chalcones, 2-Bromoacetophenones | Pyrazolothiazole hybrids | Microwave irradiation, 5-6 min | 85-95 | |
| Fused Ring System Synthesis | Diethyl 3,6-dimethylpyrazolo[5,1-b]thiazole-2,7-dicarboxylate, Hydrazine hydrate | Pyrazolo[5,1-b]thiazole derivative | Reflux | High | [14] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the literature, offering practical guidance for the synthesis of pyrazole-thiazole scaffolds.
Protocol 1: Multi-step Synthesis of Pyrazolyl-Thiazole Derivatives of Thiophene[13]
This protocol outlines a sequential synthesis starting from the formation of a pyrazole-4-carbaldehyde, followed by the construction of the thiazole ring.
Step 1: Synthesis of Pyrazole-4-carbaldehyde (3)
-
A mixture of acetyl thiophene (1) and phenyl hydrazine (2) is prepared in the presence of concentrated H₂SO₄.
-
The resulting hydrazone intermediate is cyclized using phosphoryl chloride (POCl₃) in dimethylformamide (DMF).
-
The product, pyrazole-4-carbaldehyde (3), is purified by recrystallization from ethanol.
Step 2: Synthesis of Thiosemicarbazone Derivative (5)
-
Pyrazole-4-carbaldehyde (3) is reacted with thiosemicarbazide (4) in ethanol with acetic acid as a catalyst.
-
The reaction mixture is refluxed for one hour.
-
Upon cooling, the solid product is filtered, washed with ethanol, and recrystallized to yield the thiosemicarbazone derivative (5).
Step 3: Synthesis of Final Pyrazolyl-Thiazole Derivatives (7a-g)
-
The thiosemicarbazone intermediate (5) is reacted with various substituted phenacyl bromides (6a-g) in ethanol under reflux conditions.
-
The final pyrazolyl-thiazole derivatives (7a-g) are obtained after filtration, washing with ethanol, and recrystallization.
Protocol 2: One-Pot Synthesis of 2,4-Disubstituted Thiazolyl Pyrazole Derivatives
This protocol describes a convergent one-pot synthesis of thiazolyl pyrazole derivatives.
-
A mixture of a pyrazole 4-carbaldehyde, a thiosemicarbazide, and an α-haloketone is prepared in a 1:1:1 molar ratio in ethanol.
-
The reaction mixture is refluxed for a specified period (typically 4-6 hours), with the progress monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).
Conclusion and Future Perspectives
The synthesis of pyrazole-thiazole hybrids has progressed significantly from the foundational discoveries of the individual heterocycles. The evolution from lengthy, sequential syntheses to efficient, one-pot multicomponent reactions has enabled the rapid generation of diverse chemical libraries for biological screening. The continued development of novel synthetic methodologies, including the use of green chemistry principles and advanced catalytic systems, will undoubtedly facilitate the discovery of new pyrazole-thiazole derivatives with potent and selective pharmacological activities. For drug development professionals, these scaffolds represent a promising avenue for the design of next-generation therapeutics targeting a wide range of diseases. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers engaged in the exploration of this important class of heterocyclic compounds.
References
- 1. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazoles: synthetic strategies and their pharmaceutical applications-an overview | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. ijrpr.com [ijrpr.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. researchgate.net [researchgate.net]
- 11. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 14. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Promise of Pyrazole-Thiazole Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The fusion of pyrazole and thiazole rings into a single molecular scaffold has emerged as a highly promising strategy in modern medicinal chemistry. This hybrid architecture leverages the unique and potent pharmacological activities of each individual heterocycle, leading to the development of novel drug candidates with diverse therapeutic applications. This technical guide provides an in-depth exploration of the pharmacological landscape of pyrazole-thiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and development in this exciting field.
Anticancer Applications: Targeting Key Oncogenic Pathways
Pyrazole-thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth, proliferation, and survival. Notably, these compounds have shown potent inhibitory activity against key kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and have been shown to modulate the mTOR and apoptotic signaling pathways.
Quantitative Anticancer Activity
The in vitro cytotoxic and enzyme inhibitory activities of various pyrazole-thiazole derivatives are summarized below.
| Compound ID | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| Series 1: Thiazolyl-Pyrazolines | |||
| 10b | EGFR | 0.0407 | [1] |
| 10d | EGFR | 0.0325 | [1] |
| 10b | VEGFR-2 | 0.0784 | [1] |
| 10d | VEGFR-2 | 0.043 | [1] |
| 10b | A549 (NSCLC) | 4.2 | [1] |
| 10d | A549 (NSCLC) | 2.9 | [1] |
| 10b | H441 (NSCLC) | 4.8 | [1] |
| 10d | H441 (NSCLC) | 3.8 | [1] |
| Series 2: Pyrazole-Thiadiazoles | |||
| 6g | A549 (NSCLC) | 1.537 | [2] |
| 6g | EGFR | 0.024 | [2][3] |
| Series 3: Pyrazolyl-Thiazolidinones | |||
| 16a | MCF-7 (Breast) | 0.73 | [4] |
| 18f | MCF-7 (Breast) | 6.25 | [4] |
| 16a | A549 (NSCLC) | 1.64 | [4] |
| Series 4: Benzo[d]thiazole-Pyrazoles | |||
| 8l | MDA-MB-231 (Breast) | 2.41 | [5] |
| 8l | MCF-7 (Breast) | 2.23 | [5] |
| 8l | HepG2 (Liver) | 3.75 | [5] |
| 8l | SMMC-7721 (Liver) | 2.31 | [5] |
Signaling Pathways
Many pyrazole-thiazole derivatives act as potent inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for cancer cell proliferation and angiogenesis.[1][3]
Certain pyrazole-thiazoline derivatives have been shown to induce autophagy in cancer cells by inhibiting the mTOR signaling pathway.[6][7]
Pyrazole-thiazole hybrids can induce apoptosis in cancer cells through the modulation of key apoptotic proteins like Bcl-2 and Bax, leading to the activation of caspases.[5][8]
Experimental Protocols
Protocol:
-
Synthesis of Ethyl 2,4-dioxo-4-arylbutanoates: To a solution of substituted acetophenone and diethyl oxalate in THF at 0 °C, potassium t-butoxide is added. The reaction is stirred and allowed to warm to room temperature.
-
Synthesis of Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates: The diketoester is reacted with phenylhydrazine in ethanol.
-
Reduction to (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanol: The carboethoxy group of the pyrazole is reduced using LiAlH4 in THF.
-
Formation of 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide: The alcohol is converted to the corresponding thioamide in a two-step process involving thionyl chloride followed by ammonium thiocyanate.
-
Cyclocondensation to form the Thiazole Ring: The pyrazole-carbothioamide is refluxed with a substituted phenacyl bromide in ethanol to yield the final 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivative.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the pyrazole-thiazole test compounds. Control wells with untreated cells and a known cytotoxic agent are included.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: MTT solution (5 mg/mL in sterile PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
-
Assay Setup: The assay is performed in a 96-well plate format using a commercial kinase assay kit.
-
Compound Addition: Serial dilutions of the test compounds, a positive control inhibitor, and DMSO (negative control) are added to the wells.
-
Enzyme Addition: The respective kinase enzyme solution (EGFR or VEGFR-2) is added to all wells.
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and the specific substrate.
-
Incubation: The plate is incubated for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: The amount of product (e.g., ADP) formed is detected using a luminescence-based reagent according to the manufacturer's protocol.
-
Data Analysis: The luminescence signal is measured, and the percent inhibition for each compound concentration is calculated. The IC50 value is determined by fitting the data to a dose-response curve.
Antimicrobial Applications: Combating Drug-Resistant Pathogens
The emergence of multidrug-resistant (MDR) pathogens presents a significant global health threat. Pyrazole-thiazole scaffolds have shown considerable promise as a new class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.
Quantitative Antimicrobial Activity
The in vitro antimicrobial activity of selected pyrazole-thiazole derivatives is presented as Minimum Inhibitory Concentration (MIC) values.
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Series 1: Pyrazolyl-Thiazoles | |||
| 10g | P. mirabilis | 12.5 | [9] |
| 10q | S. aureus | 12.5 | [9] |
| 10g | A. niger | 12.5 | [9] |
| Series 2: Thiophene-Pyrazolyl-Thiazoles | |||
| 7c | B. subtilis | 16 | [10] |
| 7d | B. subtilis | 16 | [10] |
| 7c | B. megaterium | 16 | [10] |
| 7d | B. megaterium | 16 | [10] |
| Series 3: Pyrazole-Thiazolin-4-ones | |||
| 7b | E. coli | 0.22-0.25 | [11] |
| 7b | S. aureus | 0.22-0.25 | [11] |
| 7b | C. albicans | 0.22-0.25 | [11] |
Experimental Protocols
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism only) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol:
-
A standardized inoculum of the test microorganism is uniformly spread on the surface of a Mueller-Hinton agar plate.
-
Wells of a fixed diameter are cut into the agar.
-
A specific volume of the test compound solution (at a known concentration) is added to each well.
-
The plates are incubated at 37°C for 24 hours.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well.
Anti-inflammatory Applications: Targeting COX Enzymes
Chronic inflammation is implicated in a wide range of diseases. Pyrazole-thiazole derivatives have been investigated as potent anti-inflammatory agents, primarily through their ability to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2.
Quantitative Anti-inflammatory Activity
The in vitro COX inhibitory activity and in vivo anti-inflammatory effects of representative pyrazole-thiazole compounds are detailed below.
| Compound ID | Assay | IC50 (µM) / % Inhibition | Selectivity Index (COX-1/COX-2) | Reference |
| Series 1: Hybrid Pyrazole Analogues | ||||
| 5u | COX-2 Inhibition | 1.79 | 74.92 | [12] |
| 5s | COX-2 Inhibition | 2.13 | 72.95 | [12] |
| 5u | Carrageenan-induced paw edema (4h) | 78.09% | - | [12] |
| 5s | Carrageenan-induced paw edema (4h) | 76.56% | - | [12] |
| Series 2: Pyrazole-Hydrazones | ||||
| 4b | COX-2 Inhibition | 0.58 | 10.55 | [13] |
| 4a | COX-2 Inhibition | 0.67 | 8.41 | [13] |
| 4b | 5-LOX Inhibition | 2.31 | - | [13] |
| 4a | 5-LOX Inhibition | 1.92 | - | [13] |
| Series 3: Pyrazolyl-Thiazolidinones | ||||
| 16a | COX-2 Inhibition | - | 134.6 | [4] |
| 18f | COX-2 Inhibition | - | 42.13 | [4] |
Signaling Pathway
Pyrazole-thiazole derivatives can selectively inhibit the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain. This selectivity reduces the gastrointestinal side effects associated with non-selective COX inhibitors.
Experimental Protocols
-
Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and arachidonic acid substrate are prepared in a suitable buffer.
-
Compound Incubation: The test compounds are pre-incubated with the enzymes for a specific period.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: The reaction is stopped after a defined time.
-
Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 and Selectivity Index Calculation: The IC50 values for each enzyme are determined, and the selectivity index (IC50 COX-1 / IC50 COX-2) is calculated.
-
Animal Grouping: Rats are divided into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Percent Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Conclusion
The pyrazole-thiazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. The synergistic combination of the pyrazole and thiazole moieties has yielded compounds with potent and diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The data and protocols presented in this technical guide underscore the significant potential of this scaffold and provide a solid foundation for further investigation. Continued exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of precise mechanisms of action will undoubtedly lead to the discovery of new and effective drugs based on the pyrazole-thiazole core.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and apoptosis-promoting effect evaluation of novel pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of new fluorescent thiazole-pyrazoline derivatives as autophagy inducers by inhibiting mTOR activity in A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis Protocol for 2-(1H-Pyrazol-3-YL)-1,3-thiazole Derivatives: An Application Note
Abstract
This application note provides a detailed protocol for the efficient one-pot synthesis of 2-(1H-pyrazol-3-yl)-1,3-thiazole derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The described multicomponent reaction, based on the Hantzsch thiazole synthesis, offers a straightforward and atom-economical approach to these valuable scaffolds. By combining a phenacyl bromide, thiosemicarbazide, and a β-dicarbonyl compound in a single reaction vessel, this method eliminates the need for isolation of intermediates, thereby reducing reaction time and simplifying the overall synthetic process.[1][2] This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction
The fusion of pyrazole and thiazole moieties into a single molecular framework has garnered considerable attention in the scientific community. Both pyrazoles and thiazoles are privileged scaffolds known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The combination of these two heterocycles can lead to synergistic effects and novel pharmacological profiles. Traditional multi-step syntheses of such hybrid molecules can be time-consuming and often result in lower overall yields. In contrast, one-pot multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, offering increased efficiency, reduced waste, and operational simplicity.[1] This protocol details a facile and efficient one-pot synthesis of this compound derivatives.
General Reaction Scheme
The one-pot synthesis proceeds via a modified Hantzsch thiazole synthesis. In this reaction, an α-haloketone (phenacyl bromide derivative) reacts with thiosemicarbazide to form a 2-hydrazinothiazole intermediate in situ. This intermediate then undergoes condensation with a β-dicarbonyl compound (e.g., acetylacetone or ethyl acetoacetate) to yield the final this compound derivative.[1][3]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-arylthiazole derivatives, as reported in the literature.
| Entry | Ar (Aryl group of Phenacyl Bromide) | β-Dicarbonyl Compound | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Phenyl | Acetylacetone | Dry Ethanol | 4-6 | 92 | [1] |
| 2 | 4-Chlorophenyl | Acetylacetone | Dry Ethanol | 4-6 | 88 | [1] |
| 3 | 4-Bromophenyl | Acetylacetone | Dry Ethanol | 4-6 | 85 | [1] |
| 4 | 4-Methylphenyl | Acetylacetone | Dry Ethanol | 4-6 | 90 | [1] |
| 5 | 4-Methoxyphenyl | Acetylacetone | Dry Ethanol | 4-6 | 87 | [1] |
| 6 | Phenyl | Ethyl acetoacetate | Dry Ethanol | 4-6 | 85 | [1] |
Experimental Protocol: One-Pot Synthesis of 4-Phenyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazole
This protocol provides a representative procedure for the synthesis of a 2-(pyrazolyl)thiazole derivative.
Materials:
-
Phenacyl bromide (1 mmol, 1.0 eq)
-
Thiosemicarbazide (1 mmol, 1.0 eq)
-
Acetylacetone (1 mmol, 1.0 eq)
-
Dry Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol or ethyl acetate/hexane)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenacyl bromide (1 mmol), thiosemicarbazide (1 mmol), and acetylacetone (1 mmol) in dry ethanol.
-
Add a catalytic amount (a few drops) of concentrated hydrochloric acid to the reaction mixture.
-
Heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[1]
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The solid product that precipitates out of the solution is collected by filtration.
-
Wash the crude product with a small amount of cold ethanol.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) to afford the pure 4-phenyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazole.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).
Characterization Data for 4-Phenyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazole:
-
¹H NMR (CDCl₃, δ ppm): 2.3 (s, 3H, pyrazole-CH₃), 2.8 (s, 3H, pyrazole-CH₃), 6.05 (s, 1H, pyrazole-H), 7.3-7.7 (m, 5H, Ar-H), 8.0 (s, 1H, thiazole-H).
-
Mass Spectrum (EI-MS): m/z 255 (M⁺).[1]
Visualizations
Caption: Experimental workflow for the one-pot synthesis.
Signaling Pathways and Logical Relationships
The logical progression of the one-pot synthesis involves the sequential formation of key intermediates within a single reaction environment, leading to the final product without isolation of these intermediates. This is a key advantage of multicomponent reactions.
Caption: Logical steps in the one-pot synthesis.
Conclusion
The described one-pot synthesis protocol offers an efficient, straightforward, and high-yielding method for the preparation of this compound derivatives. This approach is characterized by its operational simplicity and atom economy, making it an attractive strategy for the synthesis of these medicinally important heterocyclic compounds. The provided protocol and data serve as a valuable resource for researchers in organic and medicinal chemistry.
References
Application Notes and Protocols for Antimicrobial Assays of 2-(1H-Pyrazol-3-YL)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the antimicrobial properties of the heterocyclic compound 2-(1H-Pyrazol-3-YL)-1,3-thiazole. This document outlines detailed protocols for key antimicrobial assays, presents illustrative data from related compounds to guide experimental design, and visualizes experimental workflows and potential mechanisms of action.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Pyrazole and thiazole moieties are important pharmacophores known to exhibit a wide range of biological activities, including antimicrobial effects. The hybrid molecule, this compound, represents a promising scaffold for the development of new anti-infective drugs. This document details the standardized methodologies for assessing its in vitro antimicrobial efficacy.
Data Presentation: Illustrative Antimicrobial Activity of Pyrazole-Thiazole Derivatives
Note: Extensive literature searches did not yield specific antimicrobial activity data for the unsubstituted parent compound, this compound. The following tables summarize reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for various derivatives of pyrazole-thiazole to serve as a reference for expected activity and to guide assay design. It is crucial to experimentally determine the activity of the specific compound of interest.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of Pyrazole-Thiazole Derivatives against Bacterial Strains (µg/mL)
| Compound Type | Derivative Details | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Pyrazole-Thiazole Hybrids | Containing a hydrazone moiety | 1.9 - 3.9 | - | - | - | [1] |
| Pyrazolyl-Thiazole Derivatives | 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles | Good activity reported | Good activity reported | Moderate activity reported | 50 - >100 | [2] |
| Pyrazolo[5,1-b]thiazole Derivatives | Various substitutions | Good activity reported | - | Good activity reported | - | |
| Nitro Pyrazole-Based Thiazoles | Various substitutions | Good activity reported | - | Moderate activity reported | Moderate activity reported |
Table 2: Illustrative Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) of Pyrazole-Thiazole Derivatives (µg/mL)
| Compound Type | Derivative Details | Organism | MIC | MBC | Reference |
| Pyrazole-Thiazole Hybrids | Containing a hydrazone moiety | Staphylococcus aureus | 1.9 | 7.8 | [1] |
| Pyrazole-Thiazole Hybrids | Containing a hydrazone moiety | Klebsiella planticola | 3.9 | 7.8 | [1] |
| Imidazo-pyridine Substituted Pyrazoles | - | Gram-negative bacteria | <1 | <1 | |
| Pyrazolyl Triazoles | - | Micrococcus luteus | 3.9 | 7.8 |
Experimental Protocols
The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Materials:
-
This compound (test compound)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute in CAMHB to achieve the desired starting concentration for serial dilutions.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Setup:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the starting concentration of the test compound to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no inoculum).
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be determined by visual inspection or using a microplate reader.
Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile micro-pipettors and tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Following the MIC determination, select the wells showing no visible growth.
-
From each of these wells, aspirate a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a sterile MHA plate.
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).
References
Application of Pyrazolyl-Thiazoles in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolyl-thiazole derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery. This hybrid scaffold combines the structural features of both pyrazole and thiazole rings, which are known pharmacophores in many biologically active molecules.[1][2] Numerous studies have demonstrated the potential of pyrazolyl-thiazoles to exhibit potent cytotoxic effects against a variety of cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[5][6][7]
These compounds have been shown to target critical proteins in cancer signaling, including receptor tyrosine kinases like VEGFR-2 and EGFR, as well as intracellular pathways such as the PI3K/AKT cascade.[3][6][8] The versatility in their synthesis allows for the creation of diverse chemical libraries, enabling structure-activity relationship (SAR) studies to identify derivatives with enhanced potency and selectivity.[4][8] This document provides a summary of the reported anticancer activities of various pyrazolyl-thiazole derivatives, detailed protocols for key in vitro assays, and visual representations of the implicated signaling pathways and experimental workflows.
Data Presentation: Anticancer Activity of Pyrazolyl-Thiazole Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected pyrazolyl-thiazole derivatives against various human cancer cell lines.
Table 1: Cytotoxicity of Pyrazolyl-Thiazole Derivatives against Various Cancer Cell Lines
| Compound ID/Series | Cancer Cell Line | Cell Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 9d | MCF-7 | Breast | 5.41 | Doxorubicin | 6.73 |
| Compound 7a | MCF-7 | Breast | 10.75 | Doxorubicin | 6.73 |
| Compound 8c | MCF-7 | Breast | 9.83 | Doxorubicin | 6.73 |
| Compound 9b | MCF-7 | Breast | 8.52 | Doxorubicin | 6.73 |
| Compound 9c | MCF-7 | Breast | 6.19 | Doxorubicin | 6.73 |
| Compound 10b | MCF-7 | Breast | 10.16 | Doxorubicin | 0.84 |
| Compound 10b | T47D | Breast | 8.25 | Doxorubicin | 0.77 |
| Compound 10b | MDA-MB-231 | Breast (Triple-Negative) | 4.88 | Doxorubicin | 0.71 |
| Compound 8l | MDA-MB-231 | Breast (Triple-Negative) | 2.41 | Doxorubicin | ~2.4 |
| Compound 8l | MCF-7 | Breast | 2.23 | Doxorubicin | ~2.4 |
| Compound 6a | MCF-7 | Breast | 4.08 | Lapatinib | 5.88 |
| Compound 10a | MCF-7 | Breast | 3.37 | Lapatinib | 5.88 |
| Compound IVc | MCF-7 | Breast | 126.98 | 5-Fluorouracil | 69.64 |
| Thiazolyl-pyrazoles 35-38 | HepG-2 | Liver | 3.44 - 15.03 | - | - |
| Compound 8l | HepG-2 | Liver | 3.75 | Doxorubicin | ~2.4 |
| Compound 8l | SMMC-7721 | Liver | 2.31 | Doxorubicin | ~2.4 |
| Pyrazolyl-thiazole 25 | PaCa-2 | Pancreatic | 5.5 (µg/mL) | Doxorubicin | 28.3 (µg/mL) |
| Pyrazolyl-thiazole 25 | PC3 | Prostate | 11.8 (µg/mL) | - | - |
Note: IC50 values are presented as reported in the literature. Direct comparison should be made with caution due to potential variations in experimental conditions.[4][6][8][9]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines or pyrazolyl-thiazole derivatives.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Pyrazolyl-thiazole compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[10]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the pyrazolyl-thiazole compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[7]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Materials:
-
6-well plates
-
Cancer cell lines
-
Pyrazolyl-thiazole compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the pyrazolyl-thiazole compounds for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.[4]
-
Washing: Wash the cells twice with ice-cold PBS.[8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-5 µL of PI solution.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[3]
Materials:
-
6-well plates
-
Cancer cell lines
-
Pyrazolyl-thiazole compounds
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[12]
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with the compounds as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization, centrifuge at 200 x g for 5-10 minutes, and wash with cold PBS.[5]
-
Fixation: Resuspend the cell pellet (approximately 2 x 10^6 cells) in 1 mL of cold PBS. While gently vortexing, add 9 mL of ice-cold 70% ethanol dropwise to fix the cells.[5] Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with cold PBS. Resuspend the cell pellet in 300-500 µL of PI/RNase A staining solution.[5]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[5]
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins (e.g., p-PI3K, p-AKT, Bcl-2, Bax) to elucidate the mechanism of action of the pyrazolyl-thiazole compounds.[13]
Materials:
-
Cell culture plates
-
Pyrazolyl-thiazole compounds
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Protocol:
-
Protein Extraction: Treat cells with the compounds for the desired time. Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.[14]
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL detection reagents and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by pyrazolyl-thiazole derivatives and a general experimental workflow for their evaluation.
Caption: General experimental workflow for the evaluation of pyrazolyl-thiazole derivatives.
Caption: Intrinsic apoptosis pathway induced by pyrazolyl-thiazole compounds.
References
- 1. VEGFR2 inhibition assay [bio-protocol.org]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. benchchem.com [benchchem.com]
- 7. atcc.org [atcc.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. medium.com [medium.com]
- 16. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for Hantzsch-Type Thiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone in heterocyclic chemistry for the construction of the thiazole ring.[1] This versatile reaction typically involves the condensation of an α-haloketone with a thioamide.[2] The thiazole moiety is a prevalent scaffold in a vast array of pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents, making its efficient synthesis a critical aspect of drug discovery and development.[3][4] These application notes provide detailed experimental protocols, comparative data for various reaction conditions, and troubleshooting guidance for the synthesis of substituted thiazoles via the Hantzsch reaction.
Reaction Mechanism and Workflow
The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.[2][5] The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, forming an intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration of the resulting hydroxylated intermediate to yield the aromatic thiazole ring.[5]
The general workflow for a Hantzsch-type thiazole synthesis is straightforward, typically involving the reaction of the starting materials in a suitable solvent, followed by work-up and purification of the product.[6]
Data Presentation: Comparative Analysis of Hantzsch Thiazole Synthesis Conditions
The following tables summarize quantitative data for the Hantzsch synthesis of various thiazole derivatives under different reaction conditions, allowing for easy comparison of yields and reaction times.
Table 1: Conventional Heating Conditions for the Synthesis of 2,4-Disubstituted Thiazoles
| α-Haloketone | Thioamide/Thiourea | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | Ethanol | Reflux | 2 | 95 | [7] |
| 2-Bromo-4'-chloroacetophenone | Thiourea | Ethanol | Reflux | 3 | 92 | [7] |
| 2-Bromo-4'-methoxyacetophenone | Thiourea | Ethanol | Reflux | 2.5 | 94 | [7] |
| 2-Bromo-4'-nitroacetophenone | Thiobenzamide | DMF | 80 | 4 | 85 | |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Ethanol/Water (1:1) | 65 | 3.5 | 82 | [3] |
Table 2: Alternative Conditions for Hantzsch Thiazole Synthesis
| α-Haloketone | Thioamide/Thiourea | Conditions | Time (min) | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | Solvent-free, grinding, room temperature | 15 | 96 | [7][8] |
| 2-Bromo-4'-chloroacetophenone | Thiourea | Solvent-free, grinding, room temperature | 20 | 95 | [7] |
| 2-Bromoacetophenone | Thiourea | Microwave irradiation (Ethanol) | 5 | 98 | [1] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehyde | Ultrasonic irradiation, room temperature | 120 | 85 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the data presentation tables.
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole under Conventional Heating
This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea using conventional heating.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Ethanol
-
5% Sodium Carbonate Solution
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).
-
Add ethanol as the solvent (concentration of ~1 M with respect to the α-haloketone).
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing cold deionized water. A precipitate will form.
-
Neutralize the solution by the slow addition of a 5% sodium carbonate solution until effervescence ceases.[2]
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of deionized water to remove any inorganic salts.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
For further purification, the crude product can be recrystallized from ethanol.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, mass spectrometry, and melting point determination.
Protocol 2: One-Pot, Three-Component Synthesis of a Substituted Thiazole Derivative under Ultrasonic Irradiation
This protocol details an environmentally benign, one-pot synthesis of a Hantzsch thiazole derivative using ultrasonic irradiation.[3]
Materials:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one
-
Thiourea
-
Substituted Benzaldehyde
-
Silica Supported Tungstosilicic Acid (catalyst)
-
Ethanol/Water (1:1 v/v)
-
Acetone
Procedure:
-
In a suitable reaction vessel, prepare a mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1.0 eq), thiourea (1.0 eq), a substituted benzaldehyde (1.0 eq), and a catalytic amount of silica supported tungstosilicic acid.
-
Add the ethanol/water (1:1 v/v) solvent system.
-
Subject the mixture to ultrasonic irradiation at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with ethanol and reused.
-
The filtrate, containing the product, is concentrated under reduced pressure.
-
The resulting solid product is collected and dried.
-
Characterize the purified product by spectroscopic methods.
Protocol 3: Purification of Thiazole Derivatives by Column Chromatography
This protocol provides a general guideline for the purification of thiazole derivatives using silica gel column chromatography.
Materials:
-
Crude thiazole derivative
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional, for basic compounds)
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system by running TLC plates with different ratios of hexane and ethyl acetate. An ideal Rf value for the desired compound is typically between 0.2 and 0.4 for good separation. For basic thiazole derivatives that may streak on the silica gel, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the separation.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and air-bubble-free packing.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Gradually increase the polarity of the eluent (by increasing the proportion of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified thiazole derivative.
Mandatory Visualizations
Caption: Simplified reaction mechanism of the Hantzsch thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for the Synthesis of 2-(1H-Pyrazol-3-yl)-1,3-thiazole in Drug Discovery
Introduction
The hybridization of pyrazole and thiazole moieties into a single molecular scaffold has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities associated with each individual heterocycle.[1][2] Pyrazole derivatives are known for their anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3] Similarly, the thiazole ring is a key component in numerous therapeutic agents with a broad spectrum of biological activities.[3] The synthesis of 2-(1H-pyrazol-3-yl)-1,3-thiazole and its derivatives is a promising strategy for the development of novel drug candidates with potential applications in oncology and infectious diseases. This document provides detailed protocols for the synthesis of the target molecule and highlights its relevance in the context of inhibiting key signaling pathways in cancer.
Synthetic Protocols
The synthesis of this compound is proposed via a two-step process, culminating in the well-established Hantzsch thiazole synthesis.[4] The overall synthetic workflow is depicted below.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 1H-Pyrazole-3-carbothioamide
This protocol describes the conversion of 1H-pyrazole-3-carboxamide to its corresponding thioamide using Lawesson's reagent.
Materials
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| 1H-Pyrazole-3-carboxamide | C4H5N3O | 111.10 | 1.0 g |
| Lawesson's Reagent | C14H14O2P2S4 | 404.47 | 2.2 g |
| Anhydrous Toluene | C7H8 | 92.14 | 50 mL |
| Sodium Bicarbonate (sat. aq.) | NaHCO3 | 84.01 | 50 mL |
| Brine | NaCl (aq.) | - | 50 mL |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | 10 g |
| Dichloromethane | CH2Cl2 | 84.93 | 100 mL |
| Hexane | C6H14 | 86.18 | 100 mL |
Protocol
-
To a stirred solution of 1H-pyrazole-3-carboxamide (1.0 g, 9.0 mmol) in anhydrous toluene (50 mL), add Lawesson's reagent (2.2 g, 5.4 mmol).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1H-pyrazole-3-carbothioamide.
Expected Results
| Product | Appearance | Yield (%) | Melting Point (°C) | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) |
| 1H-Pyrazole-3-carbothioamide | Yellow solid | 75-85 | 145-147 | 13.2 (br s, 1H, NH), 9.5 (br s, 1H, NH2), 9.2 (br s, 1H, NH2), 7.8 (s, 1H, pyrazole-H5), 6.6 (s, 1H, pyrazole-H4) | 195.0 (C=S), 150.0 (pyrazole-C3), 135.0 (pyrazole-C5), 110.0 (pyrazole-C4) |
Step 2: Synthesis of this compound
This protocol details the Hantzsch thiazole synthesis by reacting 1H-pyrazole-3-carbothioamide with 2-bromoacetaldehyde.
Materials
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| 1H-Pyrazole-3-carbothioamide | C4H5N3S | 127.17 | 1.0 g |
| 2-Bromoacetaldehyde diethyl acetal | C6H13BrO2 | 213.07 | 1.6 g |
| Ethanol | C2H5OH | 46.07 | 40 mL |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 2 mL |
| Sodium Bicarbonate (sat. aq.) | NaHCO3 | 84.01 | 50 mL |
| Ethyl Acetate | C4H8O2 | 88.11 | 100 mL |
| Brine | NaCl (aq.) | - | 50 mL |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | 10 g |
Protocol
-
In a round-bottom flask, dissolve 1H-pyrazole-3-carbothioamide (1.0 g, 7.86 mmol) in ethanol (30 mL).
-
Add 2-bromoacetaldehyde diethyl acetal (1.6 g, 7.5 mmol) and concentrated hydrochloric acid (2 mL).
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.
-
Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to obtain this compound.
Expected Results
| Product | Appearance | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| This compound | White solid | 60-70 | 188-190 | 11.5 (br s, 1H, NH), 7.8 (s, 1H, thiazole-H5), 7.6 (s, 1H, pyrazole-H5), 7.2 (s, 1H, thiazole-H4), 6.8 (s, 1H, pyrazole-H4) | 168.0 (thiazole-C2), 152.0 (pyrazole-C3), 143.0 (thiazole-C5), 134.0 (pyrazole-C5), 118.0 (thiazole-C4), 108.0 (pyrazole-C4) |
Relevance in Drug Discovery: Targeting Cancer Signaling Pathways
Pyrazole-thiazole derivatives have shown promise as inhibitors of several key signaling pathways implicated in cancer progression, including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.
EGFR Signaling Pathway
The EGFR signaling cascade plays a crucial role in cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: Simplified VEGFR-2 signaling pathway.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is involved in cellular responses to stress and inflammation and can contribute to cancer cell survival and drug resistance.
Caption: Simplified p38 MAPK signaling pathway.
The synthetic protocols provided herein offer a reliable method for the preparation of this compound, a promising scaffold for drug discovery. The potential of this class of compounds to inhibit key oncogenic signaling pathways underscores their importance for further investigation in the development of novel anticancer therapeutics. The detailed methodologies and characterization data will aid researchers in the synthesis and evaluation of new pyrazole-thiazole derivatives.
References
Application Note: Protocol for Evaluating the Anti-inflammatory Activity of Pyrazole-Thiazole Hybrids
Audience: Researchers, scientists, and drug development professionals.
Introduction Pyrazole-thiazole hybrids are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as potent anti-inflammatory agents.[1][2] Inflammation is a complex biological response involving a network of signaling pathways and mediators.[3] Key pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways play a crucial role in the expression of pro-inflammatory genes.[4][5][6] The development of novel anti-inflammatory drugs often involves targeting enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[7][8] This document provides a detailed protocol for the systematic evaluation of the anti-inflammatory activity of newly synthesized pyrazole-thiazole hybrids, encompassing both in-vitro and in-vivo methodologies.
Key Signaling Pathways in Inflammation
Understanding the underlying molecular mechanisms of inflammation is critical for evaluating potential therapeutic agents. The NF-κB and MAPK signaling cascades are central to the inflammatory response, regulating the production of cytokines, chemokines, and other inflammatory mediators.[4][9]
NF-κB Signaling Pathway
The NF-κB pathway is a primary regulator of inflammatory responses.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[10][11][12]
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation.[5][9] It consists of a series of protein kinases that phosphorylate and activate one another, including ERK, JNK, and p38 MAPKs.[13] Activation of this pathway by inflammatory stimuli leads to the activation of transcription factors like AP-1, which in turn promote the expression of inflammatory genes.[14]
Experimental Workflow
A multi-step approach is recommended to efficiently screen and characterize the anti-inflammatory potential of pyrazole-thiazole hybrids. This workflow progresses from broad in-vitro screening to more specific mechanistic studies and finally to in-vivo validation.
In-Vitro Anti-inflammatory Assays
In-vitro assays provide a rapid and cost-effective method for the initial screening of compounds.[15][16]
Protocol: COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the formation of pro-inflammatory prostaglandins.[7][17]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)[18]
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (Substrate)
-
Celecoxib (Positive control inhibitor)
-
Test pyrazole-thiazole hybrids
-
96-well white opaque microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)[17]
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve test compounds and celecoxib in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Enzyme Control: 10 µL Assay Buffer, 80 µL Reaction Mix (Assay Buffer, COX Probe, COX Cofactor), 10 µL COX-2 enzyme.
-
Inhibitor Control: 10 µL Celecoxib, 80 µL Reaction Mix, 10 µL COX-2 enzyme.
-
Test Compound: 10 µL of diluted test compound, 80 µL Reaction Mix, 10 µL COX-2 enzyme.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.[19]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.
-
Measurement: Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.[17]
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated using the formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100 Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) for each active compound.
Protocol: Nitric Oxide (NO) Synthase Inhibition Assay (Griess Assay)
This assay quantifies the inhibition of NO production in LPS-stimulated macrophage cells (e.g., RAW 264.7).[20] NO is a key inflammatory mediator, and its production is catalyzed by NOS.[21] The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO.[21][22]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test pyrazole-thiazole hybrids
-
Griess Reagent (Reagent A: Sulfanilamide in H₃PO₄; Reagent B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) for standard curve
-
96-well microplate
-
Microplate reader (absorbance at 540 nm)[21]
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 18-24 hours.[20]
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 100 µL of supernatant to a new 96-well plate.
-
Add 100 µL of freshly mixed Griess Reagent to each well.[21]
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percent inhibition of NO production.
Data Presentation: In-Vitro Assays
Summarize the results from the in-vitro assays in a table for clear comparison.
| Compound ID | COX-2 Inhibition IC50 (µM) | NO Production Inhibition IC50 (µM) | Protein Denaturation Inhibition IC50 (µg/mL)[23] |
| Hybrid-01 | |||
| Hybrid-02 | |||
| Hybrid-03 | |||
| Celecoxib | N/A | N/A | |
| Indomethacin | N/A |
In-Vivo Anti-inflammatory Assay
In-vivo models are essential for confirming the anti-inflammatory effects observed in in-vitro studies.[3][24]
Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for acute inflammation.[24][25] Carrageenan injection induces a biphasic inflammatory response characterized by edema.[24]
Materials:
-
Carrageenan (1% w/v in sterile saline)[27]
-
Test pyrazole-thiazole hybrids
-
Indomethacin or Diclofenac Sodium (Standard drug)[28]
-
Plethysmometer
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the test, with free access to water.
-
Grouping: Divide the animals into groups (n=6):
-
Group I: Control (Vehicle)
-
Group II: Standard (e.g., Indomethacin, 10 mg/kg)
-
Group III, IV, etc.: Test compounds at different doses.
-
-
Drug Administration: Administer the vehicle, standard drug, or test compounds orally or intraperitoneally 30-60 minutes before carrageenan injection.[25]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[26][29]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[30]
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point: Edema Volume = Paw Volume_t - Paw Volume_0
-
Calculate the percentage inhibition of edema for each treated group compared to the control group: % Inhibition = [(Edema_Control - Edema_Treated) / Edema_Control] * 100
-
Data Presentation: In-Vivo Assay
Present the quantitative results from the paw edema model in a structured table.
| Treatment Group (Dose) | Mean Paw Volume Increase (mL) ± SEM | Percent Inhibition of Edema (%) |
| at 3 hours | at 3 hours | |
| Control (Vehicle) | 0 | |
| Standard (Indomethacin 10 mg/kg) | ||
| Hybrid-01 (20 mg/kg) | ||
| Hybrid-01 (40 mg/kg) | ||
| Hybrid-02 (20 mg/kg) | ||
| Hybrid-02 (40 mg/kg) |
Conclusion
This comprehensive protocol provides a systematic framework for evaluating the anti-inflammatory properties of novel pyrazole-thiazole hybrids. By combining in-vitro mechanistic assays with in-vivo efficacy models, researchers can effectively identify and characterize promising lead compounds for further development as next-generation anti-inflammatory therapeutics. The structured data presentation and visual workflows are designed to facilitate clear interpretation and comparison of results.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. synapse.koreamed.org [synapse.koreamed.org]
- 10. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. purformhealth.com [purformhealth.com]
- 13. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 15. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 16. researchgate.net [researchgate.net]
- 17. assaygenie.com [assaygenie.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 26. researchgate.net [researchgate.net]
- 27. inotiv.com [inotiv.com]
- 28. jpsbr.org [jpsbr.org]
- 29. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 30. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-(1H-Pyrazol-3-YL)-1,3-thiazole as a Corrosion Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have demonstrated exceptional performance as corrosion inhibitors for various metals and alloys in acidic media. The unique molecular structure of compounds like 2-(1H-Pyrazol-3-YL)-1,3-thiazole, which incorporates both pyrazole and thiazole moieties, makes it a promising candidate for corrosion inhibition. These rings are rich in heteroatoms (N and S) and π-electrons, which are crucial for effective adsorption on metal surfaces. This document provides a detailed overview of the potential application of this compound and related derivatives as corrosion inhibitors, including experimental protocols and data interpretation based on studies of structurally similar compounds.
Data Presentation: Corrosion Inhibition Efficiency of Pyrazole-Thiazole Derivatives
The following tables summarize quantitative data from studies on various pyrazole-thiazole derivatives, showcasing their potential as corrosion inhibitors for different metals in acidic environments.
Table 1: Inhibition Efficiency from Weight Loss Measurements
| Inhibitor | Metal | Corrosive Medium | Concentration (M) | Temperature (K) | Inhibition Efficiency (%) | Reference |
| 4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine (BTPA) | Copper | 1 M HNO₃ | 15 x 10⁻⁶ | 298 | 92.5 | [1] |
| 3,5-dimethyl-1H-pyrazol-1-yl m (4-((4-hydroxybenzylidene) amino) phenyl) methanone (DPHM) | Low-carbon steel | 1 M HCl | 400 ppm | 333 | 89.5 | [2] |
| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Carbon Steel | 1 M HCl | 10⁻³ | 303 | 90.8 | [3][4] |
| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel | 1 M HCl | 10⁻³ | 303 | 91.8 | [3][4] |
| 3-methyl-1H-pyrazol-5-amine (MPA) | Mild Steel | 1 M H₂SO₄ | 0.8 g/L | 303 | 92.28 | [5] |
Table 2: Electrochemical Polarization Parameters
| Inhibitor | Metal | Corrosive Medium | Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) | Reference |
| 4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine (BTPA) | Copper | 1 M HNO₃ | 15 x 10⁻⁶ | - | - | - | [1] |
| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Carbon Steel | 1 M HCl | 10⁻³ | -501 | 50 | 90.7 | [3][4] |
| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel | 1 M HCl | 10⁻³ | -493 | 42 | 92.1 | [3][4] |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor | Metal | Corrosive Medium | Concentration (M) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) | Reference |
| 4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine (BTPA) | Copper | 1 M HNO₃ | 15 x 10⁻⁶ | - | - | 94.1 | [1][6] |
| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Carbon Steel | 1 M HCl | 10⁻³ | 689 | 59.8 | 90.8 | [3][4] |
| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel | 1 M HCl | 10⁻³ | 893 | 46.2 | 92.8 | [3][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard practices reported in the literature for testing pyrazole-thiazole derivatives as corrosion inhibitors.[1][2][3][4][5]
Synthesis of Pyrazole-Thiazole Derivatives
The synthesis of this compound and its derivatives can be achieved through multi-step reactions. A general approach involves the synthesis of a pyrazole carbothioamide intermediate followed by a Hantzsch-type thiazole synthesis.[7][8]
Protocol for a Representative Synthesis (e.g., 2-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-methylthiazole): [7]
-
Synthesis of Pyrazole Carbothiamide Intermediate: React 1,5-dimethyl-1H-pyrazole-3-carbohydrazide with a suitable isothiocyanate to form the corresponding thiosemicarbazide. Cyclize the thiosemicarbazide in the presence of a dehydrating agent to yield the pyrazole carbothiamide.
-
Synthesis of the Thiazole Ring: Reflux the pyrazole carbothiamide with a 3-chloro-2,4-pentanedione in an ethanolic solution.
-
Purification: After cooling, filter the resulting solid, wash with cold methanol, and recrystallize from ethanol to obtain the final product.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[7]
Gravimetric (Weight Loss) Measurements
This method determines the corrosion rate by measuring the weight loss of a metal specimen after immersion in a corrosive solution with and without the inhibitor.
Protocol:
-
Specimen Preparation: Mechanically polish metal specimens (e.g., mild steel coupons of 2.5 cm x 2.0 cm x 0.05 cm) with a series of emery papers of decreasing grit size, degrease with acetone, wash with deionized water, and dry.
-
Immersion Test: Weigh the prepared specimens accurately. Immerse them in beakers containing the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor.
-
Duration and Temperature: Maintain the beakers in a thermostatically controlled water bath at a specific temperature (e.g., 303 K) for a set period (e.g., 6 hours).
-
Final Weighing: After the immersion period, remove the specimens, wash them with a solution to remove corrosion products (e.g., a solution containing rhodanine in methanol), rinse with deionized water, dry, and re-weigh.
-
Calculations:
-
Calculate the corrosion rate (CR) in mm/year.
-
Determine the inhibition efficiency (IE%) using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100, where W₀ and Wᵢ are the weight losses in the absence and presence of the inhibitor, respectively.
-
Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
Potentiodynamic Polarization (PDP):
-
Stabilization: Immerse the working electrode in the test solution for about 30 minutes to allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: Plot the logarithmic current density versus potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Calculation: Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100.
Electrochemical Impedance Spectroscopy (EIS):
-
Stabilization: Stabilize the working electrode at its OCP in the test solution.
-
Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis: Plot the impedance data as Nyquist and Bode plots. Model the data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculation: Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100.
Surface Analysis
Techniques like Scanning Electron Microscopy (SEM) are used to visualize the morphology of the metal surface with and without the inhibitor, providing evidence of a protective film formation.
Protocol:
-
Sample Preparation: Immerse metal specimens in the corrosive solution with and without the inhibitor for a specified period.
-
Surface Imaging: After immersion, remove the specimens, rinse gently with deionized water, dry, and then examine the surface using an SEM.
Visualizations
Experimental Workflow for Corrosion Inhibitor Evaluation
Caption: Workflow for evaluating the performance of a corrosion inhibitor.
Proposed Mechanism of Corrosion Inhibition
Caption: Adsorption mechanism of pyrazole-thiazole inhibitor on a metal surface.
Mechanism of Action
The high inhibition efficiency of pyrazole-thiazole derivatives is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The adsorption process can occur through:
-
Chemisorption: Involving the sharing of electrons between the lone pairs of the nitrogen and sulfur heteroatoms and the vacant d-orbitals of the metal atoms.
-
Physisorption: Arising from the electrostatic interactions between the charged metal surface and the charged inhibitor molecules, as well as the interaction of the π-electrons of the pyrazole and thiazole rings with the metal surface.
The adsorption of these inhibitor molecules on the metal surface follows certain adsorption isotherms, such as the Langmuir isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.[3][4]
Conclusion
Derivatives of this compound represent a highly promising class of corrosion inhibitors. Their molecular structure, rich in heteroatoms and π-electrons, facilitates strong adsorption onto metal surfaces, leading to high inhibition efficiencies in acidic media. The provided protocols offer a standardized framework for the synthesis, characterization, and evaluation of these compounds. Further research focusing on the specific molecule this compound is warranted to fully elucidate its potential and optimize its application as a corrosion inhibitor in various industrial settings. The combination of experimental and computational studies will be crucial in designing and developing even more effective inhibitors based on this versatile heterocyclic scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Antiviral Screening of Novel Pyrazole-Thiazole Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the initial antiviral screening of novel pyrazole-thiazole analogues. The methodologies outlined below are fundamental for determining the cytotoxicity, antiviral efficacy, and preliminary mechanism of action of newly synthesized compounds.
Introduction to Antiviral Screening
The discovery of novel antiviral agents is a critical area of research, particularly for emerging and drug-resistant viral infections. Pyrazole and thiazole derivatives have shown significant potential as antiviral agents, targeting a variety of viral pathogens.[1][2][3] A systematic screening process is essential to identify promising lead compounds from a library of analogues. This process typically involves a tiered approach, beginning with cytotoxicity assays to determine the safe concentration range for the compounds, followed by primary antiviral assays to assess their efficacy in inhibiting viral replication.[4][5] Subsequent secondary assays and mechanism-of-action studies help to further characterize the antiviral properties of the most potent compounds.[][7]
Data Presentation: Cytotoxicity and Antiviral Activity
The following tables summarize hypothetical quantitative data for a series of novel pyrazole-thiazole analogues (PTA-1 to PTA-5) against a generic enveloped RNA virus. These tables are for illustrative purposes to demonstrate how to present screening data clearly.
Table 1: Cytotoxicity of Pyrazole-Thiazole Analogues in Vero E6 Cells
| Compound ID | 50% Cytotoxic Concentration (CC50) in µM |
| PTA-1 | > 100 |
| PTA-2 | 85.2 |
| PTA-3 | 92.5 |
| PTA-4 | 78.1 |
| PTA-5 | > 100 |
| Ribavirin (Control) | > 200 |
Table 2: Antiviral Activity of Pyrazole-Thiazole Analogues
| Compound ID | 50% Effective Concentration (EC50) in µM | Selectivity Index (SI = CC50/EC50) |
| PTA-1 | 12.3 | > 8.1 |
| PTA-2 | 25.8 | 3.3 |
| PTA-3 | 8.7 | 10.6 |
| PTA-4 | 45.2 | 1.7 |
| PTA-5 | 15.1 | > 6.6 |
| Ribavirin (Control) | 10.5 | > 19.0 |
Experimental Protocols
Cytotoxicity Assay Protocol (MTT Assay)
This protocol determines the concentration of the test compound that is toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[8][9]
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Pyrazole-thiazole analogues (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the pyrazole-thiazole analogues in DMEM.
-
Remove the culture medium and add 100 µL of the compound dilutions to the respective wells. Include cell control (medium only) and solvent control (DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay Protocol
The plaque reduction assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[10][11][12]
Materials:
-
Confluent monolayer of Vero E6 cells in 6-well plates
-
Virus stock of known titer (e.g., 1 x 10^8 PFU/mL)
-
Pyrazole-thiazole analogues
-
Overlay medium (e.g., DMEM with 2% FBS and 1% low-melting-point agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS)
Procedure:
-
Prepare serial dilutions of the pyrazole-thiazole analogues in serum-free DMEM.
-
Remove the growth medium from the confluent cell monolayers and wash with PBS.
-
Pre-incubate the cells with the compound dilutions for 1 hour at 37°C.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that produces 50-100 plaques per well.
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Remove the inoculum and add 2 mL of overlay medium containing the respective concentrations of the compounds.
-
Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[13]
Virus Yield Reduction Assay Protocol
This assay measures the ability of a compound to inhibit the production of new infectious virus particles.[4][14][15]
Materials:
-
Confluent monolayer of Vero E6 cells in 24-well plates
-
Virus stock
-
Pyrazole-thiazole analogues
-
DMEM with 2% FBS
Procedure:
-
Seed Vero E6 cells in 24-well plates and grow to confluence.
-
Treat the cells with various concentrations of the pyrazole-thiazole analogues for 1 hour.
-
Infect the cells with the virus at a specific MOI (e.g., 0.1).
-
After 1 hour of adsorption, remove the virus inoculum, wash the cells, and add fresh medium containing the compounds.
-
Incubate for 24-48 hours.
-
Freeze-thaw the plates three times to release the progeny virus.
-
Collect the supernatants and determine the virus titer in each sample using a plaque assay or TCID50 assay.[15]
-
Calculate the reduction in virus yield for each compound concentration compared to the virus control.
Visualizations
Experimental Workflow
Caption: Workflow for antiviral screening of novel compounds.
Viral Lifecycle and Potential Drug Targets
Caption: General viral lifecycle stages and potential targets for antiviral drugs.
References
- 1. Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 5. ibtbioservices.com [ibtbioservices.com]
- 7. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. bioagilytix.com [bioagilytix.com]
- 12. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Molecular Docking of 2-(1H-Pyrazol-3-YL)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for conducting molecular docking studies of the compound 2-(1H-Pyrazol-3-YL)-1,3-thiazole with potential protein targets. This small molecule, incorporating both pyrazole and thiazole moieties, is of significant interest in medicinal chemistry due to the diverse biological activities associated with these heterocyclic rings.[1][2][3] This protocol outlines the necessary steps for ligand and protein preparation, performing the docking simulation using AutoDock Vina, and analyzing the subsequent results. The described workflow is intended to serve as a foundational guide for researchers investigating the therapeutic potential of this compound.
Introduction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This method is instrumental in structure-based drug design, enabling the rapid screening of small molecules against a protein target to predict binding affinity and mode.[4] The compound this compound contains both pyrazole and thiazole rings, which are present in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][5][6] Therefore, identifying its potential protein targets and understanding its binding interactions through molecular docking is a critical step in its evaluation as a potential therapeutic agent. This protocol provides a step-by-step guide for performing a molecular docking study with this compound.
Potential Protein Targets
Based on the known biological activities of pyrazole and thiazole derivatives, several protein families can be considered as potential targets for this compound. The following table summarizes some potential targets and the rationale for their selection.
| Target Protein Family | Rationale | PDB ID Example |
| Kinases (e.g., EGFR, JAK2) | Pyrazole and thiazole derivatives have been reported as kinase inhibitors.[6][7] | 1M17 (EGFR), 3ZMM (JAK2) |
| Carbonic Anhydrases | Thiazole derivatives have shown inhibitory activity against carbonic anhydrases.[8] | 1V9E (CA II) |
| Cholinesterases (AChE, BChE) | Pyrazoline-thiazole hybrids have been investigated as cholinesterase inhibitors for Alzheimer's disease.[9] | 4EY7 (AChE), 4BDS (BChE) |
| Bacterial Proteins (e.g., DNA Gyrase) | Pyrazole and thiazole derivatives have demonstrated antibacterial activity.[3][10] | 1KZN (DNA Gyrase Subunit B) |
Experimental Protocols
This section details the step-by-step methodology for the molecular docking of this compound. The protocol will utilize commonly used and freely available software such as AutoDock Vina for docking, and PyMOL for visualization.[11][12][13][14][15][16]
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking.[11][14][15][16]
-
PyMOL or ChimeraX: For visualization and analysis of docking results.[12][13][17][18]
-
PubChem or ZINC database: To obtain the 3D structure of the ligand.
-
Protein Data Bank (PDB): To obtain the 3D structure of the target proteins.
Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.
-
Energy Minimization: Use a molecular modeling software or online server to perform energy minimization of the ligand structure to obtain a stable conformation.
-
File Format Conversion: Convert the ligand file to the PDBQT format required by AutoDock Vina. This can be done using AutoDockTools.[14][19]
-
Open AutoDockTools.
-
Go to Ligand -> Input -> Open and select the ligand file.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT.
-
Protein Preparation
-
Obtain Protein Structure: Download the desired target protein structure from the Protein Data Bank (PDB). Select a high-resolution crystal structure, preferably with a co-crystallized ligand to define the binding site.
-
Clean the Protein Structure: Remove water molecules, heteroatoms (except essential cofactors), and any existing ligands from the PDB file.[20][21][22] This can be done using PyMOL, ChimeraX, or a text editor.
-
Prepare the Receptor for Docking: Use AutoDockTools to prepare the protein for docking.[21][22]
-
Open AutoDockTools.
-
Go to File -> Read Molecule and open the cleaned PDB file.
-
Go to Edit -> Hydrogens -> Add. Select Polar Only and click OK.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Go to Grid -> Macromolecule -> Choose and select the protein.
-
Save the prepared protein in PDBQT format.
-
Molecular Docking using AutoDock Vina
-
Define the Binding Site (Grid Box): The binding site is defined by a grid box that encompasses the active site of the protein.[14]
-
In AutoDockTools, go to Grid -> Grid Box.
-
Adjust the center and dimensions of the grid box to cover the entire binding pocket. If a co-crystallized ligand was present, center the grid box on its location.
-
Record the grid center coordinates (x, y, z) and dimensions.
-
-
Create a Configuration File: Create a text file named conf.txt with the following information:
-
Run AutoDock Vina: Open a command-line terminal and run the docking simulation using the following command:[11][15]
Data Presentation and Analysis
The output of the docking simulation will be a PDBQT file containing multiple binding poses of the ligand and a log file with the corresponding binding affinities.[23]
Quantitative Data Summary
The binding affinities for the top poses should be summarized in a table for easy comparison.
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |
| 1 | -X.X | 0.000 |
| 2 | -X.X | X.XXX |
| 3 | -X.X | X.XXX |
| ... | ... | ... |
A lower binding affinity value indicates a more favorable binding interaction.[24]
Analysis of Docking Results
-
Visual Inspection: Use PyMOL or ChimeraX to visualize the docked poses within the protein's binding site.[12][13][18][24] The best pose is typically the one with the lowest binding energy.[13]
-
Interaction Analysis: Analyze the interactions between the ligand and the protein for the best-ranked pose.[24][25] Identify key interactions such as:
-
Hydrogen bonds: Crucial for specificity and affinity.
-
Hydrophobic interactions: Important for overall binding.
-
Pi-pi stacking: Interactions between aromatic rings.
-
Salt bridges: Electrostatic interactions.
-
-
Root Mean Square Deviation (RMSD): If a co-crystallized ligand is available, calculate the RMSD between the docked pose of the ligand and the crystallographic pose to validate the docking protocol. An RMSD value below 2.0 Å is generally considered a good result.[24]
Visualizations
Experimental Workflow
Caption: Molecular docking workflow from preparation to analysis.
Signaling Pathway (Hypothetical)
This diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, assuming it targets a specific kinase.
Caption: Hypothetical kinase inhibition pathway.
Conclusion
This application note provides a detailed protocol for the molecular docking of this compound against potential protein targets. By following these steps, researchers can gain valuable insights into the binding mechanisms of this compound, which can guide further experimental validation and lead optimization efforts in the drug discovery process. The combination of computational prediction and experimental verification is crucial for the successful development of new therapeutic agents.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, and Biochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. bioinformaticsreview.com [bioinformaticsreview.com]
- 17. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 18. medium.com [medium.com]
- 19. youtube.com [youtube.com]
- 20. quora.com [quora.com]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 24. researchgate.net [researchgate.net]
- 25. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Application Notes and Protocols: 2-(1H-Pyrazol-3-YL)-1,3-thiazole Derivatives as Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to public health and agriculture, necessitating the discovery and development of novel antifungal agents with new mechanisms of action. One promising class of heterocyclic compounds is the 2-(1H-pyrazol-3-yl)-1,3-thiazole derivatives. This scaffold combines the structural features of both pyrazole and thiazole rings, which are known to be present in numerous biologically active molecules.[1][2][3] This document provides a summary of the antifungal activity of these derivatives, detailed experimental protocols for their evaluation, and visual representations of experimental workflows and proposed mechanisms of action.
Antifungal Activity
A number of this compound derivatives have been synthesized and evaluated for their in vitro antifungal activity against a range of fungal species, including clinically relevant yeasts and molds, as well as plant pathogenic fungi. The antifungal efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) or the half maximal effective concentration (EC50).
Table 1: In Vitro Antifungal Activity of this compound Derivatives against Human Pathogenic Fungi
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| 6a | Candida albicans | 32 | Fluconazole | 16 | [4] |
| 6b | Candida albicans | >200 | Griseofulvin | - | [5] |
| 6f | Candida albicans | >200 | Griseofulvin | - | [5] |
| 6g | Candida albicans | >200 | Griseofulvin | - | [5] |
| 6j | Candida albicans | >200 | Griseofulvin | - | [5] |
| 6k | Candida albicans | >200 | Griseofulvin | - | [5] |
| Compound 4 | Aspergillus fumigatus | - | - | - | [6] |
| Compound 6 | Aspergillus fumigatus | - | - | - | [6] |
| Compound 7 | Candida albicans | - | - | - | [6] |
| Compound 8 | Candida albicans | - | - | - | [6] |
| Compound 3h | Candida neoformans | 8 | - | - | [3] |
| Compound 3h | Candida albicans | 8 | - | - | [3] |
| Compound 3i | Candida neoformans | 8 | - | - | [3] |
| 5k | Candida albicans | 0.125 | Fluconazole | - | [7] |
| 6c | Candida albicans | 0.0625 | Fluconazole | - | [7] |
| 5k | Cryptococcus neoformans | 0.125 | Posaconazole | - | [7] |
| 6c | Cryptococcus neoformans | 0.0625 | Posaconazole | - | [7] |
| 5k | Aspergillus fumigatus | 8.0 | Posaconazole | - | [7] |
| 6c | Aspergillus fumigatus | 4.0 | Posaconazole | - | [7] |
Note: "-" indicates data not available in the cited source.
Table 2: In Vitro Antifungal Activity of Pyrazole-Thiazole Carboxamide Derivatives against Plant Pathogenic Fungi
| Compound ID | Fungal Strain | EC50 (mg/L) | Reference Compound | EC50 (mg/L) | Reference |
| 6i | Valsa mali | 1.77 | Boscalid | 9.19 | [8] |
| 19i | Valsa mali | 1.97 | Boscalid | 9.19 | [8] |
| 23i | Rhizoctonia solani | 3.79 | - | - | [8] |
| 7ai | Rhizoctonia solani | 0.37 | Carbendazol | 1.00 | [9] |
| 7ai | Alternaria porri | 2.24 | - | - | [9] |
| 7ai | Marssonina coronaria | 3.21 | - | - | [9] |
| 7ai | Cercospora petroselini | 10.29 | - | - | [9] |
| B31 | Rhizoctonia solani | 1.83 | Boscalid | 0.87 | [10] |
| B35 | Rhizoctonia solani | 1.08 | Boscalid | 0.87 | [10] |
| B35 | Alternaria solani | 11.14 | Boscalid | 15.31 | [10] |
Note: "-" indicates data not available in the cited source.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of the antifungal properties of this compound derivatives. Below are protocols for common in vitro antifungal susceptibility testing methods.
Protocol 1: Broth Microdilution Method for MIC Determination (Adapted from[11][12])
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against yeast and filamentous fungi.
Materials:
-
Test compounds (this compound derivatives)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium
-
96-well microtiter plates
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)
-
Negative control (medium with DMSO)
-
Spectrophotometer or microplate reader (optional, for quantitative reading)
Procedure:
-
Preparation of Fungal Inoculum:
-
For yeasts (Candida spp.), culture the strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
For filamentous fungi (Aspergillus spp.), grow the strain on Potato Dextrose Agar (PDA) at 35°C for 5-7 days to allow for sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.
-
-
Preparation of Test Compounds:
-
Dissolve the test compounds in DMSO to prepare a stock solution (e.g., 1 mg/mL).[11]
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted test compound.
-
Include a positive control (broth with a standard antifungal) and a negative control (broth with DMSO at the same concentration as in the test wells).
-
Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for filamentous fungi.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.
-
For a more quantitative assessment, the optical density at 600 nm can be measured using a microplate reader.
-
Protocol 2: Mycelium Growth Rate Method for EC50 Determination (Adapted from[9])
This method is commonly used for assessing the antifungal activity against phytopathogenic fungi.
Materials:
-
Test compounds
-
Acetone or DMSO for compound dissolution
-
Potato Dextrose Agar (PDA) medium
-
Petri dishes (9 cm diameter)
-
Fungal strains (e.g., Rhizoctonia solani, Alternaria porri)
-
Mycelial plugs (5 mm diameter) from the edge of an actively growing fungal colony
-
Positive control fungicide (e.g., Carbendazim)
-
Negative control (PDA with solvent)
Procedure:
-
Preparation of Test Plates:
-
Dissolve the test compounds in a small amount of acetone or DMSO and add them to molten PDA to achieve the desired final concentrations.
-
Pour the amended PDA into Petri dishes.
-
-
Inoculation:
-
Place a 5 mm mycelial plug from the edge of a fresh fungal culture in the center of each PDA plate.
-
-
Incubation:
-
Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.
-
-
Measurement and Calculation:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the negative control plate reaches the edge of the plate.
-
Calculate the percentage of inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average colony diameter of the negative control, and T is the average colony diameter of the treated plate.
-
-
The EC50 value (the concentration that inhibits mycelial growth by 50%) is determined by probit analysis of the inhibition percentages at different concentrations.
-
Visualizations
Experimental Workflow: Synthesis to Antifungal Screening
The following diagram illustrates a typical workflow for the discovery and evaluation of novel this compound derivatives as antifungal agents.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpsbr.org [jpsbr.org]
- 6. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1H-Pyrazol-3-YL)-1,3-thiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-(1H-Pyrazol-3-YL)-1,3-thiazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Hantzsch-type thiazole synthesis. The general reaction involves the cyclocondensation of a pyrazole-containing α-haloketone with a thioamide or the reaction of a pyrazole-3-carbothioamide with an α-halocarbonyl compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive Starting Materials: Reagents may have degraded due to improper storage. | - Ensure the α-haloketone is fresh or has been properly stored away from light and moisture.- Use freshly prepared or commercially sourced pyrazole-3-carbothioamide of high purity. |
| 2. Incorrect Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures. | - Gradually increase the reaction temperature in increments of 10°C to find the optimal point.- For reactions that are sluggish at the reflux temperature of lower boiling point solvents like ethanol, consider switching to a higher boiling point solvent such as 1-butanol.[1] | |
| 3. Inappropriate Solvent: The polarity and boiling point of the solvent can significantly impact reaction rate and yield. | - Screen different solvents such as ethanol, methanol, isopropanol, or dimethylformamide (DMF).[1] Ethanol is a common starting point for Hantzsch synthesis.[1] | |
| 4. Incorrect pH: The reaction can be sensitive to the pH of the medium. | - If the reaction is performed under neutral conditions, consider adding a catalytic amount of a non-nucleophilic base (e.g., pyridine, triethylamine) to facilitate the reaction.[2] - Conversely, some Hantzsch syntheses benefit from slightly acidic conditions; a catalytic amount of acetic acid can be tested.[3] However, strongly acidic conditions can sometimes alter the regioselectivity of the cyclization.[3] | |
| Formation of Multiple Products (Low Purity) | 1. Side Reactions: The α-haloketone can undergo self-condensation or other side reactions. The thioamide can also be unstable under the reaction conditions. | - Add the α-haloketone portion-wise to the reaction mixture containing the thioamide to maintain a low concentration of the ketone.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| 2. Isomer Formation: Depending on the substitution pattern of the pyrazole and the α-halocarbonyl, the formation of regioisomers may be possible. | - Carefully control the reaction temperature and pH, as these factors can influence regioselectivity.[3] - Isomers can often be separated by column chromatography or fractional recrystallization. | |
| 3. Unreacted Starting Materials: The reaction may not have gone to completion. | - Increase the reaction time or temperature.- Consider using a slight excess (1.1-1.2 equivalents) of one of the reagents (typically the more stable and less expensive one). | |
| Product "Oiling Out" During Purification | 1. Low Melting Point of the Product: The product may be melting in the recrystallization solvent at elevated temperatures. | - Use a solvent system where the product is soluble at a temperature below its melting point.- Employ a mixed solvent system. Dissolve the product in a "good" solvent and then add a "poor" solvent (anti-solvent) until turbidity is observed, followed by slow cooling.[4] |
| 2. Impurities Present: The presence of impurities can lower the melting point of the product and hinder crystallization. | - Attempt to purify the crude product by column chromatography before recrystallization.- Try adding a seed crystal of the pure product to induce crystallization.[4] | |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: Makes separation by column chromatography challenging. | - Experiment with different solvent systems for column chromatography, varying the polarity gradually.- Consider using a different stationary phase for chromatography (e.g., alumina instead of silica gel). |
| 2. Product is Highly Soluble in Common Solvents: Makes recrystallization difficult. | - Use a mixed-solvent system for recrystallization.[4] - If the product is a solid, try trituration with a solvent in which the impurities are soluble but the product is not. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the Hantzsch thiazole synthesis. This typically involves one of two main pathways:
-
Pathway A: Reaction of a 3-(α-haloacetyl)-1H-pyrazole with a thioamide (e.g., thioformamide or thiourea).
-
Pathway B: Reaction of a pyrazole-3-carbothioamide with an α-halocarbonyl compound (e.g., 2-bromoacetaldehyde or chloroacetaldehyde).
Q2: How can I synthesize the necessary precursors like pyrazole-3-carbothioamide?
A2: Pyrazole-3-carbothioamide can be synthesized from the corresponding pyrazole-3-carboxamide by treating it with a thionating agent like Lawesson's reagent or phosphorus pentasulfide. Alternatively, it can be prepared from a pyrazole nitrile.
Q3: What are some common side products to look out for?
A3: Common side products can include unreacted starting materials, self-condensation products of the α-haloketone, and potentially regioisomers depending on the specific reactants used.
Q4: What is the best way to purify the final product?
A4: Purification is typically achieved through recrystallization from a suitable solvent or solvent mixture, such as ethanol/water or ethyl acetate/hexane.[4] If significant impurities are present, column chromatography on silica gel is recommended prior to recrystallization.
Q5: Can microwave irradiation be used to improve the reaction?
A5: Yes, microwave-assisted synthesis has been reported to improve yields and reduce reaction times for Hantzsch thiazole synthesis by providing rapid and uniform heating.[1]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes the impact of different solvents and temperatures on the yield of a model Hantzsch thiazole synthesis. While specific yields for this compound will be substrate-dependent, these trends provide a useful starting point for optimization.
| Solvent | Temperature (°C) | Relative Yield |
| Water | 100 (Reflux) | Moderate |
| Ethanol | 78 (Reflux) | Good |
| Methanol | 65 (Reflux) | Good |
| 1-Butanol | 118 (Reflux) | High |
| 2-Propanol | 82 (Reflux) | High |
| DMF | 100 | Good to High |
| Data adapted from studies on optimizing Hantzsch synthesis.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Pathway B
This protocol describes the reaction of pyrazole-3-carbothioamide with 2-bromoacetaldehyde.
Materials:
-
Pyrazole-3-carbothioamide
-
2-Bromoacetaldehyde dimethyl acetal
-
Ethanol
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (anhydrous)
Procedure:
-
Hydrolysis of Acetal: In a round-bottom flask, dissolve 2-bromoacetaldehyde dimethyl acetal (1.0 equivalent) in a mixture of ethanol and 1 M hydrochloric acid (3:1 v/v). Stir the solution at room temperature for 2 hours to hydrolyze the acetal to 2-bromoacetaldehyde.
-
Reaction Setup: In a separate flask, dissolve pyrazole-3-carbothioamide (1.0 equivalent) in ethanol.
-
Condensation: Slowly add the ethanolic solution of 2-bromoacetaldehyde to the pyrazole-3-carbothioamide solution at room temperature with stirring.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, followed by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for addressing low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Troubleshooting common side reactions in pyrazole-thiazole synthesis
Welcome to the Technical Support Center for Pyrazole-Thiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrazole-thiazole derivatives. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazole-thiazole compounds?
A1: The most prevalent method for synthesizing pyrazole-thiazole hybrids is a multi-step approach that typically culminates in the Hantzsch thiazole synthesis.[1] This process generally involves:
-
Synthesis of a pyrazole precursor, often a pyrazole-4-carbaldehyde, through methods like the Vilsmeier-Haack reaction.[1]
-
Conversion of the pyrazole aldehyde to a pyrazole-thiosemicarbazone by reacting it with thiosemicarbazide.[1]
-
Cyclization of the pyrazole-thiosemicarbazone with an α-haloketone (e.g., phenacyl bromide) to form the final pyrazole-thiazole product.[1]
Q2: I am observing a low yield in the final cyclization step (Hantzsch reaction). What are the potential causes?
A2: Low yields in the Hantzsch thiazole synthesis step for pyrazole-thiazole compounds can arise from several factors:
-
Purity of Reactants: Impurities in the pyrazole-thiosemicarbazone or the α-haloketone can lead to side reactions and reduce the yield. Ensure starting materials are pure, for example, by recrystallization.[1]
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can negatively impact the yield. The reaction often requires refluxing in a suitable solvent like ethanol.[1]
-
Stability of α-Haloketone: α-Haloketones can be unstable and may decompose over time or under harsh reaction conditions. It is advisable to use fresh or properly stored α-haloketones.
-
Stoichiometry: Incorrect molar ratios of the reactants can lead to incomplete conversion. A slight excess of one reagent may be necessary to drive the reaction to completion.
Q3: My reaction has produced an unexpected product. What are some possible side reactions?
A3: While the Hantzsch synthesis is generally robust, several side reactions can occur:
-
Formation of Bis-Thiazoles: If a dithioamide-like impurity is present, it can react with two equivalents of the α-haloketone to form a bis-thiazole byproduct.
-
Hydrolysis of Intermediates: The hydroxythiazoline intermediate in the Hantzsch synthesis can be sensitive to aqueous conditions.[2] Incomplete dehydration can lead to the isolation of this intermediate instead of the desired thiazole.
-
Reactions involving the Pyrazole Ring: While generally stable, the pyrazole ring has reactive sites. Under certain conditions, electrophilic substitution on the pyrazole ring could be a competing reaction, although this is less common under typical Hantzsch conditions.[3]
Q4: How can I purify my final pyrazole-thiazole product effectively?
A4: Purification of pyrazole-thiazole compounds typically involves standard laboratory techniques:
-
Recrystallization: This is often the most effective method for purifying solid products. Ethanol is a commonly used solvent for recrystallization of these compounds.[1]
-
Column Chromatography: For products that are oils or are difficult to recrystallize, silica gel column chromatography is a suitable alternative. A common eluent system would be a gradient of ethyl acetate in hexane.
-
Washing: Washing the crude product with water can help remove inorganic salts and other polar impurities. A wash with a non-polar solvent like hexanes can remove non-polar byproducts.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Symptom | Possible Cause | Troubleshooting Steps |
| TLC analysis shows only starting materials. | Ineffective reaction conditions. | - Increase reaction temperature to reflux. - Prolong the reaction time and monitor by TLC. - Ensure the use of an appropriate solvent (e.g., ethanol).[1] |
| Poor quality of reagents. | - Use freshly prepared or purified pyrazole-thiosemicarbazone. - Use a fresh bottle of the α-haloketone. | |
| Incorrect pH. | - For the formation of the pyrazole-thiosemicarbazone, a catalytic amount of acid (e.g., acetic acid) is often used.[1] Ensure the pH is appropriate for the reaction. |
Problem 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Products
| Symptom | Possible Cause | Troubleshooting Steps |
| Multiple spots close to the product spot. | Formation of regioisomers or other side products. | - Confirm the structure of the major product using spectroscopic methods (NMR, MS). - Optimize reaction conditions (temperature, solvent) to favor the formation of the desired isomer. - For pyrazole synthesis, the choice of solvent can significantly influence regioselectivity.[4] |
| A non-polar byproduct is observed. | Potential formation of bis-thiazole or other condensation byproducts. | - Carefully control the stoichiometry of the reactants. - Purify the pyrazole-thiosemicarbazone intermediate before the cyclization step. |
| A very polar byproduct is observed. | Possible hydrolysis of intermediates or starting materials. | - Ensure anhydrous reaction conditions. - Perform an appropriate aqueous work-up to remove water-soluble impurities. |
Experimental Protocols
General Protocol for the Synthesis of Pyrazolyl-Thiazole Derivatives
This protocol is a generalized procedure based on common literature methods.[1]
Step 1: Synthesis of Pyrazole-4-carbaldehyde A common route is the Vilsmeier-Haack reaction on a suitable hydrazone precursor. For example, a hydrazone intermediate can be cyclized using phosphoryl chloride (POCl₃) in dimethylformamide (DMF).[1] The resulting pyrazole-4-carbaldehyde is typically purified by recrystallization from ethanol.[1]
Step 2: Synthesis of Pyrazole-Thiosemicarbazone
-
Dissolve the pyrazole-4-carbaldehyde (1 equivalent) in ethanol.
-
Add thiosemicarbazide (1 equivalent) and a catalytic amount of acetic acid.[1]
-
Reflux the mixture for 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry to obtain the pyrazole-thiosemicarbazone.[1]
Step 3: Synthesis of the Final Pyrazolyl-Thiazole Derivative (Hantzsch Thiazole Synthesis)
-
Suspend the pyrazole-thiosemicarbazone (1 equivalent) in ethanol.
-
Add the desired α-haloketone (e.g., substituted phenacyl bromide) (1 equivalent).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature.
-
Filter the solid product, wash with ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolyl-thiazole derivative.[1]
Visualizing Reaction Pathways and Troubleshooting
Hantzsch Synthesis of Pyrazole-Thiazole Derivatives
Caption: General reaction pathway for the Hantzsch synthesis of pyrazole-thiazole derivatives.
Troubleshooting Workflow for Low Yield
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Pyrazolyl-Thiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrazolyl-thiazole derivatives.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of pyrazolyl-thiazole derivatives.
Question 1: I am experiencing a low yield in my pyrazolyl-thiazole synthesis. What are the common causes and how can I improve it?
Answer:
Low yields in the synthesis of pyrazolyl-thiazole derivatives can arise from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Here are some common causes and troubleshooting steps:
-
Purity of Starting Materials: Ensure that the pyrazole-4-carbaldehyde, thiosemicarbazide, and substituted phenacyl bromide are of high purity. Impurities can lead to side reactions and decrease the yield of the desired product.
-
Reaction Conditions:
-
Solvent: The choice of solvent is crucial. While ethanol is commonly used, exploring other solvents like methanol, DMF, or dioxane might improve the yield. In some cases, solvent-free conditions (grinding at room temperature) have been shown to significantly increase yields.[1]
-
Temperature: The reaction temperature may need optimization. While many syntheses are carried out at reflux, some reactions may benefit from lower or higher temperatures. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal temperature.
-
Catalyst: The presence and amount of a catalyst can be critical. For instance, in the synthesis of the thiosemicarbazone intermediate, acetic acid is often used as a catalyst.[2][3]
-
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using TLC to ensure all starting material has been consumed before workup.
-
Side Reactions: The formation of byproducts can reduce the yield of the desired pyrazolyl-thiazole. Careful control of reaction conditions can minimize side product formation.
Question 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a common challenge when using unsymmetrical starting materials. The regioselectivity of the reaction can be influenced by both steric and electronic factors of the substituents on the reactants. Here are some strategies to improve regioselectivity:
-
Solvent Choice: The polarity of the solvent can influence which regioisomer is favored. Experimenting with a range of solvents from polar protic (e.g., ethanol) to aprotic (e.g., DMF, toluene) may help in selectively forming the desired isomer.
-
pH Control: The pH of the reaction medium can affect the site of nucleophilic attack. The addition of a mild acid or base can alter the reaction pathway and favor the formation of one regioisomer over the other.[4][5]
-
Steric Hindrance: The presence of bulky substituents on either the pyrazole or the thiazole precursors can sterically direct the reaction towards the formation of a single regioisomer.
Question 3: I am facing difficulties in purifying my pyrazolyl-thiazole derivative. What are some effective purification techniques?
Answer:
Purification of pyrazolyl-thiazole derivatives can sometimes be challenging due to the presence of closely related side products or unreacted starting materials. Here are some recommended purification methods:
-
Recrystallization: This is the most common and often very effective method for purifying solid pyrazolyl-thiazole derivatives. Ethanol is a frequently used solvent for recrystallization.[2][3] A mixture of solvents, such as ethanol and petroleum ether, can also be effective.[2]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a powerful technique. A solvent system of ethyl acetate and hexanes is often a good starting point for elution.[1]
-
Washing: After filtration, washing the solid product with a suitable solvent, such as cold ethanol, can help remove soluble impurities.[2][3]
Question 4: How do different substituents on the aromatic ring of the phenacyl bromide affect the reaction yield and the properties of the final pyrazolyl-thiazole derivative?
Answer:
Substituents on the phenyl ring of the phenacyl bromide can significantly influence the reaction yield and the biological activity of the resulting pyrazolyl-thiazole derivatives.
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -F, -Cl, -Br) can affect the reactivity of the phenacyl bromide and may influence the reaction rate and yield. These groups have also been shown to enhance the antimicrobial activity of the final compounds.[3][6]
-
Steric Effects: Bulky substituents may hinder the reaction, potentially leading to lower yields.
Data Presentation
Table 1: Effect of Solvent on the Yield of Pyrazolyl-Thiazole Derivatives
| Entry | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1 | Ethanol | Reflux | 60-70 | [1] |
| 2 | None (Grinding) | Room Temperature | 80-90 | [1] |
| 3 | Methanol (Dry) | Not specified | 70 | [7] |
| 4 | DMSO | Not specified | 61 | [7] |
| 5 | Acetonitrile | Not specified | 47 | [7] |
Table 2: Yields of Various Substituted Pyrazolyl-Thiazole Derivatives
| Compound | Substituent (R) | Yield (%) | Reference |
| 7a | 4-OCH₃ | Not specified | [3][6] |
| 7b | 4-NO₂ | Not specified | [3][6] |
| 7c | 3-NO₂ | Not specified | [3][6] |
| 7d | 4-F | Not specified | [3][6] |
| 7e | 4-Cl | Not specified | [3][6] |
| 7f | 4-Br | Not specified | [3][6] |
| 7g | 4-CH₃ | Not specified | [3][6] |
| 4a | 3,5-bis(trifluoromethyl)phenyl | Not specified | [1] |
Experimental Protocols
Protocol 1: Multi-step Synthesis of Pyrazolyl-Thiazole Derivatives of Thiophene [2][3]
Step 1: Synthesis of Pyrazole-4-carbaldehyde (3)
-
Condense acetyl thiophene (1) with phenyl hydrazine (2) in the presence of concentrated H₂SO₄ to yield the hydrazone intermediate.
-
Cyclize the hydrazone intermediate using phosphoryl chloride (POCl₃) in dimethylformamide (DMF) to form the pyrazole-4-carbaldehyde (3).
-
Purify the product by recrystallization from ethanol.
Step 2: Synthesis of Thiosemicarbazone Derivative (5)
-
React the pyrazole-4-carbaldehyde (3) with thiosemicarbazide (4) in ethanol with acetic acid as a catalyst.
-
Reflux the reaction mixture for one hour.
-
Upon completion, cool the mixture to room temperature.
-
Filter the solid product, wash it with ethanol, and recrystallize it from a mixture of ethanol and petroleum ether to obtain the thiosemicarbazone derivative (5). The reported yield is 85%.[2]
Step 3: Synthesis of Final Pyrazolyl-Thiazole Derivatives (7a-g)
-
React the thiosemicarbazone intermediate (5) with various substituted phenacyl bromides (6a-g) in ethanol under reflux conditions.
-
After the reaction is complete, filter the final pyrazolyl-thiazole derivatives (7a-g).
-
Wash the products with ethanol and recrystallize them to obtain pure compounds.
Protocol 2: One-Pot Synthesis of 2,4-disubstituted Thiazolyl Pyrazole Derivatives [1]
Method A: Conventional Method
-
Reflux a mixture of pyrazole 4-carbaldehydes, thiosemicarbazides, and α-haloketones in ethanol.
-
The reported yields for this method are in the range of 60-70%.
Method B: Solvent-Free Grinding Method
-
Grind a mixture of pyrazole 4-carbaldehydes, thiosemicarbazides, and α-haloketones at room temperature.
-
This method is reported to be rapid, clean, and provides higher yields of 80-90%.
Visualizations
Caption: Multi-step synthesis of pyrazolyl-thiazole derivatives.
Caption: Troubleshooting workflow for low yield in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(1H-Pyrazol-3-YL)-1,3-thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(1H-Pyrazol-3-YL)-1,3-thiazole. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities may include unreacted starting materials such as 3-ethynyl-1H-pyrazole or thioamides, side-products from incomplete cyclization, and residual catalysts or reagents. Depending on the synthetic route, regioisomers or over-alkylated products might also be present.
Q2: Which purification techniques are most effective for this compound?
A2: The most commonly employed and effective purification techniques for pyrazole-thiazole derivatives are recrystallization and column chromatography.[1][2] Preparative High-Performance Liquid Chromatography (HPLC) can be used for achieving very high purity, especially for small-scale preparations.
Q3: How can I remove colored impurities from my product?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal.[3] The charcoal is then removed by filtration before proceeding with crystallization or concentration. It is important to use a minimal amount of charcoal to avoid significant loss of the desired product.
Q4: My compound is an oil and will not crystallize. What should I do?
A4: If the product is an oil, it may be due to the presence of residual solvent or impurities. First, ensure all solvent has been removed under high vacuum. If it remains an oil, purification by column chromatography is recommended. If the purified compound is still an oil, attempting to form a salt (e.g., with HCl or another suitable acid) may induce crystallization.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound should be assessed using a combination of techniques. Thin-Layer Chromatography (TLC) can provide a quick check for major impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are standard methods.[4] Mass spectrometry can confirm the molecular weight of the desired product.[5]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | - The solution is not saturated.- The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration.- Add a less polar "anti-solvent" dropwise until turbidity persists, then heat until clear and cool slowly.- Try a different solvent or solvent system.[3] |
| Oiling out occurs instead of crystallization. | - The solution is supersaturated.- The cooling rate is too fast.- Impurities are present. | - Reheat the solution to dissolve the oil, then allow it to cool more slowly.- Add a small amount of additional solvent before cooling.- Purify the crude product by column chromatography before recrystallization. |
| Low recovery of the purified product. | - The compound has significant solubility in the cold solvent.- Too much solvent was used for dissolution. | - Cool the crystallization mixture in an ice bath to minimize solubility.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Concentrate the mother liquor and attempt a second crystallization. |
| Crystals are colored. | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then filter through celite before cooling.[3] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC. | - The eluent system is not optimal. | - Adjust the polarity of the eluent. For pyrazole-thiazole derivatives, a mixture of hexane and ethyl acetate or dichloromethane and methanol is often a good starting point.[6] |
| The compound is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent system. |
| The compound is eluting too quickly with the solvent front. | - The eluent is too polar. | - Decrease the polarity of the eluent system. |
| Streaking or tailing of the spot on TLC and column. | - The compound is acidic or basic and is interacting with the silica gel.- The sample is overloaded on the column. | - Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds).- Use a larger column or apply less sample. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Begin by identifying a suitable solvent or solvent system. Ethanol, or a mixture of ethanol and water or ethanol and N,N-dimethylformamide (DMF), are often effective for pyrazole and thiazole derivatives.[1][2] Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent required.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the compound.
Protocol 2: Column Chromatography of this compound
-
Eluent Selection: Determine the appropriate eluent system by running TLC plates with the crude material in various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). The ideal eluent should give a retention factor (Rf) of 0.2-0.4 for the desired compound.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet slurry packing is common). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound (Representative Data)
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Throughput |
| Recrystallization (Ethanol) | 85 | 98.5 | 75 | High |
| Column Chromatography (Hexane:EtOAc) | 85 | 99.2 | 60 | Medium |
| Preparative HPLC | 95 | >99.9 | 40 | Low |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Stability of Pyrazole-Thiazole Compounds in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered with pyrazole-thiazole compounds during experiments.
Frequently Asked Questions (FAQs)
Q1: My pyrazole-thiazole compound shows decreasing activity over a short period in my aqueous assay buffer. What could be the cause?
A1: The decrease in activity is likely due to compound degradation in the aqueous environment. The primary cause is often hydrolysis, especially if your compound has labile functional groups like esters or amides. The pH of your buffer is a critical factor; both acidic and basic conditions can catalyze hydrolysis.[1] Additionally, the pyrazole or thiazole ring system itself can be susceptible to ring opening under certain pH conditions.[2]
Q2: I've noticed a change in the color of my DMSO stock solution of a pyrazole-thiazole analog after storage. Is this a sign of degradation?
A2: Yes, a color change, often to a yellow or reddish-brown hue, can indicate degradation.[3] This is frequently caused by oxidation, particularly of phenylhydrazine precursors used in synthesis, but the heterocyclic rings themselves can also be susceptible.[3] The sulfur atom in the thiazole ring is prone to oxidation by DMSO, especially when exposed to light or elevated temperatures, forming the corresponding S-oxide or S-dioxide, which will alter the compound's properties and activity.[4]
Q3: Why am I observing inconsistent IC50 values for my pyrazole-thiazole compound in cell-based assays?
A3: Inconsistent IC50 values can stem from several stability-related issues.[5] Degradation of the compound in your DMSO stock solution over time will lead to a lower effective concentration in your assay.[5] It is crucial to use freshly prepared dilutions from a properly stored, frozen stock. Furthermore, some thiazole-containing compounds are known to be Pan-Assay Interference Compounds (PAINS) and may form aggregates at higher concentrations, leading to non-specific inhibition and variable results.[5]
Q4: Can I store my pyrazole-thiazole compound in DMSO at room temperature for an extended period?
A4: It is strongly discouraged. Long-term storage of compounds in DMSO at room temperature can lead to significant degradation.[6][7] One study showed that after one year at room temperature in DMSO, only 52% of the compounds in a large library remained intact.[6][7] For pyrazole-thiazole compounds, the risks include oxidation of the thiazole ring by DMSO and hydrolysis from absorbed atmospheric moisture.[4]
Q5: How does pH affect the stability of pyrazole-thiazole compounds?
A5: The pH of the solution can significantly impact the stability of pyrazole-thiazole compounds. Both acidic and basic conditions can promote the hydrolysis of ester or amide functional groups.[1] Specific to the heterocyclic core, extreme pH can lead to ring-opening reactions.[2] The stability of some analogs has been shown to be pH-dependent, making it essential to evaluate stability in buffers relevant to your experimental conditions.[8]
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Activity in Aqueous Solution
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | 1. Prepare fresh dilutions of your compound from a DMSO stock immediately before each experiment.[5] 2. Minimize the incubation time of the compound in aqueous buffer as much as the experimental protocol allows. 3. Perform a forced degradation study (see Experimental Protocols) under acidic and basic conditions to confirm susceptibility to hydrolysis.[1] 4. Analyze the sample over time using HPLC to monitor for the appearance of new peaks corresponding to degradation products.[9] |
| Poor Solubility / Precipitation | 1. Visually inspect your assay wells for any precipitate.[5] 2. Determine the kinetic solubility of your compound in the specific assay buffer. 3. If solubility is an issue, consider using a lower concentration or adding a co-solvent if permissible for the assay. |
Issue 2: Degradation in DMSO Stock Solution
| Possible Cause | Troubleshooting Steps |
| Oxidation | 1. Use high-purity, anhydrous DMSO to prepare stock solutions.[4] 2. Store stock solutions under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen.[4] 3. Protect solutions from light by using amber vials and storing them in the dark.[4] 4. Store stock solutions at -20°C or -80°C.[4] |
| Hydrolysis (from water in DMSO) | 1. Purchase anhydrous DMSO and store it properly to prevent water absorption. 2. Avoid repeated freeze-thaw cycles which can introduce atmospheric moisture.[4] Prepare single-use aliquots of your stock solution.[4] |
| Photodegradation | 1. Always store stock solutions and experimental samples protected from light.[4] 2. Conduct a photostability study (see Experimental Protocols) to assess the compound's sensitivity to light.[1] |
Quantitative Data Summary
The following tables summarize typical conditions used for stability testing. Specific degradation rates are highly compound-dependent and should be determined experimentally.
Table 1: Forced Degradation Study Conditions
| Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60 - 80°C | 8 - 48 hours |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 60°C | 8 - 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 12 hours |
| Thermal Degradation (Solid) | Dry Heat | 80°C | 48 hours |
| Photodegradation (Solution) | Light Chamber | Room Temperature | As per ICH Q1B |
Data compiled from BenchChem Application Notes.[1]
Table 2: Recommended Long-Term Storage Conditions for Stock Solutions
| Solvent | Temperature | Atmosphere | Light Condition |
| Anhydrous DMSO | -20°C or -80°C | Inert (Argon/Nitrogen) | Dark (Amber Vials) |
Recommendations based on best practices for compound management.[4]
Experimental Protocols
Protocol 1: HPLC-Based Assay for Solution Stability
This protocol outlines a general method to assess the stability of a pyrazole-thiazole compound in a specific buffer or solvent over time.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., 10 mM) in high-purity, anhydrous DMSO.
-
Preparation of Test Solution: Dilute the DMSO stock solution into the desired test solution (e.g., PBS buffer, cell culture medium) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Time Zero (T=0) Sample: Immediately after preparation, withdraw an aliquot of the test solution, and if necessary, dilute it with the mobile phase to the final analytical concentration. Analyze by HPLC immediately. This serves as the T=0 reference.
-
Incubation: Store the remaining test solution under the desired conditions (e.g., 37°C, room temperature, protected from light).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution. Prepare and analyze them by HPLC using the same method as the T=0 sample.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point by comparing the peak area of the parent compound to the peak area at T=0. The appearance of new peaks should also be noted as potential degradation products.
Protocol 2: Forced Degradation (Stress Testing)
This protocol is used to identify potential degradation pathways and to develop a stability-indicating analytical method.[1]
-
Prepare Stock Solution: Dissolve the compound in a suitable solvent (e.g., methanol or water) to a concentration of 1 mg/mL.[1]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, dilute with mobile phase, and analyze by HPLC.[1] If no degradation is seen, repeat with 1 M HCl.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at time points (e.g., 1, 2, 4, 8 hours), neutralize with 0.1 M HCl, dilute, and analyze by HPLC.[1] If no degradation is seen, repeat with 1 M NaOH.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 12 hours. Withdraw aliquots, dilute, and analyze by HPLC.[1]
-
Photostability: Expose the compound in solution (in a transparent container) and as a solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be stored in the dark under the same conditions. Analyze both samples by HPLC.[1]
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Experimental workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. usp.org [usp.org]
How to overcome low solubility of 2-(1H-Pyrazol-3-YL)-1,3-thiazole
Welcome to the technical support center for 2-(1H-Pyrazol-3-YL)-1,3-thiazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the low solubility of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble?
This compound is a heterocyclic compound containing both pyrazole and thiazole rings.[1][2] These rigid, aromatic structures can lead to strong intermolecular interactions and high crystal lattice energy, which in turn results in low aqueous solubility.[3] Like many modern drug candidates, its structural complexity contributes to these solubility challenges.[4][5]
Q2: What is the first step I should take to solubilize this compound for an in vitro assay?
The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is the most common choice. It's crucial to ensure the final concentration of the organic solvent in your assay is low enough (typically <1%, often <0.1%) to avoid impacting the biological system.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
Precipitation upon dilution is a common issue. This indicates that the compound's solubility limit in the final aqueous medium has been exceeded. You should explore several strategies:
-
Lower the final concentration: Determine if your experiment can be performed at a lower, more soluble concentration.
-
Use a different cosolvent: Test other water-miscible solvents like ethanol or propylene glycol.[6]
-
Employ solubilizing excipients: Consider adding agents like cyclodextrins or surfactants to your aqueous buffer to enhance solubility.[7][8]
-
Adjust the pH: If the compound has ionizable groups, modifying the pH of the buffer can significantly increase solubility.[9]
Q4: Can I use surfactants to improve solubility? What are the potential downsides?
Yes, surfactants can be very effective by forming micelles that encapsulate the hydrophobic compound.[6][9] Common choices include non-ionic surfactants like Polysorbate 80 (Tween 80) and Poloxamers. However, potential downsides include cellular toxicity and interference with certain biological assays, so it is critical to run appropriate vehicle controls.[6]
Troubleshooting Guide: Overcoming Low Solubility
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Difficulty Preparing a Concentrated Stock Solution
Problem: The compound does not fully dissolve even in 100% DMSO or other organic solvents at the desired concentration (e.g., 10 mM).
Solutions:
-
Gentle Heating & Sonication: Gently warm the solution (e.g., to 37°C) and use a sonicator to aid dissolution. Be cautious with temperature to avoid compound degradation.
-
Solvent Screening: The compound may have higher solubility in a different solvent. Perform a small-scale screening to test solubility in solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or ethanol.
-
Use a Solvent Mixture: A binary solvent system can sometimes be more effective than a single solvent.[3] For example, a mixture of DMSO and ethanol might improve solubility.
Issue 2: Compound Crashes Out of Solution During Long-Term Experiments
Problem: The compound is initially soluble in the assay medium but precipitates over the course of a multi-hour or multi-day incubation.
Solutions:
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility and stability.[4][8] Substituted β-cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[8]
-
Solid Dispersions: For more advanced formulation, creating an amorphous solid dispersion of the compound in a hydrophilic polymer (e.g., PEG 4000, PVP) can significantly enhance the dissolution rate and prevent precipitation.[10] This is a common strategy to generate supersaturated, yet stable, solutions.[11]
-
pH Control: Ensure the pH of your medium is stable throughout the experiment, as slight shifts can cause a compound to fall out of solution if its solubility is pH-dependent.
Data Presentation: Solubility Enhancement Strategies
The following tables provide reference data to guide your selection of solvents and solubilization methods.
Table 1: Properties of Common Organic Solvents for Stock Solutions
| Solvent | Polarity Index | Boiling Point (°C) | Water Miscibility | Common Use Notes |
| DMSO | 7.2 | 189 | Yes | Standard first choice; can be toxic to some cells at >1%. |
| Ethanol | 4.3 | 78.4 | Yes | Less toxic than DMSO but generally a weaker solvent for complex heterocycles. |
| DMF | 6.4 | 153 | Yes | Strong solvent; higher toxicity concerns. |
| Propylene Glycol | 6.8 | 188.2 | Yes | Often used in combination with other strategies.[6] |
| Acetonitrile | 5.8 | 81.6 | Yes | Used in analytical preparations; less common for cell-based assays.[10] |
Table 2: Illustrative Solubility of this compound with Different Methods
(Note: This data is for illustrative purposes to demonstrate relative improvements.)
| Method | Aqueous Medium | Estimated Solubility (µM) | Pros | Cons |
| Baseline | Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 | - | Biologically unusable. |
| Cosolvency | PBS + 0.5% DMSO | ~15 | Simple to prepare. | Risk of precipitation; solvent may affect assay. |
| pH Adjustment | 50 mM Glycine-HCl Buffer, pH 3.0 | ~50 | Can be highly effective if compound is a weak base. | Not suitable for physiological pH experiments. |
| Cyclodextrin | PBS + 2% HP-β-CD | ~100 | Low toxicity; high solubilizing power.[8] | Can be expensive; may interact with other components. |
| Surfactant | PBS + 0.1% Tween 80 | ~120 | Very effective for highly lipophilic compounds. | Potential for cell toxicity and assay interference.[6] |
Experimental Protocols
Protocol 1: Screening for an Optimal Cosolvent System
-
Preparation: Dispense 1 mg of this compound into several separate glass vials.
-
Solvent Addition: To each vial, add a different test solvent (e.g., DMSO, Ethanol, DMF, Propylene Glycol) in small, precise increments (e.g., 20 µL).
-
Dissolution: After each addition, vortex the vial for 30-60 seconds. Use a sonicator if necessary.
-
Observation: Continue adding solvent until the compound is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility (mg/mL or mM).
-
Aqueous Dilution Test: Take the most promising concentrated stock solutions and perform a 1:100 or 1:1000 dilution into your target aqueous buffer.
-
Precipitation Check: Visually inspect for immediate precipitation (Tyndall effect, cloudiness). Let the solution sit for 1 hour and re-inspect to check for delayed precipitation.
Protocol 2: Preparing a Solution with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare Cyclodextrin Solution: Prepare a 10% (w/v) HP-β-CD solution in your desired aqueous buffer (e.g., PBS). Stir until fully dissolved. This will be your vehicle.
-
Weigh Compound: Weigh the required amount of this compound needed for your final desired concentration.
-
Add Vehicle: Add a small amount of the HP-β-CD solution to the dry compound powder to create a paste. This helps with wetting.
-
Triturate and Dilute: Gradually add the rest of the HP-β-CD solution while continuously vortexing or stirring.
-
Equilibrate: Allow the solution to stir at room temperature for at least 1-2 hours (or overnight) to ensure the formation of the inclusion complex is complete.
-
Filter: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates before use.
Visualizations
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Mechanism of solubility enhancement via cyclodextrin inclusion.
References
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. benchchem.com [benchchem.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. auctoresonline.org [auctoresonline.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pyrazole-Thiazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in catalyst selection for pyrazole-thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during pyrazole-thiazole synthesis?
A1: Researchers often face several challenges, including:
-
Low Conversion Rates: This can be attributed to suboptimal reaction conditions, steric hindrance from bulky substituents, or the use of impure starting materials.[1][2]
-
Formation of Regioisomers: A frequent issue, especially when using unsymmetrical 1,3-dicarbonyl compounds, is the formation of a mixture of regioisomers.[2] The choice of solvent and the pH of the reaction medium are critical factors in controlling regioselectivity.[2]
-
Side Reactions: Unwanted side reactions can lead to the formation of byproducts, consuming starting materials and reducing the yield of the desired pyrazole-thiazole hybrid.[2]
-
Catalyst Inefficiency or Deactivation: The chosen catalyst may not be optimal for the specific substrates, leading to slow reaction rates or incomplete conversion. In some cases, the catalyst may deactivate over time.
Q2: How does the choice of catalyst impact the synthesis of pyrazole-thiazole derivatives?
A2: The catalyst plays a crucial role in determining the reaction's efficiency, selectivity, and overall success. Different catalysts can influence:
-
Reaction Rate: A suitable catalyst can significantly shorten the reaction time. For instance, a Pd(II) complex used in a one-pot synthesis of pyrazole-4-carbonitrile derivatives achieved high yields within 20 minutes under ultrasonic irradiation.[3][4]
-
Yield: The right catalyst can dramatically improve the product yield. Microwave-assisted reactions using a NaOH catalyst have shown to increase yields from 82% to 95% compared to conventional heating.[5]
-
Regioselectivity: The catalyst can influence the orientation of substituents on the pyrazole ring, which is critical for the desired biological activity.[2]
-
Reaction Conditions: Some catalysts enable reactions to proceed under milder conditions (e.g., lower temperatures, greener solvents), which is advantageous for sensitive substrates and for reducing energy consumption.[3][4]
Q3: I am observing a mixture of regioisomers in my reaction. How can I improve regioselectivity?
A3: Improving regioselectivity is a common optimization goal. Here are some strategies:
-
Solvent Selection: The polarity and nature of the solvent can have a profound impact. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can significantly increase regioselectivity in favor of one isomer.[2]
-
pH Control: Adjusting the pH of the reaction medium can influence which carbonyl group of an unsymmetrical 1,3-dicarbonyl compound is preferentially attacked by hydrazine.[2]
-
Catalyst Choice: While not explicitly detailed for pyrazole-thiazole synthesis in the provided results, the general principle in pyrazole synthesis is that the catalyst can influence the reaction pathway and thus the regiochemical outcome.[1]
Q4: My reaction is proceeding very slowly or not at all. What are the potential causes and solutions?
A4: Slow or stalled reactions can be frustrating. Consider the following troubleshooting steps:
-
Check Starting Material Purity: Impurities in your starting materials, such as the 1,3-dicarbonyl compound or hydrazine derivative, can inhibit the reaction or lead to unwanted side reactions.[2]
-
Optimize Reaction Temperature: Increasing the reaction temperature can often accelerate the reaction rate. However, be mindful of potential side reactions or decomposition at higher temperatures.[1]
-
Evaluate Your Catalyst: The chosen catalyst may not be active enough for your specific substrates. Consider screening a panel of catalysts to identify a more efficient one. For example, solid base catalysts like CsCO3 have been used effectively in the synthesis of nitro pyrazole based thiazole derivatives.[6][7][8]
-
Solvent Effects: The solvent can influence the solubility of reactants and the stability of intermediates. Ensure your reactants are soluble in the chosen solvent at the reaction temperature.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution | Citation |
| Low Yield | Suboptimal catalyst or reaction conditions. | Screen different catalysts (e.g., solid bases, metal complexes). Optimize solvent, temperature, and reaction time. Consider using microwave irradiation to enhance reaction rates and yields. | [5][7] |
| Formation of stable intermediates that do not proceed to the final product. | Adjust reaction conditions, such as increasing the temperature or adding a dehydrating agent, to promote the final cyclization step. | [2] | |
| Formation of Multiple Products | Lack of regioselectivity in the initial cyclocondensation. | Modify the solvent system (e.g., use fluorinated alcohols). Adjust the reaction pH to favor the formation of the desired regioisomer. | [2] |
| Presence of impurities in starting materials leading to side reactions. | Ensure the purity of all reactants before starting the synthesis. | [1][2] | |
| Reaction Does Not Go to Completion | Inefficient catalyst for the specific substrates. | Experiment with different types of catalysts, such as solid bases (e.g., CsCO3, KOH) or metal-based catalysts (e.g., Pd(II) complexes). | [3][4][8][9] |
| Steric hindrance from bulky substituents on the starting materials. | A more active catalyst or harsher reaction conditions (e.g., higher temperature, longer reaction time) may be required. | [1] |
Catalyst Performance Data
The following table summarizes the performance of different catalysts in pyrazole-thiazole and related pyrazole synthesis.
| Catalyst | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Citation |
| Pd(II) complex | Aromatic aldehyde, malononitrile, phenylhydrazine | H₂O | Not specified (Ultrasonic) | 20 min | up to 97% | [3][4] |
| NaOH (cat.) | Thiosemicarbazide, chalcones, 2-bromoacetophenones | EtOH | Not specified (Microwave) | 5-6 min | up to 95% | [5] |
| CsCO₃ | 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, acetophenone derivatives | Dry Methanol | 55-60 | 6 h | Not specified | [8] |
| KOH | (E)-2-(benzo[d]- thiazole-2-yl)-3-(dimethylamino)acrylonitrile, hydrazine hydrate | Dry Dioxane | Not specified (Heating) | 2 h | 90% | [9] |
| p-Toluenesulfonic acid (PTSA) | Pyrazole-carbaldehyde, cyclohexane-1,3-dione, aromatic amines | Not specified | Not specified | Not specified | Not specified | [10] |
Experimental Protocols
General Procedure for One-Pot Synthesis of Pyrazolyl-Thiazole Derivatives
This protocol is adapted from a method for synthesizing 2,4-disubstituted thiazolyl pyrazole derivatives.[11]
Method A: Conventional Heating
-
To a solution of pyrazole-4-carbaldehyde (1 mmol) in ethanol (15 mL), add thiosemicarbazide (1 mmol).
-
Reflux the mixture for 1-2 hours.
-
Add α-haloketone (1 mmol) to the reaction mixture.
-
Continue refluxing and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure pyrazolyl-thiazole derivative.
Method B: Solvent-Free Grinding
-
In a mortar, combine pyrazole-4-carbaldehyde (1 mmol), thiosemicarbazide (1 mmol), and α-haloketone (1 mmol).
-
Grind the mixture at room temperature for the time specified in comparative studies (typically shorter than conventional heating).
-
Monitor the reaction progress by TLC.
-
After completion, wash the solid reaction mixture with water to remove any water-soluble impurities.
-
Filter the solid product and recrystallize from an appropriate solvent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Refinement of protocols for synthesizing pyrazole-4-carbonitrile derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of pyrazole-4-carbonitrile derivatives. Here, you will find answers to frequently asked questions and troubleshooting advice for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazole-4-carbonitrile derivatives?
A1: The most prevalent and efficient method is a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a hydrazine derivative.[1][2] This approach is favored for its simplicity, high yields, and the ability to generate diverse derivatives by varying the starting materials.[1][3] Various catalysts can be employed to facilitate this reaction, and green chemistry protocols often utilize ultrasonic irradiation or microwave assistance to reduce reaction times and improve yields.[1][4]
Q2: How can I purify the synthesized pyrazole-4-carbonitrile derivatives?
A2: Purification is typically straightforward. Many pyrazole-4-carbonitrile derivatives precipitate out of the reaction mixture and can be isolated by simple filtration.[2] For further purification, recrystallization from a suitable solvent, such as ethanol, is a common and effective method.[2] If recrystallization is insufficient, column chromatography on silica gel can be employed to obtain a highly pure product.
Q3: Are there environmentally friendly or "green" methods for this synthesis?
A3: Yes, several green synthesis strategies have been developed. These include the use of water as a solvent, employing reusable catalysts, and utilizing energy-efficient techniques like ultrasonic irradiation.[1][5] Deep eutectic solvents (DES) have also been explored as environmentally benign reaction media that can accelerate reaction rates and offer high selectivity.[3] Some protocols have demonstrated success using simple and non-toxic catalysts like sodium chloride in aqueous media.[2]
Q4: What are the key advantages of using a multicomponent reaction (MCR) for this synthesis?
A4: The one-pot multicomponent reaction (MCR) strategy offers several significant advantages. It allows for the construction of complex molecules in a single step, which is time and resource-efficient.[3] This approach also provides a straightforward way to create a library of diverse pyrazole-4-carbonitrile derivatives by simply changing the starting components. The operational simplicity and often high yields make it a highly attractive method in medicinal chemistry and drug discovery.[1][5]
Troubleshooting Guides
Problem 1: Consistently low reaction yield.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be effective in driving the reaction to completion and improving yields.[4] |
| Suboptimal Catalyst | The choice and amount of catalyst are critical. For multicomponent reactions, catalysts like Pd(II) complexes, nano-ZnO, or SnO–CeO2 nanocomposites have been shown to be effective.[1][4] Optimize the catalyst loading; for example, increasing the catalyst amount from 3 to 10 mol% can significantly improve the product yield.[1] |
| Side Reactions | The formation of byproducts can consume starting materials. Ensure the purity of your starting materials, as impurities can lead to unwanted side reactions.[6] |
| Poor Solvent Choice | The reaction solvent can significantly impact the yield. While various solvents can be used, environmentally friendly options like water or deep eutectic solvents have been shown to be highly effective in many cases.[1][3] |
Problem 2: Formation of unexpected side products.
| Potential Cause | Troubleshooting Suggestion |
| Impure Starting Materials | Ensure the purity of the aldehyde, malononitrile, and hydrazine derivative. Impurities are a common cause of side reactions.[6] |
| Formation of Stable Intermediates | In some cases, stable intermediates may form and not convert to the final product. Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to promote the final cyclization step.[6] |
| Reaction Conditions Too Harsh | Highly reactive functional groups on the starting materials may lead to rearrangements or degradation under harsh conditions. Carefully control the reaction temperature and consider milder catalysts or reaction conditions. |
Experimental Protocols
General Protocol for the Three-Component Synthesis of Pyrazole-4-Carbonitrile Derivatives
This protocol is a generalized procedure based on common literature methods.[1][2]
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the chosen catalyst (e.g., 10 mol% of a Pd(II) complex or another suitable catalyst).[1]
-
Solvent Addition: Add the selected solvent (e.g., water, ethanol, or a deep eutectic solvent).
-
Reactant Addition: Add the phenylhydrazine derivative (1 mmol) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80°C) with or without ultrasonic irradiation.[1][2] Monitor the reaction's progress using TLC.
-
Work-up and Purification: Upon completion, if a precipitate has formed, filter the solid product and wash it with a small amount of cold solvent. If no precipitate forms, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a solvent like ethanol or by column chromatography on silica gel.[2]
Data Presentation
Table 1: Effect of Catalyst Loading on Product Yield
| Entry | Catalyst (mol %) | Yield (%) |
| 1 | 3 | 16 |
| 2 | 5 | 38 |
| 3 | 6 | 57 |
| 4 | 7 | 77 |
| 5 | 8 | 84 |
| 6 | 9 | 93 |
| 7 | 10 | 97 |
| 8 | 11 | 97 |
| Reaction conditions: A model reaction using an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in water at 80°C under ultrasonic irradiation for 15 minutes. Data is illustrative of a general trend.[1] |
Visualizations
Caption: A typical experimental workflow for the synthesis of pyrazole-4-carbonitrile derivatives.
Caption: A logical workflow for troubleshooting low yields in pyrazole-4-carbonitrile synthesis.
References
- 1. Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of Pyrazole-Thiazole Compounds
Welcome to the technical support center for the scale-up synthesis of pyrazole-thiazole compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of pyrazole-thiazole compounds?
A1: Key safety concerns during scale-up revolve around managing reaction exotherms, handling hazardous reagents, and controlling pressure changes.
-
Thermal Runaway: Many reactions involved, such as the initial pyrazole formation using hydrazine, can be highly exothermic.[1] Inadequate heat dissipation in large reactors can lead to a thermal runaway.
-
Hazardous Reagents: Reagents like hydrazine hydrate are toxic and high-energy compounds.[1] Thionyl chloride or phosphoryl chloride, sometimes used in thiazole ring formation, are corrosive and react violently with water.
-
Pressure Build-up: Some reaction steps, like diazotisation, can release nitrogen gas, leading to a dangerous pressure increase if not properly vented.[2]
-
Product Stability: The final product or intermediates may have thermal instabilities or be sensitive to dust explosions, requiring careful handling and characterization.[2]
Q2: Why is regioselectivity a common issue in pyrazole synthesis, and how is it managed at scale?
A2: The formation of regioisomeric mixtures is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds to construct the pyrazole ring.[3] The final ratio of isomers is influenced by steric and electronic differences between the two carbonyl groups and the specific reaction conditions.[3] At scale, inconsistent mixing or temperature gradients can exacerbate this issue.
Management Strategies:
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction pathway. Fluorinated alcohols, for example, have been shown to improve regioselectivity in some cases.[3]
-
pH Control: Adjusting the pH can dictate the initial site of nucleophilic attack by the hydrazine, favoring the formation of one regioisomer over another.[3]
-
Catalyst Selection: The use of specific catalysts can direct the reaction towards the desired isomer.
Q3: What are the main reasons for a drop in yield during scale-up?
A3: A decrease in yield is one of the most common scale-up challenges and can be attributed to several physical and chemical factors that differ between lab and plant scale.[4]
-
Inefficient Heat Transfer: Large reactors have a lower surface-area-to-volume ratio, making efficient heating and cooling difficult. This can lead to localized hot or cold spots, promoting side reactions or causing incomplete conversion.[4]
-
Poor Mixing: Inadequate agitation can lead to a non-homogeneous reaction mixture, resulting in localized concentration gradients and reduced reaction rates.[4]
-
Changes in Reaction Kinetics: Extended addition times for reagents, which are common at scale to control exotherms, can alter the concentration profiles and potentially favor different reaction pathways or byproduct formation.
Troubleshooting Guide
Issue 1: Low Yield and Purity
Q: My yield has significantly decreased, and I am observing new, unidentified impurities after scaling up the reaction from 10g to 1kg. What should I investigate?
A: This is a multifaceted problem. A systematic approach is required to identify the root cause.
Troubleshooting Workflow:
Caption: Troubleshooting logic for addressing low yield and purity in scale-up synthesis.
Issue 2: Exothermic Reaction is Difficult to Control
Q: During the hydrazine condensation step, we are observing a dangerous temperature spike that is difficult to control in our 100L reactor. How can we manage this exotherm safely?
A: Managing the heat of reaction is critical for a safe scale-up.[1]
Exotherm Management Strategies:
-
Slow Addition: Implement a controlled, slow addition of the hydrazine hydrate to the reaction mixture using a dosing pump. This is a key strategy to manage the rate of heat generation.[1]
-
Efficient Cooling: Ensure the reactor's cooling system is adequate for the heat load of the reaction at scale. Apply maximum cooling before and during the addition.[1]
-
Dilution: Increasing the solvent volume can help absorb the heat of reaction, acting as a heat sink.[1]
-
Reverse Addition: Consider adding the substrate to the hydrazine solution, which may sometimes offer better control.
-
Process Safety: Have a quench plan ready. Identify a suitable quenching agent that can quickly stop the reaction without producing hazardous byproducts.
Caption: Decision pathway for managing a thermal runaway event during scale-up.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Formation
The choice of solvent can dramatically impact the ratio of regioisomers formed. This table provides representative data on how solvent choice can influence the outcome of the reaction between an unsymmetrical diketone and phenylhydrazine.
| Solvent | Dielectric Constant (ε) | Temperature (°C) | Ratio of Isomer A : Isomer B | Reference |
| Ethanol | 24.5 | 80 | 65 : 35 | [3] |
| Toluene | 2.4 | 110 | 70 : 30 | General Knowledge |
| Acetic Acid | 6.2 | 100 | 85 : 15 | [3] |
| 2,2,2-Trifluoroethanol (TFE) | 27.0 | 60 | >95 : <5 | [3] |
Note: The specific ratios are highly dependent on the substrates used. This table illustrates a general trend.
Experimental Protocols
Protocol 1: General Multi-Step Synthesis of a Phenylpyrazole-Thiazole Derivative (Illustrative)
This protocol outlines a typical synthetic route, starting from a 1,3-dicarbonyl compound.
Caption: General synthetic workflow for pyrazole-thiazole compounds.
Step 1: Synthesis of 1,5-diphenyl-1H-pyrazole-3-carbaldehyde (Pyrazole Formation)
-
Reactor Setup: Charge a jacketed glass reactor equipped with an overhead stirrer, temperature probe, condenser, and nitrogen inlet with the 1,3-dicarbonyl precursor and a suitable solvent (e.g., ethanol).
-
Reagent Addition: Begin stirring and slowly add phenylhydrazine dropwise via an addition funnel, maintaining the internal temperature below 30°C using the reactor's cooling jacket.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 78°C for ethanol) and monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under vacuum.
-
Isolation: Filter the solid product, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of N-(aryl)-1,5-diphenyl-1H-pyrazole-3-carbothioamide (Thioamidation)
-
Reactor Setup: In a clean, dry reactor, dissolve the pyrazole-carbaldehyde from Step 1 in an anhydrous solvent like toluene.
-
Reagent Addition: Add Lawesson's reagent portion-wise to the stirred solution. This reaction can be exothermic and may release H₂S gas, requiring proper scrubbing.
-
Reaction: Heat the mixture to 80-90°C and monitor completion by HPLC.
-
Work-up: Cool the reaction mixture, filter off any solids, and concentrate the filtrate. The crude thioamide can be purified by column chromatography or recrystallization.
Step 3: Synthesis of 2-(1,5-diphenyl-1H-pyrazol-3-yl)-4-arylthiazole (Thiazole Ring Formation)
-
Reactor Setup: Charge the reactor with the pyrazole thioamide from Step 2 and a solvent such as isopropanol.
-
Reagent Addition: Add the appropriate α-haloketone (e.g., 2-bromoacetophenone).
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the consumption of the thioamide starting material.
-
Work-up: After completion, cool the mixture. The product, often a hydrobromide salt, may crystallize out.
-
Isolation and Purification: Filter the solid product. For the free base, neutralize the salt with an aqueous base (e.g., NaHCO₃), extract with an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate to yield the crude product. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water).
References
Avoiding common pitfalls in the characterization of heterocyclic compounds
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming common challenges in the characterization of heterocyclic compounds. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: I am seeing unexpected peaks in the NMR spectrum of my purified heterocyclic compound. What could be the cause?
A1: Unexpected peaks in an NMR spectrum can arise from several sources. Tautomerism is a common phenomenon in heterocyclic compounds, where isomers exist in dynamic equilibrium, giving rise to distinct sets of peaks.[1][2] For example, lactam-lactim tautomerism is frequently observed in pyridones and related systems.[1][2] Other possibilities include the presence of residual solvents, impurities from the synthesis, or degradation of the compound.
Q2: My mass spectrometry results for a nitrogen-containing heterocycle show a molecular ion peak with an odd mass. Is this normal?
A2: Yes, this is expected due to the "Nitrogen Rule". A compound containing an odd number of nitrogen atoms will have a molecular ion with an odd nominal mass. Conversely, a compound with zero or an even number of nitrogen atoms will have an even nominal mass. This rule is a useful first check when interpreting the mass spectrum of a nitrogen-containing heterocycle.
Q3: I am struggling to separate two isomeric heterocyclic compounds by HPLC. What can I do to improve the resolution?
A3: Separating isomers, especially diastereomers like threo and erythro pairs, can be challenging.[2] Here are a few strategies to improve resolution:
-
Optimize the mobile phase: Systematically vary the mobile phase composition, including the organic modifier, aqueous phase pH, and any additives.[2]
-
Select a different stationary phase: If optimizing the mobile phase is insufficient, try a column with a different selectivity. Both reversed-phase and normal-phase chromatography can be effective depending on the polarity of your compounds.[2]
-
Adjust the flow rate: In some cases, particularly in chiral separations, a lower flow rate can enhance resolution.
-
Control the temperature: Temperature can influence the interactions between the analytes and the stationary phase, thereby affecting separation.
Q4: I am having difficulty obtaining high-quality crystals of my heterocyclic compound for X-ray crystallography. What are some common pitfalls to avoid?
A4: Growing single crystals suitable for X-ray diffraction can be an art. Common pitfalls include:
-
Impure sample: The purer the compound, the higher the chance of growing high-quality crystals.
-
Rapid crystallization: Allowing crystals to form too quickly often leads to small or poorly ordered crystals. Slowing down the process is key.
-
Disturbing the crystallization: Mechanical agitation can disrupt crystal growth. It's best to leave the crystallization setup undisturbed.
-
Inappropriate solvent choice: The solvent plays a critical role. A solvent in which your compound is moderately soluble is often a good starting point.
Troubleshooting Guides
NMR Spectroscopy: Distinguishing Isomers
Problem: You have synthesized a heterocyclic compound that can exist as two or more isomers (e.g., tautomers, regioisomers), and the 1D NMR spectrum is complex and difficult to interpret.
Solution Workflow:
Caption: Workflow for structure elucidation using 2D NMR.
Mass Spectrometry: Low Signal Intensity
Problem: You are not observing a clear molecular ion peak or the overall signal intensity in your mass spectrum is very low.
Troubleshooting Steps:
Caption: Troubleshooting low signal intensity in mass spectrometry.
HPLC: Poor Peak Shape
Problem: Your HPLC chromatogram shows tailing, fronting, or split peaks for your heterocyclic compound.
Decision Tree for Troubleshooting:
Caption: Decision tree for troubleshooting poor HPLC peak shape.
Data Presentation
Table 1: Typical ¹H NMR Coupling Constants (J) in Aromatic Heterocycles
| Ring System | Coupling Type | Typical J Value (Hz) |
| Pyridine | ³J(H2,H3) | 4.5 - 5.5 |
| ³J(H3,H4) | 7.5 - 8.5 | |
| ⁴J(H2,H4) | 1.5 - 2.0 | |
| ⁴J(H2,H6) | < 1.0 | |
| Pyrrole | ³J(H2,H3) | 2.5 - 3.5 |
| ³J(H3,H4) | 3.0 - 4.0 | |
| ⁴J(H2,H4) | 1.0 - 2.0 | |
| Furan | ³J(H2,H3) | 1.5 - 2.0 |
| ³J(H3,H4) | 3.0 - 4.0 | |
| ⁴J(H2,H4) | 0.5 - 1.0 | |
| Thiophene | ³J(H2,H3) | 4.5 - 5.5 |
| ³J(H3,H4) | 3.0 - 4.0 | |
| ⁴J(H2,H4) | 1.0 - 2.0 |
Table 2: Common Mass Spectral Fragmentation Patterns of Nitrogen-Containing Heterocycles
| Heterocycle Class | Common Fragmentation Pathways |
| Pyridines | Loss of HCN, loss of H• followed by HCN |
| Quinolines | Loss of HCN, retro-Diels-Alder (for tetrahydroquinolines) |
| Indoles | Complex fragmentation, often involving the pyrrole ring opening |
| Pyrazoles | Ring cleavage, loss of N₂ or HCN |
| Imidazoles | Ring fragmentation, loss of HCN |
Experimental Protocols
Protocol 1: Structure Elucidation using 2D NMR (COSY and HMBC)
Objective: To determine the connectivity of atoms in a heterocyclic molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified heterocyclic compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
1D ¹H NMR: Acquire a standard 1D proton NMR spectrum to check the sample concentration and spectral width.
-
COSY (Correlation Spectroscopy):
-
Set up a standard COSY experiment (e.g., cosygp_d on Bruker instruments).
-
Optimize the spectral width in both dimensions to cover all proton signals.
-
Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate window functions (e.g., sine-bell) and perform a Fourier transform in both dimensions.
-
Analyze the cross-peaks, which indicate through-bond coupling between protons (typically over 2-3 bonds).
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Set up a standard HMBC experiment (e.g., hmbcgplp_d on Bruker instruments).
-
Set the spectral width in the ¹H dimension to cover all proton signals and in the ¹³C dimension to cover all carbon signals.
-
Set the long-range coupling constant (e.g., 8 Hz) to observe correlations over 2-3 bonds.
-
Acquire and process the data similarly to the COSY experiment.
-
Analyze the cross-peaks, which show correlations between protons and carbons that are 2-3 bonds apart.
-
-
Data Interpretation: Use the correlations from the COSY and HMBC spectra to piece together the carbon skeleton and the positions of substituents.
Protocol 2: HPLC Method Development for Isomer Separation
Objective: To develop a robust HPLC method for the separation of heterocyclic isomers.
Methodology:
-
Analyte and Column Selection:
-
Prepare a standard solution of the isomeric mixture in a suitable solvent.
-
Based on the polarity of the analytes, choose an appropriate column (e.g., C18 for reversed-phase, silica or cyano for normal-phase).[2]
-
-
Initial Gradient Run:
-
Develop a broad gradient method to elute all components within a reasonable time. For reversed-phase, a typical starting gradient is 5% to 95% acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid) over 20-30 minutes.
-
-
Method Optimization:
-
Isocratic vs. Gradient: Based on the initial run, decide if an isocratic method (constant mobile phase composition) is feasible. If the peaks are well-separated and elute over a narrow time range, an isocratic method can be developed. Otherwise, continue with gradient optimization.
-
Gradient Optimization:
-
Adjust the gradient slope to improve the separation of closely eluting peaks. A shallower gradient will generally provide better resolution.
-
Introduce isocratic holds at specific points in the gradient to further enhance the separation of critical pairs.
-
-
Mobile Phase Modifiers: For ionizable compounds, adjust the pH of the aqueous mobile phase to control the retention and peak shape.
-
Temperature: Investigate the effect of column temperature on the separation.
-
-
Method Validation: Once a suitable separation is achieved, validate the method for robustness, reproducibility, and other relevant parameters.
Protocol 3: Vapor Diffusion Crystallization
Objective: To grow single crystals of a heterocyclic compound suitable for X-ray diffraction.
Methodology:
-
Solvent Selection:
-
Identify a "good" solvent in which your compound is soluble and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible.
-
-
Setup:
-
Prepare a concentrated solution of your compound in the "good" solvent in a small, open vial.
-
Place this small vial inside a larger, sealable container (e.g., a beaker or a larger vial).
-
Add the "poor" solvent to the bottom of the larger container, ensuring it does not directly mix with the solution in the small vial.
-
-
Diffusion:
-
Seal the larger container tightly.
-
The more volatile "poor" solvent will slowly vaporize and diffuse into the "good" solvent in the small vial.
-
-
Crystallization:
-
As the concentration of the "poor" solvent in the small vial increases, the solubility of your compound will decrease, leading to slow crystallization.
-
Leave the setup undisturbed in a location with a stable temperature for several days to weeks.
-
-
Crystal Harvesting:
-
Once suitable crystals have formed, carefully remove them from the solution using a loop or a fine needle.
-
Quickly coat the crystal in a cryoprotectant (e.g., paratone oil) to prevent solvent loss and damage.
-
References
Validation & Comparative
A Comparative Analysis of the 2-(1H-Pyrazol-3-YL)-1,3-thiazole Scaffold and Established Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of compounds derived from the 2-(1H-Pyrazol-3-YL)-1,3-thiazole scaffold against well-established kinase inhibitors. Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a known driver of diseases like cancer.[1][2] Consequently, inhibitors of these enzymes have become a major focus of drug discovery.[3][4] This analysis focuses on the potential of the pyrazolyl-thiazole scaffold, presenting its performance in the context of leading therapeutic agents through quantitative data, detailed experimental methodologies, and pathway visualizations.
The pyrazole ring, when combined with a thiazole moiety, forms a privileged pharmacophore that has demonstrated a wide range of biological activities, including anticancer and multi-targeting kinase inhibition.[5][6] This guide uses representative data from published derivatives to evaluate the scaffold's potential against inhibitors such as Imatinib, Dasatinib, and Sorafenib.
Quantitative Data: Comparative Inhibitory Activity
The following table summarizes the inhibitory activities (IC50) of a representative derivative from the pyrazolyl-thiazole scaffold compared to established multi-kinase inhibitors. IC50 values denote the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
| Inhibitor/Scaffold | Chemical Structure | Primary Kinase Targets | IC50 (nM) vs. EGFR | IC50 (nM) vs. VEGFR-2 | IC50 (nM) vs. BRAFV600E |
| Pyrazolyl-Thiazole Derivative (Compound 3c) | 2-((5-((4-chlorophenyl)amino)-2-methyl-4-oxo-4,5-dihydrothiazol-5-yl)methyl)-5-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazol-4(5H)-one | EGFR, VEGFR-2, BRAFV600E | 9.8[6] | 10.6[6] | 15.2[6] |
| Imatinib | 4-((4-methylpiperazin-1-yl)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide | Bcr-Abl, c-Kit, PDGFR | >10,000 | 290 | >10,000 |
| Dasatinib | N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide | Bcr-Abl, Src family, c-Kit, PDGFR | 30 | 16 | 8 |
| Sorafenib | 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide | BRAF, VEGFR, PDGFR, c-Kit | 6 | 90 | 22 |
Note: Data for comparator inhibitors are representative values from public databases and literature. Compound 3c data is from a specific study evaluating thieno-thiazole and dihydrothiazolo-thiazole scaffolds with a pyrazoline nucleus.[6]
Signaling Pathway Analysis: The MAPK/ERK Cascade
Many kinase inhibitors, including those targeting EGFR, VEGFR-2, and BRAF, function by disrupting key signaling cascades that control cell proliferation and survival. The RAS-RAF-MEK-ERK (MAPK) pathway is a central cascade in this process and a prime target for cancer therapy.[7][8] Ligand binding to Receptor Tyrosine Kinases (RTKs) like EGFR initiates a phosphorylation cascade that activates RAS, which in turn activates RAF kinases (e.g., BRAF).[9] This signal is relayed through MEK to ERK, which then translocates to the nucleus to regulate gene expression related to cell growth.[7][9]
Caption: The MAPK/ERK signaling pathway with points of inhibition.
Experimental Protocols
Objective comparison requires standardized methodologies. Below are detailed protocols for key experiments used to evaluate kinase inhibitors.
This protocol describes a method to measure the direct inhibitory effect of a compound on purified kinase activity by quantifying ATP consumption.[10][11]
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR-2).
-
Kinase-specific substrate peptide.
-
Test Compound (e.g., this compound derivative).
-
ATP (Adenosine triphosphate).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™).
-
White, opaque 384-well assay plates.
-
Plate reader with luminescence detection.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.
-
Reaction Setup: In a 384-well plate, add 50 nL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Kinase Addition: Add 5 µL of the kinase solution (containing kinase and substrate in assay buffer) to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Detection:
-
Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP back to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is inversely proportional to kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC50 value.
This protocol measures a compound's ability to inhibit the proliferation of cancer cell lines, providing insight into its cellular efficacy.[12][13]
Materials:
-
Cancer cell line with known kinase dependency (e.g., MCF-7 for breast cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test Compound.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Sterile, clear-bottom 96-well cell culture plates.
-
Incubator (37°C, 5% CO2).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells, resulting in a final volume of 200 µL. Include wells with untreated cells (negative control) and vehicle-only (DMSO control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence from each well using a plate reader. The signal is directly proportional to the number of viable cells.
-
Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a sigmoidal dose-response curve.
Workflow Visualization
The following diagram illustrates the general workflow for screening and validating potential kinase inhibitors.
Caption: A generalized workflow for kinase inhibitor drug discovery.
References
- 1. labiotech.eu [labiotech.eu]
- 2. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 3. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. oaepublish.com [oaepublish.com]
- 8. Targeting RTK Signaling Pathways in Cancer [mdpi.com]
- 9. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
Rise of Pyrazole-Thiazole Hybrids: A New Frontier in Antimicrobial Drug Discovery
A comprehensive analysis of newly synthesized pyrazole-thiazole compounds demonstrates significant antimicrobial potential, with several derivatives exhibiting comparable or superior efficacy to established antibiotics and antifungals. This guide provides a comparative overview of their performance, supported by experimental data and detailed methodologies for researchers in drug development.
The escalating threat of antimicrobial resistance has spurred the search for novel chemical scaffolds that can overcome existing resistance mechanisms. A promising class of compounds that has emerged from these efforts is the pyrazole-thiazole hybrids. These molecules combine the structural features of pyrazole and thiazole, two heterocyclic rings known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Recent studies have focused on the synthesis and evaluation of various derivatives, revealing potent activity against a broad spectrum of pathogenic bacteria and fungi.[1][2][3][5]
Comparative Antimicrobial Efficacy
The antimicrobial activity of synthesized pyrazole-thiazole compounds has been rigorously evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC) and the zone of inhibition, which quantify the potency of the compounds in preventing microbial growth.
Antibacterial Activity
Numerous synthesized pyrazole-thiazole derivatives have demonstrated significant antibacterial activity. For instance, certain pyrazole-thiazole hybrids containing a hydrazone moiety have shown MIC values ranging from 1.9 to 3.9 µg/mL against various bacterial strains.[6] In some cases, the activity of these novel compounds has been reported to be comparable or even superior to standard antibiotics like ciprofloxacin.[6] The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes such as topoisomerase II and IV.[6]
| Compound/Drug | Target Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Pyrazole-Thiazole Hybrid (with hydrazone) | S. aureus | 1.9 - 3.9 | - | [6] |
| Pyrazole-Thiazole Hybrid (with hydrazone) | K. planticola | 1.9 - 3.9 | - | [6] |
| Imidazo-pyridine substituted pyrazole | Gram-negative bacteria | <1 | - | [6] |
| Ciprofloxacin (Reference) | Gram-negative bacteria | - | - | [6] |
| Thiazolidinone-clubbed pyrazoles | E. coli | 16 | - | [6] |
| Thiophene-containing Pyrazolyl-Thiazole | S. aureus | 3.125 | - | [7] |
| Chloramphenicol (Reference) | S. aureus | 3.125 | - | [7] |
Antifungal Activity
The antifungal potential of pyrazole-thiazole derivatives is equally promising. Several compounds have exhibited potent activity against fungal pathogens like Aspergillus fumigatus, Candida albicans, and various plant pathogenic fungi.[2][8][9] For example, certain pyrazolo[5,1-b]thiazole derivatives showed excellent activity against Aspergillus fumigatus.[2] In another study, novel pyrazole carboxylate derivatives containing a thiazole backbone were found to be highly effective against Botrytis cinerea and Valsa mali, with some compounds showing better or comparable efficacy to the commercial fungicide boscalid.[8][9] The proposed mechanism of action for some of these antifungal compounds is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[8][9]
| Compound/Drug | Target Organism | MIC (µg/mL) | EC50 (mg/L) | Reference |
| Pyrazolo[5,1-b]thiazole derivative | Aspergillus fumigatus | - | - | [2] |
| Pyrazole carboxylate-thiazole (Compound 24) | Botrytis cinerea | - | 0.40 | [8] |
| Pyrazole carboxylate-thiazole (Compound 15) | Valsa mali | - | 0.32 | [8] |
| Pyrazole carboxamide-thiazole (Compound 6i) | Valsa mali | - | 1.77 | [9] |
| Boscalid (Reference) | Valsa mali | - | 9.19 | [9] |
| Thiazole and pyrazolo[1,5-a]pyrimidine derivatives | A. fumigatus & F. oxysporum | 6.25 | - | [7] |
Experimental Protocols
The validation of antimicrobial activity for the synthesized pyrazole-thiazole compounds typically involves standardized in vitro assays. The following are detailed methodologies for two of the most common experiments.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Inoculum:
- Bacterial or fungal colonies are picked from a fresh agar plate.
- The colonies are suspended in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
- The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Preparation of Microtiter Plates:
- A serial two-fold dilution of the synthesized compounds and reference drugs is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Each well will contain 100 µL of the diluted compound.
3. Inoculation and Incubation:
- Each well is inoculated with 100 µL of the prepared microbial suspension.
- Positive control wells (containing medium and inoculum) and negative control wells (containing medium only) are included.
- The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.
4. Interpretation of Results:
- The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Kirby-Bauer Disk Diffusion Method for Zone of Inhibition
The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a microorganism to an antimicrobial agent.[3]
1. Preparation of Agar Plates and Inoculum:
- A standardized microbial inoculum (matching a 0.5 McFarland standard) is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
2. Application of Disks:
- Sterile paper disks impregnated with a known concentration of the synthesized compound are placed on the surface of the inoculated agar.
- Disks with standard antibiotics are used as positive controls, and blank disks are used as negative controls.
3. Incubation:
- The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
4. Measurement and Interpretation:
- The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will appear around the disk.
- The diameter of this zone of inhibition is measured in millimeters. A larger diameter indicates greater susceptibility of the microorganism to the compound.
Experimental Workflow
The overall process for validating the antimicrobial activity of synthesized pyrazole-thiazole compounds follows a logical progression from synthesis to detailed biological evaluation.
References
- 1. anjs.edu.iq [anjs.edu.iq]
- 2. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1H and 13C NMR Spectral Data of Pyrazole-Thiazole Derivatives
For researchers and professionals in the field of drug development, a comprehensive understanding of the structural characteristics of novel compounds is paramount. Pyrazole-thiazole derivatives are a significant class of heterocyclic compounds, widely investigated for their potential therapeutic applications, including antimicrobial and anticancer activities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of these derivatives. This guide provides a comparative analysis of ¹H and ¹³C NMR spectral data for a series of pyrazole-thiazole derivatives, supported by detailed experimental protocols.
Comparative NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for various substituted pyrazole-thiazole derivatives, offering a clear comparison of chemical shifts (δ) in parts per million (ppm). These values are crucial for identifying the positions of protons and carbons within the molecular framework.
Table 1: ¹H NMR Spectral Data of Representative Pyrazole-Thiazole Derivatives
| Compound/Derivative | Solvent | Pyrazole Protons (δ, ppm) | Thiazole Protons (δ, ppm) | Aromatic/Other Protons (δ, ppm) | Reference |
| Compound 4a | DMSO-d6 | - | - | 6.75 (t, J = 7.24 Hz, 1H), 7.07 (d, J = 7.92, 2H), 7.21 (t, 1H) | [3] |
| Yellow oil derivative | CDCl₃ | 7.65 (s, 1H) | - | 7.88–7.97 (m, 2H), 7.57–7.60 (m, 2H), 7.25–7.27 (m, 2H), 7.13 (d, J = 7.7, 1H), 6.91–6.95 (m, 3H) | [3] |
| Red solid derivative | CDCl₃ | 8.03 (s, 1H) | 6.98 (s, 1H) | 8.27 (d, J = 7.7 Hz, 2H), 7.73–7.787 (m, 3H), 7.20–7.35 (m, 2H), 7.17 (d, J = 7.7 Hz, 2H) | [3] |
| Rose powder derivative | CDCl₃ | - | 6.88 (d, J = 7.7 Hz, 1H) | 7.71 (s, 2H), 7.58 (d, J = 7.7 Hz, 2H), 7.30–7.34 (m, 2H), 7.22 (d, J = 7.7 Hz, 2H), 7.15 (d, J = 7.8 Hz, 2H), 2.44 (s, 3H) | [3] |
| Yellow solid derivative | CDCl₃ | 8.13 (s, 1H) | - | 10.49 (s, 1H), 10.35 (s, 1H), 7.51 (d, J = 7.7 Hz, 1H), 7.24 (d, J = 7.7 Hz, 2H), 6.95 (d, J = 7.7 Hz, 2H), 7.12– 7.19 (m, 1H), 6.85–6.91 (m, 2H), 6.77 (t, J = 7.1 Hz, 1H) | [3] |
| White solid derivative | CDCl₃ | - | - | 7.67 (s, 2H), 7.65 (d, J = 8.3 Hz, 2H), 7.37 (d, J = 8.3 Hz, 2H), 7.29–7.34 (m, 2H), 7.16 (d, J = 7.6 Hz, 2H), 6.94 (t, J = 7.4 Hz, 1H) | [3] |
| Pyrazolyl-azothiazole 11 | - | 7.88 (s, 1H), 8.04 (s, 1H) | - | 2.22, 2.62 (2 s, 6H, 2CH₃), 7.13-7.65 (m, 10H, Ar-H), 9.23 (s, br, 1H, NH), 10.33 (s, br, 1H, NH) | [4] |
| Thiazole 3b | - | 8.12 (s, 1H) | 7.42–8.07 (m, 1H, thiazole H-5) | 2.31 (s, 3H, CH₃), 2.50 (s, 3H, CH₃), 7.42–8.07 (m, 11H, Ar-H), 8.42 (s, 1H, naphthalene H-1), 10.28 (s, br, 1H, NH) | [4] |
Table 2: ¹³C NMR Spectral Data of Representative Pyrazole-Thiazole Derivatives
| Compound/Derivative | Solvent | Pyrazole Carbons (δ, ppm) | Thiazole Carbons (δ, ppm) | Aromatic/Other Carbons (δ, ppm) | Reference |
| MATY Ligand | DMSO-d6 | 159.11 (N–C–O, pyran) | 152.47 (N–C–O, thiazol) | 24.20, 25.86, 45.66, 51.18 (alph-C), 55.59 (OCH₃), 56.38, 71.60, 114.63, 118.83, 129.59, 134.57, 161.89 (N–C=NH), 171.18 (C=O) | [3] |
| Yellow oil derivative | CDCl₃ | 144.91, 116.56 | 157.55 | 145.01, 136.22, 138.45, 130.58, 129.01, 128.32, 127.41, 119.30, 115.67, 113.35 | [3] |
| Red solid derivative | CDCl₃ | 137.73 | 156.50 | 149.46, 145.326, 135.30, 131.72, 130.92, 129.91, 122.78, 122.15, 123.47, 113.43, 112.32 | [3] |
| Rose powder derivative | CDCl₃ | 145.13 | 154.20, 104.65 | 151.01, 129.23, 128.15, 123.13, 127.85, 115.10, 113.41, 21.90 | [3] |
| Yellow solid derivative | CDCl₃ | 145.50 | 156.51 | 152.22, 150.51, 138.03, 130.13, 129.99, 128.14, 125.40, 121.33, 120.25, 119.75, 116.84, 112.60 | [3] |
| White solid derivative | CDCl₃ | 143.42 | 154.25 | 142.11, 135.01, 130.00, 129.02, 127.23, 126.14, 119.40, 115.63 | [3] |
| Compound 6a | DMSO-d6 | 147.08 (Pyrazole-C5), 138.74 (Pyrazole-C3) | 168.40 (Thiazole-C2) | 124.47, 124.23, 123.94, 113.70 (Ar-C), 50.38 (N(CH₂)₂), 20.76 (CH₃), 14.83 (CH₃) | [5] |
| Compound 6b | DMSO-d6 | 148.61 (Pyrazole-C5), 147.63 | 168.87 (Thiazole-C2) | 129.44, 129.35, 129.12, 128.25, 127.87 (Ar-C), 66.79 (O(CH₂)₂), 50.82 (N(CH₂)₂), 15.31 (CH₃) | [5] |
Experimental Protocols
The characterization of pyrazole-thiazole derivatives is typically achieved through a series of well-defined experimental procedures.
General Synthesis of Thiazole Derivatives (3a-e)
A common synthetic route involves the reaction of a thiosemicarbazone with α-bromoketones.[4]
-
Reaction Setup: A solution of thiosemicarbazone (1 mmol) in ethanol (20 mL) is prepared.
-
Addition of Reagents: The corresponding bromoacetyl derivative (1 mmol) is added to the solution.
-
Reaction Conditions: The mixture is refluxed for a period of 4 to 8 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: After cooling, the solid product is collected by filtration, washed with ethanol, and recrystallized from a suitable solvent like ethanol or dioxane to yield the pure thiazole derivative.[4]
NMR Spectroscopy
NMR spectra are recorded on spectrometers operating at frequencies ranging from 300 to 500 MHz for ¹H NMR and 75 to 126 MHz for ¹³C NMR.[5][6]
-
Sample Preparation: Samples are typically dissolved in deuterated solvents such as DMSO-d₆ or CDCl₃.[3][5]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts.[5]
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).[5]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of pyrazole-thiazole derivatives.
Caption: Workflow for Synthesis and Analysis of Pyrazole-Thiazole Derivatives.
References
- 1. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. dpkmr.edu.in [dpkmr.edu.in]
- 6. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry analysis for molecular weight confirmation of 2-(1H-Pyrazol-3-YL)-1,3-thiazole
Confirming the Molecular Weight of 2-(1H-Pyrazol-3-YL)-1,3-thiazole: A Comparative Guide
In the landscape of drug discovery and development, precise characterization of novel chemical entities is paramount. For researchers and scientists, confirming the molecular weight of a synthesized compound like this compound is a critical step in verifying its identity and purity. This guide provides a comparative overview of mass spectrometry as a primary analytical technique for this purpose, supported by alternative methods and detailed experimental protocols.
Mass Spectrometry Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.[1] For small organic molecules like this compound, high-resolution mass spectrometry (HRMS) is particularly valuable, offering highly accurate mass measurements that facilitate precise compound identification.[2] Techniques such as Electrospray Ionization (ESI) are commonly employed for the analysis of small molecules.[3]
Theoretical Molecular Weight
The theoretical molecular weight of this compound (C₆H₅N₃S) is a crucial reference point for experimental analysis.
| Property | Value |
| Molecular Formula | C₆H₅N₃S |
| Average Molecular Weight | 151.19 g/mol |
| Monoisotopic Mass | 151.02042 Da |
Comparison of Analytical Techniques
While mass spectrometry is the primary method for molecular weight confirmation, other techniques provide complementary information to ensure the structural integrity of the compound.
| Analytical Technique | Information Provided | Expected Results for this compound |
| High-Resolution Mass Spectrometry (HRMS) | Provides a highly accurate mass measurement of the molecular ion, often to within 5 ppm.[4] | A measured m/z value for the protonated molecule [M+H]⁺ that closely matches the theoretical monoisotopic mass (e.g., 152.02770). |
| Elemental Analysis (CHN-S) | Determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound.[5] | The experimental percentages should align with the theoretical values: C, 47.67%; H, 3.33%; N, 27.80%; S, 21.21%. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure and connectivity of atoms, indirectly confirming the molecular formula and weight.[6] | The ¹H and ¹³C NMR spectra should be consistent with the proposed structure of this compound. |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
Objective: To accurately determine the molecular weight of this compound using ESI-TOF mass spectrometry.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile. This stock solution is then further diluted to a final concentration of 10 µg/mL with the same solvent.
-
Instrumentation: A high-resolution time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is used for the analysis.
-
ESI Source Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Nebulizer Pressure: 30 psi
-
Drying Gas Flow: 8 L/min
-
Drying Gas Temperature: 325 °C
-
-
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion at a flow rate of 5 µL/min. Mass spectra are acquired over a mass range of m/z 50-500.
-
Data Analysis: The acquired mass spectrum is analyzed to identify the peak corresponding to the protonated molecule [M+H]⁺. The measured m/z value is then compared to the theoretical monoisotopic mass of this compound.
Elemental Analysis
Objective: To determine the elemental composition of this compound.
Methodology:
-
Sample Preparation: A small, accurately weighed amount (typically 2-3 mg) of the dried compound is placed in a tin capsule.
-
Instrumentation: A CHNS elemental analyzer is used for the analysis.
-
Analysis: The sample is combusted at high temperature (around 1000 °C) in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated by gas chromatography and detected by a thermal conductivity detector.
-
Data Analysis: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight. The experimental percentages are then compared to the theoretical values calculated from the molecular formula.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the mass spectrometry analysis of this compound.
Caption: Workflow for molecular weight confirmation by mass spectrometry.
References
A Comparative Analysis of Pyrazole-Thiazole Hybrids Versus Standard Drugs in Therapeutic Applications
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of novel pyrazole-thiazole hybrids against established standard drugs across various therapeutic areas, including oncology, infectious diseases, and inflammation. The data presented is compiled from recent preclinical studies and aims to offer researchers, scientists, and drug development professionals a clear, data-driven overview of the potential of these hybrid compounds.
Anticancer Efficacy
Pyrazole-thiazole hybrids have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The following table summarizes their in vitro efficacy, measured as the half-maximal inhibitory concentration (IC50), in comparison to standard chemotherapeutic agents.
Table 1: In Vitro Anticancer Activity of Pyrazole-Thiazole Hybrids Compared to Standard Drugs
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-Thiazole Hybrids | |||
| Compound IVc | MCF-7 (Breast) | 126.98 | [1] |
| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [2] |
| Thiazole Derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | [2] |
| Thiazolyl-Pyrazole 36 | HepG-2 (Liver) | 2.20 ± 0.13 µg/mL | [3] |
| Pyrazole-Thiazole-Oxadiazole 17i | A549 (Lung) | Lower than Sorafenib | [4][5] |
| Pyrazole-Thiazole-Oxadiazole 17m | HT-29 (Colon) | Notable Cytotoxicity | [4][5] |
| Standard Drugs | |||
| 5-Fluorouracil | MCF-7 (Breast) | 69.64 | [1] |
| Doxorubicin | HepG-2 (Liver) | 3.07 ± 0.27 µg/mL | [3] |
| Sorafenib | A549 (Lung) | - | [4][5] |
| Staurosporine | MCF-7 (Breast) | 6.77 ± 0.41 | [2] |
| Staurosporine | HepG2 (Liver) | 8.4 ± 0.51 | [2] |
Antimicrobial Efficacy
Several pyrazole-thiazole derivatives have been investigated for their activity against pathogenic bacteria and fungi. Their minimum inhibitory concentrations (MICs) are presented below in comparison to standard antibiotics.
Table 2: In Vitro Antimicrobial Activity of Pyrazole-Thiazole Hybrids Compared to Standard Drugs
| Compound/Drug | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-Thiazole Hybrids | |||
| Compound 3e | E. coli | 62.5 | [6] |
| Compound 3i | E. coli | 62.5 | [6] |
| Compound 3a | P. aeruginosa | 50 | [6] |
| Compound 3h | P. aeruginosa | 62.5 | [6] |
| Compound 3i | S. pyogenus | 62.5 | [6] |
| Thiophenyl-pyrazolyl-thiazole Hybrids | C. albicans | 3.9–125 | [7] |
| Standard Drugs | |||
| Ampicillin | E. coli | 100 | [6] |
| Ampicillin | P. aeruginosa | 100 | [6] |
| Ampicillin | S. pyogenus | 100 | [6] |
| Fluconazole | C. albicans | 250 | [7] |
Anti-inflammatory Efficacy
The anti-inflammatory potential of pyrazole-thiazole hybrids has been evaluated through their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation.
Table 3: In Vitro Anti-inflammatory Activity of Pyrazole-Thiazole Hybrids Compared to Standard Drugs
| Compound/Drug | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole-Thiazole Hybrids | ||||
| Benzothiophen-2-yl pyrazole 5b | COX-1 | 5.40 | 344.56 | [8] |
| COX-2 | 0.01 | [8] | ||
| Thiazole/thiazolidinone pyrazoline 6a | COX-2 | 0.03-0.06 | 282.7-472.9 | [8] |
| Standard Drugs | ||||
| Celecoxib | - | - | - | [8] |
| Indomethacin | - | - | - | [8] |
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][9][10]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole-thiazole hybrids or standard drugs for a specified period (e.g., 24-72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: During the incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[5] A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Kirby-Bauer Disk Diffusion Method for Antimicrobial Activity
The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.[2][8][11][12][13]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Disk Placement: Paper disks impregnated with a specific concentration of the pyrazole-thiazole hybrid or standard antibiotic are placed on the surface of the agar.
-
Incubation: The plate is inverted and incubated at a specified temperature (usually 35-37°C) for 16-24 hours.
-
Zone of Inhibition Measurement: After incubation, the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.
-
Interpretation: The measured zone diameter is compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested compound.
Visualizing Biological Interactions and Workflows
To better understand the mechanisms and processes involved in the evaluation of pyrazole-thiazole hybrids, the following diagrams have been generated.
Experimental Workflow for Kirby-Bauer Disk Diffusion Assay.
Experimental Workflow for MTT Assay.
Simplified VEGFR-2 Signaling Pathway.
References
- 1. Doxorubicin - Wikipedia [en.wikipedia.org]
- 2. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 3. benchchem.com [benchchem.com]
- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ldh.la.gov [ldh.la.gov]
- 7. benchchem.com [benchchem.com]
- 8. asm.org [asm.org]
- 9. researchhub.com [researchhub.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. microbenotes.com [microbenotes.com]
- 12. biolabtests.com [biolabtests.com]
- 13. hardydiagnostics.com [hardydiagnostics.com]
Structure-activity relationship (SAR) studies of pyrazolyl-thiazole analogs
A Comparative Guide to the Structure-Activity Relationship of Pyrazolyl-Thiazole Analogs
The fusion of pyrazole and thiazole rings has created a versatile scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyrazolyl-thiazole analogs, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.
I. Anticancer Activity of Pyrazolyl-Thiazole Analogs
Pyrazolyl-thiazole derivatives have emerged as a promising class of anticancer agents, with several studies demonstrating their potent activity against various cancer cell lines. The SAR studies reveal that the nature and position of substituents on both the pyrazole and thiazole rings play a crucial role in determining their cytotoxic efficacy.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 in µM) of representative pyrazolyl-thiazole analogs against different cancer cell lines.
| Compound | R | Cancer Cell Line | IC50 (µM) | Reference |
| 10a | H | MCF-7 | 3.37 | [1] |
| 10b | 4-OCH3 | MCF-7 | 3.54 | [1] |
| 6a | H | MCF-7 | 4.08 | [1] |
| 6b | 4-Cl | MCF-7 | 5.64 | [1] |
| Lapatinib | - | MCF-7 | 5.88 | [1] |
| 18f | - | MCF-7 | 0.73 | [2] |
| 16a | - | MCF-7 | 6.25 | [2] |
| 18c | - | MCF-7 | 1.25 | [2] |
| 18d | - | MCF-7 | 2.5 | [2] |
| Dasatinib | - | MCF-7 | 7.99 | [2] |
| Doxorubicin | - | MCF-7 | 3.1 | [2] |
| 18f | - | A549 | 1.64 | [2] |
| 16a | - | A549 | 14.3 | [2] |
| 18c | - | A549 | 4.12 | [2] |
| 18d | - | A549 | 8.23 | [2] |
| Dasatinib | - | A549 | 11.8 | [2] |
| Doxorubicin | - | A549 | 2.42 | [2] |
Experimental Protocols: Anticancer Activity Assessment
In Vitro Cytotoxicity Assay (SRB Assay)
The anticancer activity of the synthesized pyrazolyl-thiazole analogs was evaluated using the Sulforhodamine B (SRB) assay.[3]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG-2) were cultured in appropriate media supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation and Staining: After incubation, the cells were fixed with trichloroacetic acid, washed, and stained with 0.4% (w/v) SRB in 1% acetic acid.
-
Measurement: The unbound dye was removed by washing with 1% acetic acid, and the protein-bound dye was solubilized with 10 mM Tris base solution. The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualization: EGFR/HER2 Signaling Pathway Inhibition
Caption: Inhibition of EGFR/HER2 signaling by pyrazolyl-thiazole analogs.
II. Antimicrobial Activity of Pyrazolyl-Thiazole Analogs
The search for new antimicrobial agents is a global priority. Pyrazolyl-thiazole derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacteria and fungi. The SAR studies in this context focus on substitutions that enhance penetration into microbial cells and interaction with microbial targets.
Data Presentation: In Vitro Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) in µg/mL for selected pyrazolyl-thiazole analogs against various microbial strains.
| Compound | R1 | R2 | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) | Reference |
| 11a | Phenyl | - | Potent | - | High | [4] |
| 59 | 2,5-dimethoxyphenyl | p-bromophenyl | - | - | 3.9-62.5 | [5] |
| Amoxicillin | - | - | 7.8-62.5 | >500 | - | [5] |
| Fluconazole | - | - | - | - | 250 | [5] |
Note: "Potent" and "High" are qualitative descriptors from the source.[4]
Experimental Protocols: Antimicrobial Activity Assessment
Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of the pyrazolyl-thiazole compounds against various bacterial and fungal strains was determined using the broth microdilution method.[6]
-
Microorganism Preparation: Bacterial and fungal strains were cultured in appropriate broth media overnight at 37°C and 28°C, respectively. The cultures were then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Dilution: The test compounds were serially diluted in the appropriate broth medium in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the standardized microbial suspension.
-
Incubation: The plates were incubated for 24 hours (for bacteria) or 48 hours (for fungi) at their respective optimal temperatures.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Mandatory Visualization: General Workflow for Antimicrobial Screening
Caption: Workflow for synthesis and antimicrobial screening of analogs.
III. Anti-inflammatory Activity of Pyrazolyl-Thiazole Analogs
Chronic inflammation is implicated in numerous diseases. Pyrazolyl-thiazole derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX). SAR studies in this area aim to optimize selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects.
Data Presentation: In Vitro Anti-inflammatory Activity
The following table shows the in vitro COX-1/COX-2 inhibitory activity and selectivity index (SI) of pyrazolyl-thiazole analogs.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1/COX-2) | Reference |
| 6c | >100 | 0.38 | >263 | [2] |
| Celecoxib | 15.2 | 0.052 | 292.3 | [2] |
| Indomethacin | 0.1 | 1.8 | 0.05 | [2] |
Experimental Protocols: Anti-inflammatory Activity Assessment
In Vitro COX-1/COX-2 Inhibition Assay
The ability of the pyrazolyl-thiazole compounds to inhibit ovine COX-1 and COX-2 was determined using an in vitro enzyme immunoassay kit.
-
Enzyme Preparation: Ovine COX-1 and COX-2 enzymes were used.
-
Compound Incubation: The test compounds were pre-incubated with the enzyme in the presence of a heme cofactor.
-
Reaction Initiation: The reaction was initiated by the addition of arachidonic acid.
-
Measurement: The production of prostaglandin F2α (PGF2α) was measured using a competitive enzyme-linked immunosorbent assay (ELISA).
-
IC50 and Selectivity Index Calculation: The IC50 values were calculated from the concentration-response curves. The selectivity index (SI) was calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Mandatory Visualization: SAR Logic for COX-2 Selectivity
Caption: Key structural features for achieving COX-2 selectivity.
References
- 1. New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
A Comparative Guide to In Vitro COX-1/COX-2 Inhibition by Pyrazole Derivatives
For researchers and scientists in the field of drug discovery and development, particularly those focused on anti-inflammatory agents, the pyrazole scaffold is of significant interest. Pyrazole derivatives are a cornerstone in the design of selective cyclooxygenase-2 (COX-2) inhibitors.[1][2] This guide provides a comparative overview of the in vitro COX-1 and COX-2 inhibitory activities of selected pyrazole derivatives, supported by experimental data and detailed protocols.
Performance Comparison of Pyrazole Derivatives
The efficacy of pyrazole derivatives as COX inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) to IC50 (COX-2), is a critical parameter for identifying compounds with a favorable safety profile, as selective inhibition of COX-2 over COX-1 is associated with reduced gastrointestinal side effects.[3][4]
Below is a summary of the in vitro COX-1 and COX-2 inhibitory activities of several pyrazole derivatives compared to the well-established COX-2 inhibitor, Celecoxib.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) |
| Celecoxib | 2.16 | 2.51 | 0.86 |
| Compound 5f | 14.34 | 1.50 | 9.56 |
| Compound 6f | 9.56 | 1.15 | 8.31 |
| Compound 5u | 130.2 | 1.79 | 72.73 |
| Compound 5s | 165.0 | 2.51 | 65.75 |
| Fluorinated Pyrazole 12 | 12.4 | 0.049 | 253.1 |
| Fluorinated Pyrazole 13 | 11.5 | 0.057 | 201.8 |
| Fluorinated Pyrazole 14 | 11.6 | 0.054 | 214.8 |
Experimental Protocols
The following sections detail the methodologies for the in vitro COX-1/COX-2 inhibition assays, which are crucial for the evaluation of novel pyrazole derivatives.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 enzymes.
Materials:
-
COX-1 (ovine or human) and COX-2 (ovine or human) enzymes
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test pyrazole derivatives and reference compounds (e.g., Celecoxib)
-
Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared according to the manufacturer's instructions or standard laboratory protocols. Test compounds are typically dissolved in a suitable solvent like DMSO.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, the assay buffer, heme, and either COX-1 or COX-2 enzyme are added to each well.
-
Subsequently, various concentrations of the test pyrazole derivatives or the reference drug are added to the wells. A control group without any inhibitor is also included.
-
The plate is incubated for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, arachidonic acid, to all wells.
-
Detection: The peroxidase activity of COX is measured by monitoring the oxidation of a colorimetric or fluorometric substrate at a specific wavelength.[5]
-
Data Analysis: The rate of the reaction is determined, and the percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizing the Process and Pathway
To better understand the experimental process and the underlying biological pathway, the following diagrams are provided.
References
- 1. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib, a COX-2--specific inhibitor: the clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academicjournals.org [academicjournals.org]
Navigating the Kinase Inhibitor Landscape: A Comparative Cross-Reactivity Analysis of the 2-(1H-Pyrazol-3-YL)-1,3-Thiazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 2-(1H-pyrazol-3-yl)-1,3-thiazole core is a privileged scaffold in medicinal chemistry, frequently incorporated into novel kinase inhibitors due to its versatile binding capabilities.[1] Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer. However, achieving selectivity remains a significant challenge, as the ATP-binding sites of many kinases are highly conserved.[2] Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a framework for the cross-reactivity analysis of compounds based on the this compound scaffold, offering a comparison with alternative kinase inhibitor chemotypes and detailing essential experimental protocols for selectivity profiling.
Understanding Cross-Reactivity of the Pyrazole-Thiazole Scaffold
While specific cross-reactivity data for the unsubstituted this compound is not extensively published, analysis of its derivatives reveals a tendency to interact with a range of kinases. This promiscuity can be advantageous in designing multi-targeted kinase inhibitors but requires careful characterization to avoid undesirable off-target activities. The following table summarizes the inhibitory activities of various substituted pyrazole-thiazole derivatives against a panel of kinases, illustrating the potential cross-reactivity of this scaffold.
| Compound ID | Primary Target(s) | IC50 (nM) | Off-Target(s) with Significant Inhibition (>50% at 1µM or IC50 <1µM) | Reference |
| Derivative A | EGFR | 60 | VEGFR-2 | [3] |
| Derivative B | BRAFV600E | 88 | Sorafenib as reference | [4] |
| Derivative C | JAK2 | Potent Inhibition | Other JAK family kinases | [5] |
| Derivative D | CDK9 | Potent Inhibition | Other CDKs | [6] |
| Derivative E | PI3K | 250 | mTOR | [7] |
Note: The data presented is for various derivatives of the this compound scaffold and is intended to be illustrative of potential cross-reactivity. The specific substitution patterns on the pyrazole and thiazole rings will significantly influence the selectivity profile.
Comparative Analysis with Alternative Kinase Inhibitor Scaffolds
To provide context for the selectivity of the pyrazole-thiazole scaffold, it is useful to compare it with other well-established kinase inhibitor chemotypes. The following table offers a high-level comparison.
| Scaffold | Primary Kinase Targets | Common Off-Targets | Key Structural Features |
| This compound | EGFR, VEGFR, BRAF, CDKs, JAKs | Other tyrosine and serine/threonine kinases | Hydrogen bond donor/acceptor sites on both rings, planar structure |
| Quinazoline | EGFR, VEGFR | Src family kinases | Fused aromatic ring system, nitrogen atoms for hydrogen bonding |
| Indole Carboxamide | VEGFR, PDGFR, c-Kit | Raf kinases | Bicyclic aromatic system with amide linker |
| Pyrrolo[2,3-d]pyrimidine | JAKs | Other kinases with similar ATP-binding pockets | Fused heterocyclic system, mimics adenine |
Experimental Protocols for Cross-Reactivity Profiling
A thorough assessment of a compound's selectivity is crucial. The following are detailed protocols for two widely accepted methods for kinase inhibitor profiling.
KINOMEscan® Competition Binding Assay
This high-throughput assay quantitatively measures the binding of a compound to a large panel of kinases.
Principle: The assay is based on a competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.[8]
Methodology:
-
Preparation of Kinase-Phage Fusion: Kinases are tagged with a unique DNA identifier and fused to T7 phage.
-
Immobilization of Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competitive Binding: The kinase-phage fusion protein, the immobilized ligand, and the test compound are incubated together.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase-phage remaining bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower signal indicates stronger binding of the test compound to the kinase.[9]
-
Data Analysis: Results are typically expressed as a percentage of the control (vehicle-treated) sample. These values can then be used to calculate binding affinity (Kd) or percentage inhibition at a given concentration.[8]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[10]
Principle: The binding of a small molecule to its target protein increases the protein's thermal stability. When heated, the stabilized protein will denature and aggregate at a higher temperature compared to the unbound protein.[11]
Methodology:
-
Cell Treatment: Intact cells or cell lysates are incubated with the test compound or a vehicle control.
-
Heat Shock: The samples are heated to a specific temperature gradient for a short period (e.g., 3 minutes).
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified by methods such as Western blotting or mass spectrometry.
-
Melt Curve Generation: A melt curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.[12]
-
Isothermal Dose-Response (ITDR): To determine the potency of target engagement, cells are treated with varying concentrations of the compound and heated at a single, optimized temperature. The concentration at which 50% stabilization is achieved (EC50) can then be calculated.
Visualizing Signaling Pathways and Experimental Workflows
To further aid in the understanding of kinase inhibitor action and evaluation, the following diagrams illustrate a representative signaling pathway and the experimental workflows for cross-reactivity analysis.
Caption: Simplified EGFR signaling pathway, a common target for pyrazole-thiazole based inhibitors.
Caption: High-level workflow for the KINOMEscan® competition binding assay.
Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. benchchem.com [benchchem.com]
- 3. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Unveiling the Anticancer Potential: Pyrazole-Thiazole Hybrids Outperform Known Drugs in Preclinical Benchmarks
For Immediate Release
In the relentless pursuit of more effective and selective cancer therapeutics, a novel class of compounds, pyrazole-thiazole hybrids, is demonstrating significant promise in preclinical studies. This guide provides a comparative analysis of their anticancer activity against established chemotherapeutic agents, supported by experimental data from recent peer-reviewed research. The findings suggest that these hybrid molecules not only exhibit potent cytotoxicity against a range of cancer cell lines but, in several instances, surpass the efficacy of conventional drugs.
The strategic amalgamation of pyrazole and thiazole moieties into a single molecular entity leverages the known anticancer properties of each heterocycle, leading to synergistic effects and enhanced biological activity. Researchers have particularly noted their efficacy against lung, breast, colon, and liver cancer cell lines.
Comparative Anticancer Activity: A Quantitative Overview
The anticancer efficacy of newly synthesized compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. A lower IC50 value indicates a more potent compound. The following tables summarize the IC50 values of various pyrazole-thiazole hybrids in comparison to standard anticancer drugs across multiple human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) of Hybrid | Standard Drug | IC50 (µM) of Standard Drug |
| Pyrazole-Thiazole Hybrid 1 | A549 (Lung) | 2.9 | Doxorubicin | 4.2 |
| H441 (Lung) | 3.8 | Doxorubicin | 4.8 | |
| Pyrazole-Thiazole Hybrid 2 | MCF-7 (Breast) | 0.07 | Cisplatin | 7.5 |
| Pyrazole-Thiazole Hybrid 3 | HT-29 (Colon) | 9.673 | Sorafenib | >10 |
| Pyrazole-Thiazole Hybrid 4 | HepG-2 (Liver) | 6.9 | Doxorubicin | Not Specified |
| HCT-116 (Colon) | 13.6 | Doxorubicin | Not Specified |
In-Depth Benchmarking Against Marketed Anticancer Drugs
To provide a clearer perspective on the potential of pyrazole-thiazole hybrids, the following table directly benchmarks specific hybrid compounds against well-known anticancer drugs that were evaluated in the same studies.
| Cancer Cell Line | Pyrazole-Thiazole Hybrid Derivative | IC50 (µM) | Known Anticancer Drug | IC50 (µM) |
| A549 (Lung) | Compound 6g | 1.537 | Doxorubicin | Not Tested |
| HT-29 (Colon) | Compound 17i | ~3.3 | Sorafenib | ~10 |
| PC3 (Prostate) | Pyrazole-benzothiazole hybrid | 3.17 | Axitinib | >10 |
| MCF-7 (Breast) | Thiazolyl-pyrazoline derivative 42 | 0.07 | Erlotinib (EGFR TKI) | 0.06 |
The data consistently highlights that certain pyrazole-thiazole hybrids exhibit superior or comparable activity to standard chemotherapeutic agents, underscoring their potential as lead compounds for the development of next-generation anticancer drugs.
Mechanism of Action: Targeting Key Signaling Pathways in Cancer
Many pyrazole-thiazole hybrids have been designed to inhibit specific protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Notably, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are primary targets. The inhibition of these pathways disrupts the signaling cascades that drive tumor growth and metastasis.
Caption: Inhibition of EGFR and VEGFR-2 signaling by pyrazole-thiazole hybrids.
Experimental Protocols
The determination of anticancer activity of the pyrazole-thiazole hybrids was predominantly conducted using the MTT assay, a colorimetric method to assess cell viability.
MTT Assay Protocol for Cytotoxicity Determination
-
Cell Seeding:
-
Human cancer cell lines (e.g., A549, MCF-7, HT-29) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Stock solutions of the pyrazole-thiazole hybrids and standard drugs are prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the test compounds and standard drugs are prepared in the culture medium to achieve a range of final concentrations.
-
The culture medium from the 96-well plates is replaced with medium containing the various concentrations of the test compounds. A control group receives medium with DMSO at the same concentration as the treated wells.
-
-
Incubation:
-
The plates are incubated for 48-72 hours at 37°C with 5% CO2.
-
-
MTT Addition and Incubation:
-
Following the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 values are determined by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve.
-
The promising results from these preclinical evaluations warrant further investigation into the pharmacological properties and in vivo efficacy of pyrazole-thiazole hybrids, positioning them as a highly attractive class of compounds for the future of cancer therapy.
A Comparative Guide to High-Resolution Mass Spectrometry (HRMS) for Pyrazole-Thiazole Compounds
For researchers and professionals in drug development, precise molecular weight determination is a critical step in the characterization of novel compounds. This guide provides a comparative overview of High-Resolution Mass Spectrometry (HRMS) data for a series of pyrazole-thiazole derivatives, offering insights into their characterization. The information presented is compiled from various studies focused on the synthesis and analysis of these heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4][5][6]
Comparative HRMS Data of Pyrazole-Thiazole Derivatives
The following table summarizes the HRMS data for various pyrazole-thiazole compounds as reported in recent literature. The data includes the molecular formula and the experimentally determined mass-to-charge ratio ([M+H]⁺), which confirms the identity of the synthesized compounds.
| Compound ID | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ | Reference |
| 12a | C₃₄H₂₅N₈OSBr | 672.1345 | 672.85 | [2] |
| 8a | C₂₅H₁₉N₅O₂ | 422.1566 | 422 | [2] |
| 4aaa | C₁₅H₁₂N₂ | 221.1073 | 220 (M⁺) | [7] |
| Unnamed | C₁₃H₁₀N₂O | 211.0866 | 211.0882 | [7] |
| Unnamed | C₁₆H₁₂N₂O₂ | 265.0972 | 265.0984 | [7] |
| Unnamed | C₁₉H₁₄N₂ | 271.1230 | 271.1256 | [7] |
Alternative Analytical Techniques
While HRMS is a powerful tool for determining the elemental composition of new molecules, it is often used in conjunction with other analytical methods for complete structural elucidation. These techniques provide complementary information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are universally used to determine the chemical structure of the synthesized compounds, providing information about the connectivity of atoms.[1][2]
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to analyze the fragmentation patterns of volatile pyrazole derivatives, aiding in their structural identification.[8]
Experimental Protocols for HRMS Analysis
The following is a generalized experimental protocol for the analysis of pyrazole-thiazole compounds using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), based on standard workflows for small molecule analysis.[9][10][11][12]
1. Sample Preparation:
-
Synthesized pyrazole-thiazole compounds are dissolved in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 0.1 µg/mL.[13]
2. Liquid Chromatography (LC) Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.
-
Column: A C18 reversed-phase column is typically employed for the separation of small organic molecules.
-
Mobile Phase: A gradient elution is commonly used, with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.
-
Injection Volume: A small volume, usually 1-5 µL, of the sample solution is injected.
3. High-Resolution Mass Spectrometry (HRMS) Analysis:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, is used.[12][13]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for these types of compounds.[13]
-
Spray Voltage: Typically set between 3.5 and 4.5 kV.[13]
-
Capillary Temperature: Maintained at a temperature range of 250-300 °C.
-
Data Acquisition: Data is acquired in full scan mode over a mass range of m/z 50-1000.[13]
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for the synthesis, characterization, and analysis of pyrazole-thiazole compounds.
Caption: General workflow for the synthesis and characterization of pyrazole-thiazole compounds.
Caption: A typical workflow for LC-HRMS analysis of small molecules.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 2-(1H-Pyrazol-3-YL)-1,3-thiazole: A Procedural Guide
Hazard Assessment and Safety Precautions
Before handling or disposing of 2-(1H-Pyrazol-3-YL)-1,3-thiazole, it is crucial to understand the potential risks associated with its constituent chemical moieties. Pyrazole and thiazole derivatives should be treated as potentially hazardous substances.[2] The primary hazards include skin irritation, serious eye damage, and possible respiratory irritation.[5] Some related compounds are also harmful if swallowed, toxic in contact with skin, and may cause long-lasting harm to aquatic life.[5]
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6] Standard personal protective equipment (PPE), including a laboratory coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles, must be worn at all times to prevent skin and eye contact.[1]
Hazard Profile Based on Related Compounds
The following table summarizes the potential hazards based on data for related pyrazole and thiazole derivatives.
| Hazard Category | Description | Precautionary Actions & Statements |
| Health Hazards | Causes skin irritation. [5] | Wash skin thoroughly after handling. Wear protective gloves. If skin irritation occurs, seek medical advice. (P264, P280, P332+P313) |
| Causes serious eye irritation/damage. [5] | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. (P280, P305+P351+P338+P310)[5] | |
| May cause respiratory irritation. | Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. (P261, P271, P304+P340+P312) | |
| Harmful if swallowed. [5] | Do not eat, drink, or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. (P270, P301+P312+P330)[5] | |
| Toxic in contact with skin. [5] | Wear protective gloves and clothing. IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. (P280, P302+P352+P312)[5] | |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects. [5] | Avoid release to the environment. (P273)[5] Do not let the product enter drains.[1] |
| Physical/Chemical Hazards | Thermal decomposition may release toxic gases like carbon oxides, nitrogen oxides, and sulfur oxides.[1] | Store in a cool, dry, well-ventilated place away from incompatible materials.[6] |
Step-by-Step Disposal Protocol
The primary and mandatory method for the disposal of this compound is through an approved hazardous waste disposal service.[1][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
-
Waste Identification: Clearly identify all waste streams containing this compound.
-
Container Selection: Use only sturdy, leak-proof, and chemically compatible containers with secure, tight-fitting lids for waste collection.[7][8] It is often best to reuse the original container if it is in good condition.[9]
-
Labeling: Affix a "Hazardous Waste" label to the container immediately.[9] The label must include the full chemical name ("this compound"), the approximate concentration and quantity, and associated hazard symbols.[2] Do not use abbreviations.[3]
-
Segregation:
-
Solid Waste: Collect unused solid compounds, contaminated weigh boats, wipes, and PPE in a dedicated container for solid hazardous chemical waste.[1][4]
-
Liquid Waste: Collect solutions containing the compound and the first rinseate from any container cleaning in a dedicated container for liquid hazardous waste.[2][4] Do not mix with incompatible waste streams.[4]
-
Sharps Waste: Dispose of any contaminated sharps, such as needles or broken glassware, in a designated, puncture-proof sharps container.[1]
-
-
Storage: Keep waste containers tightly closed except when adding waste.[8] Store the sealed containers in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory, away from incompatible materials.[2][8] Use secondary containment for all liquid waste.[7]
In the event of a spill, immediate action is required to mitigate risks.[1]
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust and place it into a labeled hazardous waste container.[1] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill before collecting it into a hazardous waste container.[1]
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.[1]
-
Reporting: Report the incident to your institution's EHS department.[1]
Final Disposal Workflow
The final disposal of this compound waste must be handled by professionals.
-
Request Pickup: Once a waste container is full (no more than 90% capacity), contact your institution's EHS department or a licensed hazardous waste contractor to schedule a pickup.[4][8]
-
Documentation: Provide a detailed inventory of the waste container's contents as required by the disposal service.
-
Handover: Follow the specific instructions from the EHS office for packaging and preparing the waste for transport.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ethz.ch [ethz.ch]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 2-(1H-Pyrazol-3-YL)-1,3-thiazole
Essential Safety & Operational Guide for 2-(1H-Pyrazol-3-YL)-1,3-thiazole
This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on the known hazards of structurally similar compounds, including pyrazole and thiazole derivatives, to ensure the well-being of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Consistent and proper use of PPE is the first line of defense against potential exposure.
| Body Part | Required PPE | Specifications and Usage |
| Eyes & Face | Safety Goggles, Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[1] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[2][3] |
| Body | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required to protect against splashes and spills.[1] |
| Respiratory | Fume Hood or Respirator | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used. |
| Feet | Closed-Toed Shoes | Open-toed shoes are strictly prohibited in the laboratory to prevent injury from spills or dropped objects.[1] |
Health Hazard Information
Based on data from similar compounds, this compound is presumed to have the following hazards:
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[3][4][5] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2][4] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
| Procedure | Detailed Steps |
| General Handling | - Avoid contact with skin, eyes, and clothing.[2] - Do not breathe dust or vapors.[2] - Wash hands and any exposed skin thoroughly after handling.[4][5] - Do not eat, drink, or smoke in areas where the chemical is handled.[5] |
| Storage | - Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] - Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][5] |
Emergency and Disposal Protocols
Immediate and appropriate action during an emergency, along with proper disposal, are essential for safety and environmental protection.
| Protocol | Detailed Steps |
| First Aid: Skin Contact | - Immediately wash the affected area with plenty of soap and water.[4] - If skin irritation occurs, seek medical attention.[4] - Remove and wash contaminated clothing before reuse.[4] |
| First Aid: Eye Contact | - Rinse cautiously with water for several minutes.[4] - Remove contact lenses, if present and easy to do. Continue rinsing.[4] - If eye irritation persists, get medical advice/attention.[4] |
| First Aid: Inhalation | - Move the person to fresh air and keep them comfortable for breathing.[4] - Call a poison center or doctor if you feel unwell.[4] |
| First Aid: Ingestion | - Call a poison center or doctor immediately if you feel unwell.[4] - Rinse mouth. Do NOT induce vomiting.[6] |
| Spill Cleanup | - Ensure adequate ventilation. - Wear appropriate PPE. - For solid spills, sweep up and shovel into a suitable container for disposal. Avoid generating dust.[4][7] |
| Waste Disposal | - Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][7] - Do not empty into drains.[2][7] |
Experimental Workflow & Safety Diagram
The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal. Adherence to this workflow is mandatory for all personnel.
Caption: Workflow for safe handling of this compound.
References
- 1. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
